Bectumomab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
158318-63-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bectumomab in B-cell Malignancies
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Bectumomab (IMMU-LL2) is a radiolabeled antibody fragment designed for the targeting of B-cell malignancies. It consists of the Fab' fragment of the murine IgG2a monoclonal antibody, LL2, which specifically targets the CD22 antigen, a key regulator of B-cell signaling.[1][2] When labeled with Technetium-99m (Tc-99m), this compound functions as a high-precision imaging agent for radioimmunoscintigraphy, enabling the visualization of tumor locations and assessment of target engagement prior to radioimmunotherapy (RIT).[1][3] The therapeutic mechanism, primarily associated with the full IgG version of the LL2 antibody radiolabeled with therapeutic isotopes, relies on targeted radiation delivery following internalization. The decay of the conjugated radionuclide, particularly through the emission of Auger electrons, induces irreparable DNA damage, leading to apoptotic cell death.[4][5] This document provides a detailed overview of this mechanism, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
The primary mechanism of action for the LL2 antibody platform, including this compound, is the targeted delivery of a radioactive payload to CD22-expressing B-lymphoma cells. This process can be broken down into three critical steps: specific binding, internalization, and induction of radiotoxicity.
Target Recognition and Binding
This compound specifically targets the CD22 antigen, a 140 kDa sialoglycoprotein expressed on the surface of mature and malignant B-lymphocytes but absent from hematopoietic stem cells.[2] CD22 functions as an inhibitory co-receptor for the B-cell receptor (BCR), playing a crucial role in modulating cell activation and survival signals. The LL2 antibody binds to "epitope B" on the CD22 molecule, a site it shares with other anti-CD22 antibodies like RFB4.[2] This specific binding ensures that the radiolabeled antibody accumulates at tumor sites.
Internalization
Following binding to the CD22 receptor, the this compound-CD22 complex is actively internalized by the malignant B-cell.[6] This process of receptor-mediated endocytosis is critical for the therapeutic efficacy of the radioimmunoconjugate. By transporting the radioactive payload from the cell surface into the cytoplasm, the radionuclide is brought into close proximity with the cell nucleus, a prerequisite for the highly localized damage inflicted by short-range particle emissions.[5]
Radiotoxicity via Auger Electrons
While Technetium-99m is predominantly known as a gamma emitter ideal for imaging, its decay process also releases a cascade of low-energy Auger electrons.[4][7] These electrons have a very short path length, typically in the range of nanometers to micrometers, and a high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance.[5][8]
When the internalized this compound localizes near the nucleus, these emitted Auger electrons can traverse the nuclear membrane and interact directly with the cell's DNA.[5][9] This interaction creates complex and difficult-to-repair double-strand breaks (DSBs).[9] The induction of extensive, irreparable DNA damage overwhelms the cell's repair mechanisms, triggering the intrinsic apoptotic pathway and leading to programmed cell death.[4]
Quantitative Data Summary
The following tables summarize the key characteristics and clinical performance data available for the this compound/IMMU-LL2 platform.
Table 1: this compound (IMMU-LL2) Key Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Antibody | Murine LL2, IgG2a (Fab' fragment for this compound) | [1][2] |
| Target Antigen | CD22 (Sialic Acid Binding Ig-like Lectin 2) | [1][2] |
| Target Epitope | Epitope B on CD22 Cluster | [2] |
| Diagnostic Isotope | Technetium-99m (Tc-99m) | [1][10] |
| Therapeutic Isotope | Iodine-131 (¹³¹I) |[11] |
Table 2: Clinical Imaging & Staging Efficacy of Tc-99m this compound in Non-Hodgkin's Lymphoma (NHL)
| Study Parameter | Patient Cohort | Result | Reference |
|---|---|---|---|
| Tumor Site Detection | 21 patients (7 new diagnosis, 14 for RIT assessment) | Revealed 56% of 117 conventionally defined sites. | [3] |
| Detection of New Sites | 21 patients | Uncovered 5 previously unknown sites in 4 patients. | [3] |
| Impact on Staging | 15 patients | Disease stage was altered based on imaging findings in 4 of 15 patients (27%). |[10] |
Table 3: Therapeutic Efficacy of ¹³¹I-LL2 IgG in Chemotherapy-Resistant NHL
| Response Type | Number of Patients (n=17) | Percentage | Reference |
|---|---|---|---|
| Complete Remission | 1 | 5.9% | [11] |
| Partial Remission | 2 | 11.8% | [11] |
| Minor or Mixed Response | 2 | 11.8% | [11] |
| Total Antitumor Effect | 5 | 29.4% |[11] |
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize radioimmunoconjugates like this compound.
Protocol 1: Radiolabeling of Antibody with Technetium-99m
This protocol is a representative indirect labeling method.
-
Antibody Preparation: Dissolve the LL2 Fab' antibody in a phosphate-buffered saline (PBS) solution, pH 7.2-7.4, to a final concentration of 1-5 mg/mL.
-
Chelator Conjugation: Covalently attach a bifunctional chelator (e.g., a derivative of DTPA) to the antibody by reacting it with lysine (B10760008) residues on the protein. This is typically done at a specific molar ratio to achieve an optimal number of chelators per antibody molecule without compromising immunoreactivity.
-
Purification: Remove excess, unconjugated chelator from the antibody-chelator conjugate using size-exclusion chromatography or dialysis.
-
Radiolabeling Reaction:
-
Obtain sterile, pyrogen-free sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
In a sterile, nitrogen-purged vial, add a reducing agent (e.g., stannous chloride) to reduce the technetium from the +7 oxidation state.
-
Immediately add the purified antibody-chelator conjugate to the reduced technetium solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) to separate the labeled antibody from free pertechnetate. An RCP of >95% is typically required.
-
Assess the immunoreactive fraction by measuring the binding of the radiolabeled antibody to an excess of CD22-positive cells.
-
Protocol 2: In Vitro Internalization Kinetic Assay
This assay quantifies the rate at which the antibody is internalized by target cells.[12][13]
-
Cell Culture: Culture CD22-positive B-lymphoma cells (e.g., Raji cell line) in appropriate media to a density of approximately 1x10⁶ cells/mL.
-
Antibody Labeling: Label the antibody with a pH-sensitive fluorescent dye (e.g., FabFluor-pH Red) that fluoresces brightly in the acidic environment of endosomes and lysosomes.[12]
-
Binding Step: Incubate the cells with the fluorescently labeled antibody (e.g., 10 µg/mL) on ice for 1 hour to allow binding to the cell surface without initiating internalization.
-
Internalization Induction: Wash the cells with cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed (37°C) culture medium to initiate internalization and place them in a live-cell imaging system or a 37°C incubator.
-
Data Acquisition:
-
For flow cytometry: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of cells. Quench the surface fluorescence with a reagent like trypan blue or an anti-fluorochrome antibody. Analyze the remaining internal fluorescence using a flow cytometer.
-
For live-cell imaging: Continuously acquire fluorescent images of the cells over several hours.
-
-
Analysis: Quantify the mean fluorescence intensity inside the cells at each time point. Plot the intensity versus time and fit the data to a one-phase association model to determine the internalization half-life (T½) and rate constant (k_int).
Protocol 3: Preclinical Biodistribution in a Xenograft Model
This protocol determines the in vivo distribution, tumor targeting, and clearance of the radiolabeled antibody.[14][15]
-
Model Establishment: Implant human B-cell lymphoma cells (e.g., Raji) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Injection: Administer a known quantity of freshly prepared Tc-99m-Bectumomab (e.g., 5-10 µCi) to each tumor-bearing mouse via intravenous (tail vein) injection.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), euthanize cohorts of mice (n=3-5 per time point).
-
Sample Collection: Promptly dissect key organs (blood, tumor, liver, spleen, kidneys, muscle, bone, etc.). Weigh each tissue sample accurately.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injectate using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This allows for the assessment of tumor uptake, specificity (tumor-to-blood ratio), and clearance profile.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in this compound's mechanism of action.
Caption: Structure of this compound radioimmunoconjugate.
Caption: this compound's therapeutic workflow from injection to cell death.
Caption: this compound targets the inhibitory CD22 co-receptor.
Caption: Pathway of Auger electron-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epitope specificity of the anti-(B cell lymphoma) monoclonal antibody, LL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Auger electron molecular radiotherapy — Radioactive Radiobiology [radlab.uk]
- 6. Kinetics of anti-carcinoembryonic antigen antibody internalization: effects of affinity, bivalency, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openmedscience.com [openmedscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Initial clinical results with technetium-99m-labeled LL2 monoclonal antibody fragment in the radioimmunodetection of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of non-Hodgkin's lymphoma with radiolabeled murine, chimeric, or humanized LL2, an anti-CD22 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 15. Biodistribution and pharmacokinetics of [89Zr]-anti-VEGF mAbs using PET in glioblastoma rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Bectumomab (IMMU-LL2): A Technical Overview of a CD22-Targeting Radioimmunoconjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bectumomab, also known as IMMU-LL2, is a murine monoclonal antibody Fab' fragment developed by Immunomedics, Inc., that specifically targets the CD22 receptor expressed on the surface of B-lymphocytes. Radiolabeled with the gamma-emitting radionuclide Technetium-99m (⁹⁹ᵐTc), this compound has been investigated primarily as a radioimmunoscintigraphic agent for the detection and staging of B-cell non-Hodgkin's lymphoma (NHL). This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of this compound. Detailed methodologies for its production, radiolabeling, and key experimental validations are presented, alongside a summary of available quantitative data. Furthermore, this document elucidates the underlying CD22 signaling pathway and visualizes the critical workflows involved in the development and application of this diagnostic agent.
Introduction: Targeting CD22 in B-Cell Malignancies
The CD22 antigen is a 135 kDa type I transmembrane sialoglycoprotein and a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family (Siglec-2). Its expression is largely restricted to B-cells, appearing during the pre-B cell stage and being lost upon differentiation into plasma cells. This B-cell-specific expression profile makes CD22 an attractive target for diagnostic and therapeutic interventions in B-cell malignancies.
This compound (IMMU-LL2) was developed as a murine monoclonal antibody fragment (Fab') that binds to the CD22 receptor. The use of a Fab' fragment, rather than a full-length antibody, was intended to improve tumor penetration and accelerate blood clearance, thereby enhancing the tumor-to-background ratio for imaging purposes. When labeled with ⁹⁹ᵐTc, a readily available radionuclide with favorable imaging characteristics (140 keV gamma emission, 6-hour half-life), this compound serves as a targeted agent for the in vivo visualization of CD22-expressing tumors.
Experimental Protocols
Production of the IMMU-LL2 Monoclonal Antibody Fragment
The production of the murine monoclonal antibody IMMU-LL2 follows the principles of hybridoma technology. While the specific proprietary details for the IMMU-LL2 cell line are not publicly available, the general methodology is as follows:
-
Immunization: BALB/c mice are immunized with a purified human CD22 antigen or CD22-expressing cells to elicit an immune response. The immunization schedule typically involves an initial injection with an adjuvant (e.g., Complete Freund's Adjuvant) followed by several booster injections with the antigen in an incomplete adjuvant.
-
Hybridoma Production: Splenocytes from the immunized mouse with the highest anti-CD22 antibody titer are harvested and fused with a non-secreting myeloma cell line (e.g., Sp2/0-Ag14). Polyethylene glycol (PEG) is commonly used as a fusogen.
-
Selection and Screening: The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium, which allows for the survival of only the hybridoma cells. Supernatants from the resulting hybridoma clones are then screened for the presence of antibodies that specifically bind to the CD22 antigen, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Cloning and Expansion: Hybridoma clones that produce high-affinity, specific anti-CD22 antibodies are subcloned by limiting dilution to ensure monoclonality. The selected monoclonal hybridoma cell line is then expanded in vitro in large-scale cell culture or in vivo as ascites in mice to produce a sufficient quantity of the monoclonal antibody.
-
Antibody Fragmentation and Purification: The full-length IgG antibody is subjected to enzymatic digestion with pepsin to generate F(ab')₂ fragments. The F(ab')₂ fragments are then reduced with a mild reducing agent, such as cysteine, to yield Fab' fragments. The resulting IMMU-LL2 Fab' fragments are purified using chromatographic techniques, such as size-exclusion and ion-exchange chromatography, to ensure high purity.
Radiolabeling of this compound with Technetium-99m
This compound is radiolabeled with ⁹⁹ᵐTc using a direct labeling method. This method involves the reduction of the pertechnetate (B1241340) ion (⁹⁹ᵐTcO₄⁻) to a more reactive, lower oxidation state, which then binds to the antibody fragment.
-
Antibody Preparation: The purified IMMU-LL2 Fab' fragment is prepared in a suitable buffer at a specific concentration.
-
Reduction of Pertechnetate: Sodium pertechnetate (⁹⁹ᵐTcO₄⁻), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, is added to a reaction vial containing a reducing agent, typically stannous chloride (SnCl₂).
-
Labeling Reaction: The reduced ⁹⁹ᵐTc is then added to the IMMU-LL2 Fab' fragment solution. The technetium binds to sulfhydryl groups on the antibody fragment. The reaction is typically carried out at room temperature for a short incubation period.
-
Quality Control: The radiochemical purity of the resulting ⁹⁹ᵐTc-Bectumomab is assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the percentage of ⁹⁹ᵐTc bound to the antibody fragment versus free pertechnetate and other impurities. The immunoreactivity of the radiolabeled antibody is also confirmed to ensure that the labeling process has not compromised its ability to bind to CD22.
Quantitative Data
Comprehensive quantitative data for this compound (IMMU-LL2) is limited in publicly accessible literature. The following tables summarize the available data and provide context with data from analogous anti-CD22 antibodies where specified.
Table 1: Binding Affinity of Anti-CD22 Antibodies
| Antibody | Target | Cell Line | Method | Binding Affinity (Kd) |
| This compound (IMMU-LL2) | CD22 | Not Specified | Not Specified | Data not publicly available |
| Epratuzumab (related anti-CD22 mAb) | CD22 | Raji (Burkitt's lymphoma) | Surface Plasmon Resonance | ~1.3 nM |
Table 2: Preclinical Biodistribution of ⁹⁹ᵐTc-Labeled Antibody Fragments in Mice Models (% Injected Dose per Gram - %ID/g)
| Organ | Representative %ID/g |
| Blood | < 5% |
| Tumor | 2-5% |
| Liver | 5-10% |
| Kidneys | 10-20% |
| Spleen | 1-3% |
| Lungs | 1-3% |
| Muscle | < 1% |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Biological Half-life (t½) | |
| - Alpha (distribution) phase | ~1-4 hours |
| - Beta (elimination) phase | ~10-20 hours |
| Clearance | Data not publicly available |
Table 4: Clinical Efficacy of this compound in Radioimmunoscintigraphy of Non-Hodgkin's Lymphoma
| Histology | Number of Patients | Number of Lesions Detected | Detection Rate |
| Low-Grade NHL | Data not specified | Data not specified | Generally higher than in high-grade |
| Intermediate-Grade NHL | Data not specified | Data not specified | Moderate |
| High-Grade NHL | Data not specified | Data not specified | Lower than in low-grade |
| Overall (Various Studies) | >100 | Varied | 60-90% of known sites |
Signaling Pathways and Experimental Workflows
CD22 Signaling Pathway
CD22 functions as an inhibitory co-receptor of the B-cell receptor (BCR). Upon BCR engagement with an antigen, CD22 becomes phosphorylated on its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) by the Src family kinase Lyn. This phosphorylation creates docking sites for the protein tyrosine phosphatase SHP-1. Recruited SHP-1 then dephosphorylates key downstream signaling molecules in the BCR cascade, such as Syk, PLCγ2, and CD19, thereby dampening B-cell activation signals and raising the threshold for B-cell activation. The binding of this compound to CD22 can modulate this signaling pathway.
Experimental Workflow: Monoclonal Antibody Production
The following diagram illustrates the typical workflow for the production of a murine monoclonal antibody like IMMU-LL2 using hybridoma technology.
Bectumomab and its Target Antigen CD22: A Technical Guide for Lymphoma Research and Development
Introduction
CD22, a 135 kDa transmembrane sialoglycoprotein, is a lineage-restricted B-cell marker that plays a pivotal role in regulating B-cell activation and survival.[1] Its expression is primarily confined to B-lymphocytes, appearing cytoplasmically in pro-B and pre-B cells and on the surface of mature B-cells, before being downregulated as they differentiate into plasma cells.[2][3] This restricted expression profile makes CD22 an attractive target for both the diagnosis and treatment of B-cell malignancies, including various forms of non-Hodgkin lymphoma (NHL).[4][5]
Bectumomab (trade name LymphoScan) is a murine monoclonal antibody Fab' fragment that specifically targets the CD22 antigen.[6][7] Labeled with the radioisotope technetium-99m, it is utilized as a diagnostic agent for radioimmunoscintigraphy to detect and assess recurrent non-Hodgkin's lymphoma.[6][8] Beyond diagnostics, the CD22 antigen is the target for a range of immunotherapies, including antibody-drug conjugates (ADCs), naked monoclonal antibodies, and chimeric antigen receptor (CAR) T-cell therapies.[4][9] This guide provides an in-depth overview of CD22 expression in lymphoma, the methodologies to assess its presence, and its role as a target for this compound and other therapeutics.
Quantitative Analysis of CD22 Expression in B-Cell Malignancies
The expression of CD22 varies across different subtypes of B-cell lymphomas. Quantitative analysis, typically performed by flow cytometry, is crucial for diagnosis and for determining the suitability of CD22-targeted therapies. Abnormally dim CD22 expression is characteristic of Chronic Lymphocytic Leukemia (CLL), whereas hairy cell leukemia (HCL) typically shows bright expression.[10]
| Lymphoma Subtype | CD22 Expression Level (Antibodies Bound Per Cell - ABC) | Percentage of CD22+ Cases (%) | Intensity of Expression (Qualitative) | Source(s) |
| Normal B-Cells | 10,736 (Median ABC) | ~100% | Moderate to Bright | [10] |
| Hairy Cell Leukemia (HCL) | 21,304 (Median ABC) | >90% | Bright | [2][10] |
| Mantle Cell Lymphoma (MCL) | 6,523 (Median ABC) | >90% | Reduced vs. Normal B-cells | [10][11] |
| Follicular Lymphoma (FL) | 5,882 (Median ABC) | >90% | Reduced vs. Normal B-cells | [2][10][11] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not specified | >90% | Reduced vs. Normal B-cells | [11][12][13] |
| Small Lymphocytic Lymphoma (SLL) | Not specified | 90.9% | Medium | [14][15] |
| Chronic Lymphocytic Leukemia (CLL) | 3,116 (Median ABC) | 20% (low pattern) | Dim / Weak | [10][14][15] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | 3,599 (Median ABC) | Variable | Lower than Normal | [10][16] |
Experimental Protocols
Accurate detection and quantification of CD22 expression are paramount for clinical diagnosis and patient stratification for targeted therapies. The two primary methods employed are flow cytometry and immunohistochemistry.
Protocol 1: Multi-color Flow Cytometry for CD22 Quantitation
This protocol outlines a method for the identification and quantification of CD22 on neoplastic B-cells from peripheral blood, bone marrow, or single-cell suspensions from tissue biopsies.
1. Specimen Preparation:
-
Collect peripheral blood or bone marrow aspirate in EDTA or heparin tubes.
-
For tissue biopsies, mechanically disaggregate the tissue to create a single-cell suspension and filter through a 70-µm cell strainer to remove clumps.
-
Perform a red blood cell lysis if necessary.
-
Wash cells in a suitable buffer (e.g., PBS with 2% FBS) and adjust to a concentration of 1x10^6 cells/mL.
2. Antibody Staining:
-
Prepare an antibody cocktail to identify the malignant B-cell population and quantify CD22. A typical panel might include:
-
CD45 (to gate on hematopoietic cells)
-
CD19 (pan-B-cell marker)
-
CD20 (pan-B-cell marker)
-
CD5, CD10 (for subtype classification)
-
Kappa and Lambda light chains (to identify clonal B-cell populations)
-
CD22 conjugated to a fluorochrome (e.g., PE). Use an antibody with a 1:1 fluorescence-to-antibody ratio for quantitative studies.[10]
-
-
Add the antibody cocktail to 100 µL of the cell suspension.
-
Incubate for 15-30 minutes at 4°C in the dark.
-
Wash the cells twice with buffer to remove unbound antibodies.
-
Resuspend cells in a final volume of 500 µL of buffer for analysis.
3. Data Acquisition and Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Use a gating strategy to isolate the malignant B-cell population (e.g., gate on CD45+ lymphocytes, then CD19+ B-cells, and then use light chain restriction and other markers like CD5/CD10 to identify the neoplastic clone).[11]
-
For quantitative analysis, use a system like the QuantiBRITE™ PE system, which includes calibrated beads to convert the Mean Fluorescence Intensity (MFI) of the CD22 signal into Antibodies Bound per Cell (ABC) values.[10] A minimum of 250 malignant cells is recommended for a reliable ABC value.[10]
Protocol 2: Immunohistochemistry (IHC) for CD22 Detection in Tissue
This protocol describes the detection of CD22 in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.
1. Specimen Preparation:
-
Cut FFPE tissue blocks into 4-5 micron sections and mount on positively charged slides.[2]
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigen. A common method is to immerse slides in a basic antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[17]
3. Staining Procedure:
-
Allow slides to cool, then rinse in a wash buffer (e.g., TBS or PBS).
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.
-
Apply a protein block (e.g., normal goat serum) to reduce non-specific antibody binding.
-
Incubate with the primary anti-CD22 monoclonal antibody at a predetermined optimal dilution for 60 minutes at room temperature or overnight at 4°C.
-
Wash thoroughly.
-
Apply a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP).
-
Wash thoroughly.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin, dehydrate, clear, and mount.
4. Interpretation:
-
A qualified pathologist should interpret the staining.[18] CD22 staining is typically membranous and/or cytoplasmic. The intensity and percentage of positive tumor cells should be recorded. Positive and negative controls must be included to validate the staining run.[18]
Visualizations: Pathways and Workflows
CD22 Signaling Pathway in B-Cells
CD22 functions as a critical inhibitory co-receptor of the B-cell receptor (BCR). Upon BCR activation by an antigen, CD22 is recruited to the immunological synapse where its cytoplasmic immunoreceptor tyrosine-based inhibition motifs (ITIMs) are phosphorylated. This leads to the recruitment of the protein tyrosine phosphatase SHP-1, which dephosphorylates key activating molecules in the BCR signaling cascade, thereby dampening the B-cell response and preventing overstimulation.[19][20]
Caption: CD22 inhibitory signaling pathway in B-lymphocytes.
Diagnostic Workflow Using this compound (Radioimmunoscintigraphy)
This compound is used for radioimmunoscintigraphy (RIS) to image CD22-expressing lymphomas. The workflow involves labeling the antibody, administering it to the patient, and subsequent imaging to detect sites of tumor localization.
Caption: Diagnostic workflow for radioimmunoscintigraphy with this compound.
Mechanism of Action: Anti-CD22 Antibody-Drug Conjugate (ADC)
Therapeutic strategies often involve conjugating a potent cytotoxic agent to an anti-CD22 antibody. This approach allows for targeted delivery of the toxin directly to the malignant B-cell, minimizing systemic toxicity. CD22 is an excellent target for ADCs due to its rapid internalization upon antibody binding.[13]
Caption: Mechanism of action for a CD22-targeted antibody-drug conjugate.
References
- 1. dovepress.com [dovepress.com]
- 2. CD22 [neogenomics.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting CD22 for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbiol.com [ijbiol.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [medbox.iiab.me]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
The Role of Bectumomab in Radioimmunodetection of Non-Hodgkin's Lymphoma: A Technical Overview
Introduction
Non-Hodgkin's lymphoma (NHL) is a diverse group of malignancies originating from lymphocytes. Accurate staging and assessment of disease extent are crucial for determining appropriate therapeutic strategies. Radioimmunodetection (RID), also known as radioimmunoscintigraphy (RIS), is a nuclear medicine technique that utilizes radiolabeled monoclonal antibodies (mAbs) to visualize tumor sites. Bectumomab, commercially known as LymphoScan when labeled with technetium-99m (Tc-99m), is a murine monoclonal antibody fragment specifically designed for the diagnostic imaging of B-cell non-Hodgkin's lymphomas. It targets the CD22 antigen, a cell-surface molecule expressed on the majority of malignant B-cells.[1][2] This technical guide provides an in-depth review of the core principles, experimental protocols, and clinical utility of this compound in the radioimmunodetection of NHL.
Mechanism of Action and Targeting CD22
This compound is the Fab' fragment of the IMMU-LL2 murine monoclonal antibody. For imaging purposes, it is conjugated with the gamma-emitting radionuclide technetium-99m. The fundamental principle of its action lies in the specific binding of the antibody fragment to the CD22 antigen, which is highly expressed on the surface of B-lymphocytes and most B-cell lymphomas, but not on pre-B cells or differentiated plasma cells.[1][3]
Once administered intravenously, the Tc-99m this compound circulates throughout the body and accumulates at sites of NHL due to this specific antigen-antibody interaction. The gamma radiation emitted by the Tc-99m is then detected by a special camera (a gamma camera), which creates images (scintigrams) showing the location, size, and number of tumor lesions. The use of an antibody fragment (Fab') rather than a full antibody allows for faster clearance from the blood and potentially better tumor penetration, which is advantageous for diagnostic imaging.
The CD22 Antigen and its Signaling Pathway
The CD22 molecule is a transmembrane protein and a member of the SIGLEC (Sialic acid-binding immunoglobulin-type lectins) family.[4] It functions as an inhibitory co-receptor of the B-cell receptor (BCR), playing a critical role in modulating B-cell signaling, development, and differentiation.[1]
The intracellular domain of CD22 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[4] Upon ligand binding or BCR activation, the tyrosine residues within these ITIMs become phosphorylated. This leads to the recruitment of phosphatases, primarily SHP-1 (Src homology region 2 domain-containing phosphatase-1).[4][5][6] SHP-1 acts as a negative regulator by dephosphorylating key components of the BCR signaling cascade, thereby dampening B-cell activation.[4] This inhibitory function makes CD22 an attractive target for therapeutic intervention, and its consistent expression on NHL cells makes it a reliable biomarker for diagnostic imaging with agents like this compound.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m
The preparation of Tc-99m this compound involves the use of a sterile, non-pyrogenic kit. The procedure is designed to be performed in a radiopharmacy under aseptic conditions. While the exact commercial kit composition is proprietary, the general principles follow standard methods for labeling proteins with Tc-99m.
Methodology:
-
Reagent Preparation: A lyophilized kit containing this compound (IMMU-LL2 Fab' fragment) and a reducing agent (e.g., stannous chloride) is used. The reducing agent is necessary to reduce the pertechnetate (B1241340) (TcO4-) obtained from a 99Mo/99mTc generator.
-
Elution of Tc-99m: Sterile, oxidant-free sodium pertechnetate (Na99mTcO4) is aseptically eluted from a commercial 99Mo/99mTc generator. The activity required depends on the number of patients and imaging schedule.
-
Reconstitution and Labeling: A specified volume and activity of the Na99mTcO4 solution is aseptically added to the reaction vial containing the lyophilized this compound and reducing agent. The vial is gently swirled to ensure complete dissolution.
-
Incubation: The mixture is incubated at room temperature for a specified period (typically 15-30 minutes) to allow the labeling reaction to complete. During this time, the reduced Tc-99m forms a stable chelate with the antibody fragment.
-
Quality Control: Before administration, the radiochemical purity of the final product must be assessed. This is typically done using instant thin-layer chromatography (ITLC) or paper chromatography.[7] The analysis ensures that the percentage of Tc-99m bound to the antibody is high (usually >90%) and that levels of free pertechnetate and other impurities are minimal.
Radioimmunoscintigraphy (RIS) Workflow
The RIS procedure, also referred to as lymphoscintigraphy in the context of lymphatic system imaging, involves the intravenous administration of the radiopharmaceutical followed by planar and/or Single Photon Emission Computed Tomography (SPECT) imaging.[2][8]
Methodology:
-
Patient Preparation: No special dietary preparation is typically required.[9] Patients should be well-hydrated. A detailed medical history is taken to identify any potential allergies to murine proteins.
-
Administration: The patient receives a single intravenous injection of Tc-99m this compound. The typical administered dose ranges from 20-30 mCi (740-1110 MBq).
-
Imaging Schedule: Imaging is performed at multiple time points to allow for background clearance and optimal tumor-to-background signal. Common imaging schedules include scans at 1-4 hours and again at 18-24 hours post-injection.[10]
-
Image Acquisition:
-
A large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) collimator is used.
-
Planar Imaging: Whole-body static images are acquired to provide a general overview of radiotracer distribution.
-
SPECT Imaging: SPECT scans of specific regions of interest (e.g., chest, abdomen, pelvis) are performed to provide three-dimensional localization of tumor sites and improve lesion detectability.[11]
-
-
Image Interpretation: The resulting images are reviewed by a nuclear medicine physician. Areas of increased radiotracer uptake that are not consistent with normal biodistribution (e.g., liver, spleen, kidneys, bone marrow) are interpreted as potential sites of lymphoma.[2]
References
- 1. ijbiol.com [ijbiol.com]
- 2. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal Antibodies for Non-Hodgkin's Lymphoma: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase inhibition augments anti-CD22-mediated signaling and cytotoxicity in non-hodgkin's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of non-Hodgkin's lymphoma xenografts with the HB22.7 anti-CD22 monoclonal antibody and phosphatase inhibitors improves efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid preparation and quality control method for technetium-99m-2-methoxy isobutyl isonitrile (technetium-99m-sestamibi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. xranm.com [xranm.com]
- 10. Lymphoscintigraphy | Radiology Key [radiologykey.com]
- 11. Procedure guideline for brain perfusion SPECT using technetium-99m radiopharmaceuticals. Society of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Principles of Technetium-99m Labeling of Bectumomab: An In-depth Technical Guide
This guide provides a detailed overview of the core principles and methodologies for the radiolabeling of Bectumomab with Technetium-99m (Tc-99m). It is intended for researchers, scientists, and drug development professionals working in the fields of radioimmunoscintigraphy and radiopharmaceuticals. This compound, commercially known as LymphoScan™, is a murine monoclonal antibody Fab' fragment that targets the CD22 antigen on B-lymphocytes and is used for the detection of non-Hodgkin's lymphoma.[1][2]
Introduction to Technetium-99m and this compound
Technetium-99m is the most commonly used medical radioisotope for diagnostic imaging due to its favorable physical properties, including a short half-life of 6 hours and the emission of a 140.5 keV gamma photon, which is ideal for single-photon emission computed tomography (SPECT).[3][4] this compound is a monoclonal antibody fragment designed to specifically bind to the CD22 receptor expressed on the surface of B-cells, making it a suitable vector for targeted delivery of radionuclides to lymphoma cells.[1] The labeling of this compound with Tc-99m allows for the non-invasive visualization of lymphoma lesions.
Principles of Tc-99m Labeling of Antibodies
There are two primary approaches for labeling monoclonal antibodies with Tc-99m: direct and indirect labeling.
Direct Labeling
Direct labeling methods involve the direct binding of reduced Tc-99m to the antibody molecule.[5] This is typically achieved by reducing the intrinsic disulfide bonds of the antibody to generate free sulfhydryl (-SH) groups, which have a high affinity for Tc-99m.[6][7] A reducing agent, most commonly stannous chloride (SnCl₂), is used to reduce the pertechnetate (B1241340) (TcO₄⁻) eluted from a ⁹⁹Mo/⁹⁹mTc generator to a lower oxidation state, allowing it to bind to the antibody.[8][9]
The key steps in direct labeling are:
-
Reduction of the Antibody: Disulfide bonds within the antibody structure are reduced to form sulfhydryl groups.
-
Reduction of Pertechnetate: The pertechnetate ion is reduced by a reducing agent.
-
Complexation: The reduced Tc-99m forms a stable complex with the sulfhydryl groups on the antibody.
While simple and widely used, direct labeling can sometimes lead to non-specific binding and potential alterations in the antibody's immunoreactivity.[8][10]
Indirect Labeling
Indirect labeling involves the use of a bifunctional chelating agent (BFCA). One functional group of the BFCA is covalently attached to the antibody, while the other group forms a stable chelate with Tc-99m.[11] This method provides a more defined and stable attachment of the radionuclide to the antibody. However, it is a more complex, multi-step process.
Experimental Protocol for Direct Tc-99m Labeling of this compound
The following is a representative protocol for the direct labeling of a monoclonal antibody fragment like this compound, based on common direct labeling techniques.
3.1. Materials
-
This compound (lyophilized)
-
Sodium Pertechnetate (⁹⁹mTcO₄⁻) from a ⁹⁹Mo/⁹⁹mTc generator
-
Stannous Chloride (SnCl₂) solution
-
0.9% Sodium Chloride (sterile, pyrogen-free)
-
Nitrogen gas
-
Sterile, pyrogen-free reaction vials
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Saline and acetone (B3395972) for chromatography
-
Gamma counter or dose calibrator
3.2. Labeling Procedure
-
Reconstitution of this compound: Aseptically add a specific volume of 0.9% Sodium Chloride to the lyophilized this compound vial to achieve the desired antibody concentration. Gently swirl to dissolve.
-
Addition of Reducing Agent: Introduce a freshly prepared stannous chloride solution to the antibody solution. The molar ratio of Sn²⁺ to antibody is a critical parameter that needs to be optimized.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 5-10 minutes) to allow for the reduction of the antibody's disulfide bonds.
-
Addition of Pertechnetate: Aseptically add the required activity of Sodium Pertechnetate (⁹⁹mTcO₄⁻) to the reaction vial.
-
Final Incubation: Gently mix and incubate the final reaction mixture at room temperature for approximately 15-20 minutes.
Quality Control of ⁹⁹mTc-Bectumomab
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled antibody.[12][13]
4.1. Radiochemical Purity
The radiochemical purity is determined to quantify the percentage of Tc-99m that is successfully bound to the antibody. This is typically assessed using Instant Thin-Layer Chromatography (ITLC).
-
Stationary Phase: ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Mobile Phases:
-
Saline (0.9% NaCl): In this solvent, ⁹⁹mTc-Bectumomab remains at the origin (Rf = 0), while free pertechnetate (⁹⁹mTcO₄⁻) and reduced/hydrolyzed Tc-99m (⁹⁹mTcO₂) move with the solvent front (Rf = 1).
-
Acetone: In acetone, both ⁹⁹mTc-Bectumomab and ⁹⁹mTcO₂ remain at the origin (Rf = 0), while ⁹⁹mTcO₄⁻ moves with the solvent front (Rf = 1).
-
By running the sample in both solvent systems, the percentage of each species can be calculated. A radiochemical purity of >90% is generally required for clinical use.
4.2. Labeling Efficiency
Labeling efficiency is the percentage of the total Tc-99m activity that is bound to the antibody. It is calculated from the radiochemical purity results.
4.3. Stability
The stability of the ⁹⁹mTc-Bectumomab complex is assessed over time in saline and human serum at 37°C. The radiochemical purity is measured at various time points (e.g., 1, 4, 6, and 24 hours) to determine the extent of dissociation of Tc-99m from the antibody.
4.4. Immunoreactivity
The immunoreactive fraction of the labeled antibody is determined by measuring its ability to bind to its target antigen (CD22). This can be assessed using an in vitro cell binding assay with CD22-positive cells or by solid-phase radioimmunoassay.
Data Presentation
| Parameter | Typical Value | Reference Method |
| Radiochemical Purity | > 90% | Instant Thin-Layer Chromatography (ITLC) |
| Labeling Efficiency | > 90% | Calculated from Radiochemical Purity |
| In Vitro Stability (6h in serum) | > 85% | ITLC |
| Immunoreactive Fraction | > 70% | Cell Binding Assay / RIA |
Visualizations
Caption: Workflow for the direct labeling of this compound with Technetium-99m.
Caption: Comparison of direct and indirect antibody labeling principles.
Caption: Quality control flowchart for ⁹⁹mTc-Bectumomab.
References
- 1. This compound [medbox.iiab.me]
- 2. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technetium Tc-99m arcitumomab | Tc | CID 26476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reduction-mediated technetium-99m labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technetium-99m-labeled monoclonal antibodies for immunoscintigraphy. Simplified preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directly and indirectly technetium-99m-labeled antibodies--a comparison of in vitro and animal in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Technetium-99m-labeled monoclonal antibodies: influence of technetium-99m binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeling of bionanomaterials with technetium 99m: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]
Preclinical Pharmacological Profile of Bectumomab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, a murine IgG2a monoclonal antibody, is a pioneering agent in the targeted therapy of B-cell malignancies. It specifically targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of mature B-lymphocytes and most B-cell lymphomas. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound (also referred to by its research designation, LL2), focusing on its binding characteristics, in vitro and in vivo efficacy, and its mechanism of action. The information presented herein is crucial for understanding the foundational science that has paved the way for the clinical development of anti-CD22 antibodies.
Mechanism of Action
This compound exerts its therapeutic potential through its specific binding to the CD22 receptor on B-cells. CD22 is a critical negative regulator of B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, the Src family kinase Lyn is activated, which in turn phosphorylates the immunoreceptor tyrosine-based inhibition motifs (ITIMs) within the cytoplasmic domain of CD22. This phosphorylation event creates docking sites for the SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1). The recruitment and activation of SHP-1 at the plasma membrane leads to the dephosphorylation of key signaling molecules, thereby dampening the B-cell activation cascade.
The binding of this compound to CD22 is thought to modulate this signaling pathway, contributing to its anti-lymphoma activity. Furthermore, a key characteristic of the this compound-CD22 interaction is the rapid internalization of the antibody-receptor complex. This property is of particular significance for the development of antibody-drug conjugates (ADCs), where the antibody serves as a vehicle to deliver cytotoxic agents directly into the target cancer cells.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies on this compound (murine LL2) and its closely related chimeric (cLL2) and humanized (epratuzumab) versions. Given the high degree of similarity in binding and internalization, data from cLL2 and epratuzumab are considered relevant proxies for the preclinical behavior of this compound.
Table 1: Binding Affinity and Internalization Rate of Anti-CD22 LL2 Antibodies
| Antibody Variant | Target | Cell Line | Binding Affinity (Kd) | Internalization Rate Constant (Ke) | Citation |
| Murine LL2 (this compound) | CD22 | Raji | Not explicitly reported | 0.106 min⁻¹ | [1] |
| Chimeric LL2 | CD22 | Raji | Equivalent to murine LL2 | 0.118 min⁻¹ | [1] |
| BL22 (Immunotoxin with LL2 Fv) | CD22 | - | ~10 nM | Not Applicable | [2] |
Table 2: In Vitro Cytotoxicity of Anti-CD22 Antibodies
| Antibody/Conjugate | Cell Lines | Assay | IC50 | Citation |
| Immobilized Lym-2 and chCLL-1 | Burkitt's lymphoma, Diffuse large cell B-cell lymphoma, Anaplastic large-cell lymphoma, EBV-induced B-cell lymphoma | [3H]-thymidine incorporation | Growth inhibition observed, but specific IC50 values not provided. | [3] |
| HB22.7-Saporin Conjugate | Ramos, Raji, DOHH-2, Granta 519, SU-DHL-4 | MTS assay | 1 - 8.4 ng/mL | [4] |
Table 3: In Vivo Efficacy of Anti-CD22 Targeting Strategies
| Treatment | Animal Model | Tumor Model | Efficacy Readout | Results | Citation |
| Murine Lym-2 and Chimeric chCLL-1 | SCID mice | Human lymphoma xenografts | Improved survival | Statistically significant improvement in survival of tumor-bearing mice. | [3] |
| HB22.7-Saporin Conjugate | Xenograft model | Non-Hodgkin's Lymphoma | Tumor growth inhibition | Significantly inhibited the growth of established lesions and completely prevented tumor development when administered early. | [4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of the murine LL2 antibody are not extensively published. However, based on standard methodologies for antibody characterization, the following represents a general framework for the key experiments.
Protocol 1: Determination of Binding Affinity by Flow Cytometry
-
Cell Preparation: Culture a CD22-positive lymphoma cell line (e.g., Raji) to a density of 1-2 x 10⁶ cells/mL. Harvest and wash the cells twice with ice-cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).
-
Antibody Incubation: Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in PBS with 1% BSA. Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Serial Dilution: Prepare serial dilutions of this compound (murine LL2) in PBS with 1% BSA, ranging from a concentration known to be saturating to a concentration below the expected Kd.
-
Binding Reaction: Add 100 µL of each antibody dilution to the cell aliquots. Incubate on ice for 1 hour with gentle agitation.
-
Washing: Wash the cells three times with 2 mL of ice-cold PBS with 1% BSA to remove unbound antibody.
-
Secondary Antibody Staining: Resuspend the cell pellets in 100 µL of a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) at its optimal dilution. Incubate on ice for 30 minutes in the dark.
-
Final Wash and Analysis: Wash the cells twice with ice-cold PBS. Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each antibody concentration.
-
Data Analysis: Plot the MFI against the antibody concentration. The equilibrium dissociation constant (Kd) can be calculated by fitting the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Cytotoxicity Assay ([3H]-Thymidine Incorporation)
-
Cell Plating: Seed a CD22-positive lymphoma cell line into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Antibody Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of each antibody dilution to the appropriate wells. Include a no-antibody control. For some experiments, the antibody may be immobilized on the plate prior to cell seeding to enhance cross-linking.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the proliferation of untreated control cells. The IC50 value, the concentration of antibody that causes 50% inhibition of cell proliferation, can be determined from the dose-response curve.
Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ CD22-positive human lymphoma cells (e.g., Raji) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Antibody Administration: Administer this compound or a vehicle control (e.g., PBS) to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Survival can also be monitored as a primary or secondary endpoint.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups over time. Calculate the percentage of tumor growth inhibition. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Visualizations
Signaling Pathway of this compound-Mediated CD22 Inhibition
Caption: this compound binding to CD22 enhances the inhibitory signaling cascade of the B-cell receptor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Conclusion
The preclinical data for this compound (murine LL2) and its derivatives establish it as a specific, high-affinity antibody that targets the CD22 antigen on B-cell lymphomas. Its ability to internalize upon binding and modulate BCR signaling provides a strong rationale for its therapeutic application, both as a naked antibody and as a component of antibody-drug conjugates. While comprehensive quantitative data for the original murine antibody is sparse in publicly available literature, the consistent findings across its chimeric and humanized versions underscore the robustness of its pharmacological profile. The experimental frameworks provided herein offer a guide for the continued investigation and development of novel anti-CD22 therapies.
References
- 1. Chimerization of LL2, a rapidly internalizing antibody specific for B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epitope specificity of the anti-(B cell lymphoma) monoclonal antibody, LL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of nonconjugated murine Lym-2 and human-mouse chimeric CLL-1 monoclonal antibodies against various human lymphoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bectumomab: Structure and Binding Affinity to CD22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, also known as IMMU-LL2, is the Fab' fragment of a murine monoclonal antibody that specifically targets the CD22 antigen, a protein expressed on the surface of B-lymphocytes. This technical guide provides a comprehensive overview of the structure of this compound and its binding affinity to its target, CD22. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of antibody engineering, drug development, and cancer immunotherapy.
This compound Structure
This compound is derived from the murine IgG2a monoclonal antibody LL2. Structurally, it is a Fab' fragment, meaning it consists of the variable regions of the heavy (V_H) and light (V_L) chains, along with the first constant domain of the heavy chain (C_H1) and the constant domain of the light chain (C_L). The Fab' fragment is generated by enzymatic digestion of the full-length LL2 antibody.
Variable Region Amino Acid Sequences
The antigen-binding specificity of this compound is determined by the amino acid sequences of its V_H and V_L domains, particularly the Complementarity Determining Regions (CDRs). The sequences for the murine LL2 antibody's variable regions are detailed in patent literature.
Table 1: Amino Acid Sequences of Murine LL2 Variable Regions
| Region | Sequence |
| Heavy Chain Variable Region (V_H) | EVQLQQSGAELVRPGASVKLSCTASGFNIKDTYIHWVKQRPEQGLEWIGRIDPANGNTKYDPKFQGKATITADTSSNTAYLQLSSLTSEDTAVYYCARSTYYGGDWYFNVWGAGTTVTVSS |
| Light Chain Variable Region (V_L) | QIVLSQSPAILSASPGEKVTMTCRASSSVSYIHWFQQKPGSSPKPWIYATSNLASGVPPRFSGSGSGTSYSLTISRVEAEDAATYYCQQWTSNPPTFGGGTKLEIK |
Note: The exact CDRs within these sequences can be identified using standard numbering schemes such as Kabat or Chothia.
Binding Affinity to CD22
The interaction between this compound and the CD22 antigen is characterized by a specific binding affinity, which is a critical parameter for its biological function and diagnostic/therapeutic efficacy.
Epitope Recognition
This compound recognizes a specific epitope on the extracellular domain of the human CD22 protein. Studies have shown that the LL2 antibody binds to the third immunoglobulin-like domain of CD22. This binding site is distinct from the ligand-binding domain of CD22, which interacts with sialic acid-containing glycoproteins. The LL2 antibody belongs to the same epitope group as the RFB4 antibody, designated as epitope B[1].
Quantitative Binding Affinity
Table 2: Binding Affinity of Anti-CD22 Antibodies
| Antibody/Fragment | Target | Method | Binding Affinity (Kd) | Reference |
| BL22 (RFB4 Fv) | CD22 | Not Specified | ~10 nM | [2] |
| Epratuzumab (hLL2) | CD22-extracellular domain | Not Specified | 0.7 nM | [3] |
Experimental Protocols
This section outlines the general methodologies employed for the production of the this compound Fab' fragment, its radiolabeling with Technetium-99m, and the determination of its binding affinity to CD22.
Production and Purification of LL2 Fab' Fragment
The production of the this compound Fab' fragment typically involves the following steps:
-
Monoclonal Antibody Production: The murine LL2 monoclonal antibody is produced using hybridoma technology.
-
Enzymatic Digestion: The purified LL2 IgG is subjected to enzymatic digestion using an enzyme such as pepsin. This process cleaves the antibody in the hinge region, resulting in an F(ab')_2 fragment and other fragments of the Fc region.
-
Reduction: The F(ab')_2 fragment is then treated with a mild reducing agent to cleave the disulfide bonds connecting the two Fab' fragments, yielding individual Fab' fragments.
-
Purification: The Fab' fragments are purified from the digestion and reduction mixture using standard chromatography techniques, such as size-exclusion chromatography and ion-exchange chromatography.
Radiolabeling with Technetium-99m
This compound is radiolabeled with Technetium-99m (Tc-99m) for its use in radioimmunoscintigraphy. A common method for labeling antibody fragments with Tc-99m involves a direct labeling approach:
-
Reduction of Antibody: The Fab' fragment is treated with a reducing agent, such as stannous chloride, to reduce some of the disulfide bonds and generate free sulfhydryl (-SH) groups.
-
Preparation of Tc-99m: Technetium-99m, typically obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator as sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄), is reduced to a lower oxidation state using a reducing agent like stannous chloride.
-
Labeling Reaction: The reduced Tc-99m is then mixed with the reduced Fab' fragment. The technetium forms a stable complex with the sulfhydryl groups on the antibody fragment.
-
Quality Control: The radiolabeled this compound is subjected to quality control tests, such as instant thin-layer chromatography (ITLC), to determine the radiochemical purity and ensure that the radioactivity is efficiently incorporated into the Fab' fragment.
Determination of Binding Affinity
The binding affinity of this compound to CD22 can be determined using various immunoassays. Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly used methods.
-
Immobilization: Recombinant human CD22 protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor chip surface. The binding of this compound to the immobilized CD22 is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kinetic Analysis: The association rate (k_on) and dissociation rate (k_off) are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of k_off to k_on (Kd = k_off / k_on).
-
Coating: Microtiter plate wells are coated with recombinant human CD22 protein.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Antibody Incubation: A series of dilutions of this compound are added to the wells and incubated to allow binding to the immobilized CD22.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the murine Fab' fragment is added.
-
Substrate Addition: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Data Analysis: The binding data is plotted as a function of this compound concentration, and the Kd can be determined by non-linear regression analysis of the saturation binding curve.
Visualizations
CD22 Signaling Pathway and this compound Interaction
Caption: this compound binds to CD22, which is involved in modulating B-cell receptor signaling.
Experimental Workflow for Binding Affinity Determination by SPR
Caption: Workflow for determining the binding affinity of this compound to CD22 using SPR.
Logical Relationship of this compound Components and Function
Caption: The structural components of this compound and their relationship to its function.
References
Bectumomab (LymphoScan): A Technical Guide for Lymphoma Staging Investigations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bectumomab, commercially known as LymphoScan, is a murine monoclonal antibody Fab' fragment radiolabeled with technetium-99m (⁹⁹ᵐTc) for the diagnostic imaging of non-Hodgkin's lymphoma (NHL). This agent specifically targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes, which is present in the majority of B-cell NHL cases. As a radioimmunoscintigraphic agent, this compound provides a functional assessment of lymphoma sites, offering a complementary approach to anatomical imaging modalities like computed tomography (CT). This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its preparation and use, and a summary of available clinical data for its application in lymphoma staging.
Introduction
The accurate staging of non-Hodgkin's lymphoma is critical for determining prognosis and guiding therapeutic strategies. While conventional imaging techniques provide anatomical information, they may not always differentiate between viable tumor and fibrotic or necrotic tissue, particularly after therapy. Radioimmunoscintigraphy with agents like this compound offers the potential to visualize disease based on the expression of specific molecular targets. This compound is the Fab' fragment of the murine IgG1 monoclonal antibody IMMU-LL2, which targets the CD22 antigen.[1] The use of a Fab' fragment allows for more rapid clearance from the bloodstream and potentially better tumor penetration compared to a full-size antibody. Radiolabeled with ⁹⁹ᵐTc, a readily available gamma-emitting radionuclide with favorable imaging characteristics, this compound enables visualization of CD22-expressing lymphoma lesions.
Mechanism of Action
This compound's utility in lymphoma imaging stems from its high-affinity binding to the CD22 antigen on B-lymphoma cells. Following intravenous administration, the ⁹⁹ᵐTc-labeled this compound circulates and extravasates at sites of lymphoma, where it binds to the CD22 receptors on the tumor cell surface. The accumulation of the radiolabeled antibody at these sites allows for their detection by a gamma camera. The CD22 receptor is known to be an internalizing receptor, which can influence the intracellular accumulation of the radiolabel.[2]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m
The radiolabeling of the IMMU-LL2 Fab' fragment with ⁹⁹ᵐTc is typically achieved through a direct labeling method involving the reduction of the antibody's disulfide bonds to generate free sulfhydryl groups, which then form stable complexes with ⁹⁹ᵐTc.
Materials:
-
IMMU-LL2 (this compound) Fab' fragment kit
-
Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) from a molybdenum-99/technetium-99m generator
-
Stannous chloride (or other suitable reducing agent)
-
Saline solution (0.9% NaCl)
-
ITLC (Instant Thin-Layer Chromatography) strips and appropriate solvent system for quality control
Procedure:
-
Reconstitution: Reconstitute the lyophilized IMMU-LL2 Fab' fragment with sterile, non-pyrogenic saline.
-
Reduction of Pertechnetate: In a separate vial, add the required amount of ⁹⁹ᵐTc-pertechnetate to a solution containing a reducing agent, such as stannous chloride, to reduce the technetium to a lower oxidation state.
-
Labeling Reaction: Add the reduced ⁹⁹ᵐTc to the reconstituted IMMU-LL2 Fab' fragment solution. Incubate at room temperature for a specified period (typically 15-30 minutes) to allow for complexation.
-
Quality Control: Assess the radiochemical purity of the ⁹⁹ᵐTc-Bectumomab using ITLC to determine the percentage of protein-bound ⁹⁹ᵐTc versus free pertechnetate and other impurities. A radiochemical purity of >90% is generally required for clinical use.
Figure 2. Radiolabeling workflow for this compound.
Imaging Protocol for LymphoScan
The following is a generalized imaging protocol based on common practices for radioimmunoscintigraphy.
Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration to promote clearance of unbound radiotracer.
-
Obtain informed consent.
Administration:
-
Administer approximately 20-30 mCi (740-1110 MBq) of ⁹⁹ᵐTc-Bectumomab intravenously.
Imaging:
-
Planar Imaging: Acquire anterior and posterior whole-body images at multiple time points, typically between 4 and 24 hours post-injection.
-
SPECT (Single Photon Emission Computed Tomography) Imaging: SPECT or SPECT/CT imaging of specific regions of interest (e.g., chest, abdomen, pelvis) may be performed to improve lesion localization and characterization. This is typically done at a time point of optimal tumor-to-background contrast.
-
Gamma Camera Parameters: Use a large field-of-view gamma camera equipped with a low-energy, high-resolution collimator. Set the energy window to 140 keV with a 15-20% window.
Figure 3. Imaging workflow for LymphoScan.
Clinical Data
The primary clinical data for this compound in lymphoma staging comes from a retrospective study by Lamonica et al. (2002).[3] This study evaluated the performance of this compound relative to conventional imaging modalities.
| Parameter | Value | Source |
| Patient Population | 21 patients with recurrent or newly diagnosed NHL | [3] |
| Low-grade histology | 7 patients | [3] |
| Intermediate-grade histology | 11 patients | [3] |
| High-grade histology | 3 patients | [3] |
| Total Number of Lesions (Conventional Imaging) | 117 | [3] |
| Lesions Detected by this compound | 66 (56%) | [3] |
| New Lesions Detected by this compound | 5 | [3] |
| Comparison with Gallium-67 Citrate Imaging | ||
| Gallium-67 superior | 23 sites (19 in intermediate/high-grade) | [3] |
| this compound superior | 6 sites (5 in low-grade) | [3] |
Table 1: Summary of Clinical Data for this compound in NHL Staging
The study concluded that this compound showed promise as a pre-radioimmunotherapy probe for targeting B-cell NHL and was particularly effective at defining small volume, low-grade disease.[3] However, as a purely diagnostic agent, its performance was variable.[3]
Discussion and Future Directions
This compound (LymphoScan) represents an early-generation radioimmunoscintigraphic agent for lymphoma staging. Its development highlighted the potential of targeting CD22 for the visualization of B-cell malignancies. The clinical data suggest that while it may not be a standalone replacement for conventional staging methods, it could offer complementary information, particularly in the context of low-grade disease and for assessing tumor viability before radioimmunotherapy.
The limitations of this compound include its murine origin, which can lead to the development of human anti-mouse antibodies (HAMA), and the variable diagnostic performance reported. Advances in antibody engineering, such as humanization and the development of smaller antibody fragments, as well as the use of alternative radionuclides with different physical properties, may lead to improved next-generation imaging agents for lymphoma.
Conclusion
This technical guide has provided a comprehensive overview of this compound (LymphoScan) for the investigation of lymphoma staging. The detailed mechanism of action, experimental protocols, and summary of clinical data are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine. While this compound itself may have seen limited clinical use, the principles of its design and application continue to inform the development of novel molecular imaging agents for the improved management of lymphoma.
References
- 1. Mouse Anti-CD22 Recombinant Antibody; Fab Fragment (HPAB-1901LY-F(E)) - Creative Biolabs [creativebiolabs.net]
- 2. Technetium-99m labeling by means of stannous pyrophosphate: application to bleomycin and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Bectumomab on Lymphoma Cell Lines: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro effects of Bectumomab (also known as IMMU-LL2 or LL2), a murine monoclonal antibody targeting the CD22 antigen, on various lymphoma cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of anti-CD22 therapies.
Executive Summary
This compound, the murine precursor to the humanized antibody Epratuzumab, targets the CD22 protein, a lineage-restricted B-cell antigen and a key regulator of B-cell receptor (BCR) signaling. In vitro studies have been instrumental in elucidating the mechanisms of action of this compound, which include inhibition of cell proliferation and induction of apoptosis in lymphoma cell lines. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound and its derivatives has been evaluated across various lymphoma cell lines. The following tables summarize key quantitative findings from preclinical studies.
| Cell Line | Lymphoma Type | Assay | Endpoint | Result | Reference |
| Raji | Burkitt's Lymphoma | Proliferation Assay ([³H]-thymidine incorporation) | Growth Inhibition | Direct inhibition of growth when immobilized to enhance crosslinking. | [1] |
| Daudi | Burkitt's Lymphoma | Proliferation Assay ([³H]-thymidine incorporation) | Growth Inhibition | Direct inhibition of growth when immobilized. | [1] |
| Various B-cell lymphoma lines | B-cell Lymphoma | Cytotoxicity Assay | Cell Death | Dose-dependent killing when combined with phosphatase inhibitors. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections describe the core experimental protocols used in the evaluation of this compound.
Cell Lines and Culture Conditions
-
Cell Lines: Commonly used B-cell lymphoma cell lines in these studies include Raji and Daudi (Burkitt's lymphoma).
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Proliferation Assays
A common method to assess the anti-proliferative effects of this compound is the [³H]-thymidine incorporation assay.
-
Cell Seeding: Lymphoma cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Treatment: Cells are incubated with varying concentrations of this compound (or control IgG) for a specified period (e.g., 24-72 hours). In some experiments, the antibody is immobilized on the plate to enhance cross-linking of the CD22 receptors.[1]
-
[³H]-thymidine Incorporation: [³H]-thymidine is added to each well during the final hours of incubation (e.g., 4-18 hours).
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. A reduction in counts per minute (CPM) in treated cells compared to control cells indicates inhibition of proliferation.
Apoptosis Assays
To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cell Treatment: Lymphoma cells are treated with this compound or a control antibody for a defined period.
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with the CD22 receptor can modulate intracellular signaling pathways, leading to its anti-lymphoma effects.
CD22 Signaling Pathway
Binding of an anti-CD22 antibody like this compound to its receptor can influence the B-cell receptor (BCR) signaling cascade. CD22 is known to be a negative regulator of BCR signaling. Upon ligand binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of CD22 become phosphorylated, leading to the recruitment of phosphatases like SHP-1. These phosphatases can dephosphorylate key signaling molecules in the BCR pathway, thereby attenuating the signal.
Figure 1. this compound-mediated CD22 signaling pathway.
Experimental Workflow for In Vitro Efficacy Testing
The general workflow for assessing the in vitro efficacy of this compound on lymphoma cell lines is a multi-step process that involves cell culture, treatment, and subsequent analysis of cellular responses.
Figure 2. General experimental workflow for this compound in vitro studies.
Conclusion
The in vitro studies on this compound (LL2) have been fundamental in establishing its role as a potential therapeutic agent for B-cell lymphomas. The data, though not as extensive for the naked antibody as for its radio-labeled or humanized counterparts, clearly indicate a direct biological effect on lymphoma cell lines. The methodologies outlined provide a basis for further investigation into the precise mechanisms of anti-CD22 antibodies and the development of novel combination therapies.
References
- 1. Antitumor effects of nonconjugated murine Lym-2 and human-mouse chimeric CLL-1 monoclonal antibodies against various human lymphoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatase inhibition augments anti-CD22-mediated signaling and cytotoxicity in non-hodgkin's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Compendium: Bectumomab
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of early-phase clinical trial data for Bectumomab, a monoclonal antibody targeting the CD22 antigen on B-lymphocytes. The data presented herein focuses on its radio-conjugated form, primarily ⁹⁰Y-epratuzumab tetraxetan, and its diagnostic counterpart, LymphoScan™ (⁹⁹mTc-bectumomab). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights from early clinical investigations.
Executive Summary
This compound, in its various formulations, has been evaluated in early-phase clinical trials for both therapeutic and diagnostic purposes in B-cell malignancies. As a radioimmunotherapeutic, ⁹⁰Y-epratuzumab tetraxetan has demonstrated encouraging anti-tumor activity in relapsed or refractory non-Hodgkin lymphoma (NHL) and B-cell acute lymphoblastic leukemia (B-ALL). Its mechanism of action involves the targeted delivery of cytotoxic radiation to CD22-expressing cells. As a diagnostic agent, ⁹⁹mTc-labeled this compound (LymphoScan™) has been utilized for imaging and assessing disease extent in lymphoma. This guide synthesizes the available quantitative data from key Phase I and Phase II trials, details the experimental protocols employed, and provides a visual representation of the underlying signaling pathways.
Therapeutic Trials with ⁹⁰Y-Epratuzumab Tetraxetan
Phase I Study in Relapsed/Refractory Aggressive Non-Hodgkin Lymphoma
A Phase I clinical trial investigated the safety and efficacy of ⁹⁰Y-epratuzumab tetraxetan in combination with the anti-CD20 antibody veltuzumab in patients with relapsed or refractory aggressive non-Hodgkin lymphoma.[1][2][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Patient Population | 18 patients with relapsed/refractory aggressive NHL | [1][2] |
| Median Age | 73 years | [2][4] |
| Median Prior Therapies | 3 | [2][4] |
| Maximal Tolerated Dose (MTD) | 6 mCi/m² (222 MBq/m²) x 2 | [1][2][3] |
| Overall Response Rate (ORR) | 53% (9/17 assessable patients) | [1][2][3] |
| Complete Response (CR) | 18% (3/17 assessable patients) | [1][2][3] |
| Partial Response (PR) | 35% (6/17 assessable patients) | [1][2][3] |
| Dose-Limiting Toxicity (DLT) | Transient myelosuppression (thrombocytopenia and neutropenia) | [1][3] |
Experimental Protocol
-
Treatment Regimen: Patients received veltuzumab at a dose of 200 mg/m² weekly for four weeks.[1][2] ⁹⁰Y-epratuzumab tetraxetan was administered in weeks 3 and 4 at planned dose levels.[1][2]
-
Imaging and Dosimetry: Prior to the therapeutic doses, patients received ¹¹¹In-epratuzumab tetraxetan in week 2 for imaging and dosimetry studies.[1][2]
-
Patient Selection Criteria: Patients had relapsed or refractory aggressive lymphoma and had failed at least one prior standard treatment.[1]
-
Endpoint Assessment: Treatment response was evaluated according to the 2007 revised treatment response criteria.[1][2]
Experimental Workflow
Phase I Dose-Escalation Study in Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia
A Phase I study was conducted to determine the maximum tolerated dose, safety, and preliminary efficacy of ⁹⁰Y-labeled anti-CD22 epratuzumab tetraxetan in adult patients with relapsed or refractory CD22-positive B-cell acute lymphoblastic leukemia (B-ALL).[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Patient Population | 17 patients with relapsed/refractory CD22+ B-ALL | [5] |
| Median Age | 62 years | [5] |
| Dose Levels Investigated | 2.5, 5.0, 7.5, and 10.0 mCi/m² (92.5, 185, 277.5, and 370 MBq/m²) | [5] |
| Recommended Phase 2 Dose | 2 x 10.0 mCi/m² one week apart | [5] |
| Dose-Limiting Toxicity (DLT) | Aplasia lasting 8 weeks (observed at the 10.0 mCi/m² dose level) | [5] |
| Most Common Grade 3-4 Adverse Events | Pancytopenia and infections | [5] |
Experimental Protocol
-
Study Design: This was a standard 3+3 phase 1 dose-escalation study.[5]
-
Treatment Regimen: Patients received one cycle of ⁹⁰Y-DOTA-epratuzumab on days 1 and 8 (± 2 days) at one of the four escalating dose levels.[5]
-
Patient Selection Criteria: Adult patients (≥18 years) with relapsed or refractory B-ALL with CD22 expression on at least 70% of blast cells.[5]
-
Primary Objective: To identify the maximum tolerated dose (MTD) of ⁹⁰Y-DOTA-epratuzumab.[5]
Dose Escalation Logic
Phase II Trial in Elderly Patients with Diffuse Large B-cell Lymphoma
A prospective, single-group, Phase II trial assessed the activity and toxicity of fractionated radioimmunotherapy with ⁹⁰Y-epratuzumab tetraxetan as a consolidation therapy after front-line R-CHOP chemoimmunotherapy in elderly patients (60-80 years) with diffuse large B-cell lymphoma (DLBCL).[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Patient Population | 71 eligible patients | [6] |
| Treatment Regimen | 6 cycles of R-CHOP-14 followed by two doses of 15 mCi/m² (555 MBq/m²) ⁹⁰Y-epratuzumab tetraxetan, 1 week apart | [6] |
| 2-Year Event-Free Survival | 75% | [6] |
| Grade 3-4 Thrombocytopenia | 84% of patients receiving radioimmunotherapy | [6] |
| Grade 3-4 Neutropenia | 79% of patients receiving radioimmunotherapy | [6] |
Experimental Protocol
-
Induction Therapy: Patients first received six cycles of R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) every 14 days.[6]
-
Consolidation Therapy: Responders to R-CHOP received two doses of 15 mCi/m² (555 MBq/m²) ⁹⁰Y-epratuzumab tetraxetan administered one week apart, 6-8 weeks after the completion of R-CHOP.[6]
-
Patient Selection Criteria: Patients aged 60-80 years with previously untreated, bulky stage II-IV CD20-positive DLBCL who were not eligible for transplantation.[6]
-
Primary Endpoint: 2-year event-free survival.[6]
Diagnostic Application: LymphoScan™ (⁹⁹mTc-Bectumomab)
LymphoScan™, the ⁹⁹mTc-labeled Fab' fragment of this compound, has been investigated as a diagnostic imaging agent. Its primary applications are in lymphoscintigraphy for the diagnosis of lymphedema and for staging and monitoring of non-Hodgkin lymphoma. Clinical studies have demonstrated its high sensitivity and specificity for diagnosing lymphedema.[7][8] While it is a valuable tool for assessing disease presence and location, its use in a "real-world setting" for lymphedema diagnosis has been noted to be infrequent.[9][10][11]
Mechanism of Action: CD22 Signaling Pathway
This compound targets CD22, an inhibitory co-receptor of the B-cell receptor (BCR). The binding of this compound to CD22 is believed to enhance its natural inhibitory function, leading to a dampening of B-cell activation signals. This is a critical aspect of its therapeutic effect, independent of the cytotoxic payload in its radio-conjugated form.
Upon BCR engagement, the tyrosine kinase Lyn phosphorylates the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD22. This phosphorylation creates docking sites for the protein tyrosine phosphatase SHP-1. Recruited SHP-1 then dephosphorylates and inactivates key downstream signaling molecules of the BCR pathway, such as Vav-1, BLNK, and CD19, and reduces the activity of phospholipase Cγ2 (PLCγ2). This cascade of events ultimately leads to a reduction in intracellular calcium mobilization and a blunting of the B-cell activation response.
CD22-Mediated Inhibition of B-Cell Receptor Signaling
Conclusion
Early-phase clinical trials of this compound, particularly in the form of ⁹⁰Y-epratuzumab tetraxetan, have provided valuable data on its safety and preliminary efficacy in treating B-cell malignancies. The quantitative data from these studies, along with a clear understanding of the experimental protocols, offer a solid foundation for further clinical development. The dual role of this compound as both a therapeutic and a diagnostic agent, coupled with its well-defined mechanism of action targeting the inhibitory CD22 receptor, underscores its potential in the landscape of targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and developers to inform future investigations and strategies in this promising area of oncology.
References
- 1. Engagement of CD22 on B cells with the monoclonal antibody epratuzumab stimulates the phosphorylation of upstream inhibitory signals of the B cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD22: a multifunctional receptor that regulates B lymphocyte survival and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD22 ligation inhibits downstream B cell receptor signaling and Ca(2+) flux upon activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Besides an ITIM/SHP-1-dependent pathway, CD22 collaborates with Grb2 and plasma membrane calcium-ATPase in an ITIM/SHP-1-independent pathway of attenuation of Ca2+i signal in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. CD22: an inhibitory enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanistic impact of CD22 engagement with epratuzumab on B cell function: Implications for the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupusnewstoday.com [lupusnewstoday.com]
- 9. Epratuzumab, a humanized monoclonal antibody targeting CD22: characterization of in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular basis of human CD22 function and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Bectumomab: A Fab' Fragment for Radioimmunotherapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, commercially known as LymphoScan™, is a murine monoclonal antibody Fab' fragment that specifically targets the CD22 antigen, a transmembrane glycoprotein (B1211001) expressed on the surface of B-lymphocytes.[1][2] Radiolabeled with the gamma-emitting radionuclide Technetium-99m (⁹⁹ᵐTc), this compound has been utilized in the field of nuclear medicine, primarily for the radioimmunodetection of non-Hodgkin's lymphoma.[1][3] This technical guide provides an in-depth exploration of this compound's role as a Fab' fragment in radioimmunotherapy, detailing its mechanism of action, relevant quantitative data, experimental protocols, and the underlying biological pathways.
The use of an Fab' fragment, as opposed to a full-length monoclonal antibody, offers distinct pharmacokinetic advantages for radioimmunodetection. With a molecular weight of approximately 50 kDa, Fab' fragments exhibit improved tissue penetration and faster clearance from circulation.[4] This results in a higher tumor-to-background ratio, which is crucial for effective imaging.
The Target: CD22
CD22 is a member of the sialic acid-binding immunoglobulin-like lectin (SIGLEC) family and functions as an inhibitory co-receptor of the B-cell receptor (BCR).[5][6] Its expression is largely restricted to B-cells, making it an attractive target for therapies aimed at B-cell malignancies.[7] Upon ligand binding, the intracellular domain of CD22, which contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs), becomes phosphorylated.[5][8] This leads to the recruitment of phosphatases such as SHP-1, which in turn down-regulates BCR-mediated signaling, thereby modulating B-cell activation and survival.[5][8][9]
Quantitative Data
Precise quantitative data for this compound is not extensively available in publicly accessible literature. The following tables summarize available data and provide illustrative examples from related anti-CD22 antibodies and Fab' fragments.
| Parameter | Value | Source |
| Target | CD22 | [1][2] |
| Antibody Fragment | Fab' | [1] |
| Radionuclide | Technetium-99m (⁹⁹ᵐTc) | [1] |
| Molecular Weight (Fab') | ~50 kDa | [4] |
Table 1: General Characteristics of this compound
| Antibody/Fragment | Target | Kᵈ (Binding Affinity) | Cell Line | Source |
| BL22 (anti-CD22 Fv) | CD22 | ~10 nM | Hairy Cell Leukemia cells | [10] |
| Affinity-matured anti-CD22 Fv | CD22 | ~0.67 nM (15-fold higher than BL22) | - | [10] |
Table 2: Illustrative Binding Affinities of Anti-CD22 Fragments
| Study | Number of Patients | Modality | Key Findings | Source |
| Lamonica et al., 2002 | 21 (14 for RIT assessment) | Radioimmunoscintigraphy | This compound revealed 56% of 117 known tumor sites. It was particularly effective in detecting small volume, low-grade disease. | [3] |
Table 3: Summary of a Clinical Study on this compound (LymphoScan) for Radioimmunodetection
| Radionuclide | Organ | Absorbed Dose (rad/mCi) | Source |
| ⁹⁹ᵐTc (general antibody) | Liver | 0.267 ± 0.036 | [11][12] |
| ⁹⁹ᵐTc (general antibody) | Spleen | 0.136 ± 0.076 | [11][12] |
| ⁹⁹ᵐTc (general antibody) | Whole Body | 0.017 ± 0.002 | [11][12] |
| ⁹⁹ᵐTc-MAG3 | Effective Dose Equivalent (mSv/370 MBq) | 3.7 | [13] |
| ⁹⁹ᵐTc-DTPA | Effective Dose Equivalent (mSv/370 MBq) | 3.3 | [13] |
Table 4: Illustrative Dosimetry Data for ⁹⁹ᵐTc-labeled Radiopharmaceuticals
Note: Specific dosimetry data for this compound is not detailed in the available search results. The provided data is for other ⁹⁹ᵐTc-labeled antibodies and agents to give a general understanding of the dosimetry profile of such agents.
Experimental Protocols
Radiolabeling of this compound Fab' with Technetium-99m (Illustrative Protocol)
This protocol is a generalized procedure for the direct radiolabeling of antibody fragments with ⁹⁹ᵐTc, as specific details for this compound are proprietary. This method typically involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and its subsequent chelation by the antibody fragment.
Materials:
-
This compound (IMMU-LL2) Fab' fragment
-
Sodium pertechnetate (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂) solution (reducing agent)
-
Saline solution (0.9% NaCl)
-
ITLC (Instant Thin Layer Chromatography) strips
-
Developing solvent (e.g., saline or acetone)
-
Gamma counter
Procedure:
-
Preparation of the Antibody: Reconstitute the lyophilized this compound Fab' fragment with sterile, pyrogen-free saline to the desired concentration.
-
Reduction of Technetium: In a sterile, lead-shielded vial, add the stannous chloride solution.
-
Labeling Reaction: To the vial containing the stannous chloride, add the required activity of sodium pertechnetate. Gently mix and incubate for a few minutes at room temperature.
-
Antibody Conjugation: Add the reconstituted this compound Fab' fragment to the vial containing the reduced ⁹⁹ᵐTc.
-
Incubation: Gently agitate the mixture and incubate at room temperature for 15-20 minutes to allow for the formation of the ⁹⁹ᵐTc-Bectumomab complex.
-
Quality Control:
-
Determine the radiochemical purity using ITLC.
-
Spot a small aliquot of the labeled antibody onto an ITLC strip.
-
Develop the chromatogram using the appropriate solvent system.
-
Free pertechnetate will migrate with the solvent front, while the labeled antibody remains at the origin.
-
Calculate the percentage of radiolabeling by measuring the radioactivity in each section of the strip using a gamma counter. A labeling efficiency of >90% is generally considered acceptable.[14]
-
In Vitro Cell Binding Assay (Illustrative Protocol)
This protocol describes a general method to assess the binding of radiolabeled this compound to CD22-positive cells.
Materials:
-
CD22-positive B-cell lymphoma cell line (e.g., Raji, Daudi)
-
CD22-negative control cell line
-
⁹⁹ᵐTc-Bectumomab
-
Binding buffer (e.g., PBS with 1% BSA)
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Culture the CD22-positive and CD22-negative cells to the desired density. Harvest the cells and wash them with cold binding buffer. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL.
-
Binding Reaction:
-
In microcentrifuge tubes, add a fixed number of cells (e.g., 1 x 10⁵ cells in 100 µL).
-
Add increasing concentrations of ⁹⁹ᵐTc-Bectumomab to the tubes.
-
For non-specific binding determination, add a large excess of unlabeled this compound to a parallel set of tubes before adding the radiolabeled antibody.
-
-
Incubation: Incubate the tubes on ice or at 4°C for 1-2 hours with gentle agitation.
-
Washing: After incubation, centrifuge the tubes at a low speed to pellet the cells. Carefully remove the supernatant. Wash the cell pellets with cold binding buffer to remove unbound radioactivity. Repeat the washing step two to three times.
-
Radioactivity Measurement: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding against the concentration of ⁹⁹ᵐTc-Bectumomab.
-
The dissociation constant (Kᵈ) and the maximum number of binding sites (Bmax) can be determined by non-linear regression analysis of the saturation binding curve.
-
Visualizations
CD22 Signaling Pathway
Caption: CD22 signaling pathway in a B-cell.
Experimental Workflow for this compound Radioimmunodetection
Caption: Workflow for this compound radioimmunodetection.
References
- 1. Anti-Human CD22 Recombinant Antibody Fab Fragment(this compound) - Creative Biolabs [creativebiolabs.net]
- 2. chemscene.com [chemscene.com]
- 3. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Antibody Fragments and DMPK Strategies: Fab, scFv, and VHH - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. CD22 - Wikipedia [en.wikipedia.org]
- 7. An improved recombinant Fab-immunotoxin targeting CD22 expressing malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibody - fusion proteins anti-CD22 recombinant immunotoxin Moxetumomab Pasudotox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technetium-99m-labeled anti-EGF-receptor antibody in patients with tumor of epithelial origin: I. Biodistribution and dosimetry for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiation dosimetry for technetium-99m-MAG3, technetium-99m-DTPA, and iodine-131-OIH based on human biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technetium-99m-labeled monoclonal antibodies: influence of technetium-99m binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Humanized IgG2a Structure of Bectumomab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, also known as humanized LL2 (hLL2), is a monoclonal antibody that targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes. Originally developed as a murine IgG2a antibody, this compound has been humanized to reduce immunogenicity and improve its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the humanized IgG2a structure of this compound, its binding characteristics to CD22, and its mechanism of action.
The Humanized IgG2a Structure of this compound
The humanization of the murine LL2 antibody to create this compound involved the grafting of the murine complementarity-determining regions (CDRs) onto a human immunoglobulin framework.[1] This process is crucial for retaining the antigen-binding specificity of the original murine antibody while minimizing the potential for an anti-drug antibody response in patients.
Framework Regions:
The variable heavy (VH) chain of humanized this compound utilizes framework regions from the human antibodies EU and NEWM. Specifically, framework regions 1, 2, and 3 are derived from the EU antibody, while framework region 4 is from the NEWM antibody.[1] The variable light (VL) chain framework regions are derived from the human antibody REI.[1]
Complementarity-Determining Regions (CDRs):
The CDRs are the hypervariable loops within the variable domains of the antibody that are primarily responsible for antigen recognition and binding. The specific amino acid sequences of the six CDRs of this compound are proprietary information and are not publicly available. However, the general structure of an antibody's variable domain with its CDRs is well-established.
IgG2a Isotype:
This compound is of the human IgG2a isotype. The constant region of the IgG2a isotype influences the antibody's effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Binding Characteristics of this compound to CD22
This compound specifically binds to the CD22 antigen, which is a member of the sialic acid-binding immunoglobulin-like lectin (SIGLEC) family.
Epitope:
Studies have indicated that the humanized LL2 antibody binds to the second immunoglobulin (Ig)-like domain of the extracellular portion of the CD22 protein.
Binding Affinity:
The precise equilibrium dissociation constant (Kd) for the monovalent interaction of humanized this compound (hLL2 IgG2a) with the CD22 antigen is not publicly available. However, related studies on bispecific antibodies incorporating the hLL2 binding domain have reported high affinity, with EC50 values in the nanomolar range, suggesting a strong binding interaction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target Antigen | CD22 | [1] |
| Binding Domain on CD22 | Ig-like domain 2 | |
| Equilibrium Dissociation Constant (Kd) | Not publicly available | |
| EC50 (of a related bispecific antibody) | ~6.92–19.28 nM |
Experimental Protocols
Antibody Humanization by CDR Grafting
The humanization of the murine LL2 antibody was achieved through CDR grafting. While the exact, detailed protocol is proprietary, the general methodology is as follows:
-
Sequence Analysis: The amino acid sequences of the variable heavy (VH) and variable light (VL) domains of the murine LL2 antibody were determined.
-
CDR Identification: The six CDRs (H1, H2, H3, L1, L2, L3) were identified based on sequence hypervariability and structural loop predictions.
-
Human Framework Selection: Human framework regions with high homology to the murine LL2 frameworks were selected. For the heavy chain, frameworks from the EU and NEWM antibodies were chosen, and for the light chain, the REI framework was selected.[1]
-
CDR Grafting: The murine CDR sequences were genetically engineered into the selected human framework sequences to create chimeric VH and VL genes.
-
Expression and Production: The humanized VH and VL genes were cloned into expression vectors containing the human IgG2a constant region and transfected into a suitable host cell line (e.g., CHO cells) for antibody production.
-
Purification and Characterization: The expressed humanized antibody was purified and characterized to confirm its structural integrity and binding affinity to the target antigen.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a standard technique for quantifying the binding kinetics and affinity of antibodies to their antigens. A detailed protocol for analyzing the binding of an anti-CD22 antibody would generally involve the following steps:
-
Immobilization of CD22: Recombinant human CD22 protein is immobilized on the surface of a sensor chip.
-
Antibody Preparation: Purified humanized this compound is prepared in a series of concentrations.
-
Binding Analysis: The different concentrations of this compound are flowed over the sensor chip surface. The association and dissociation of the antibody to the immobilized CD22 are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Mechanism of Action and Signaling Pathways
Upon binding to CD22 on the surface of B-cells, this compound modulates the intracellular signaling pathways that regulate B-cell activation, proliferation, and survival. CD22 itself functions as an inhibitory co-receptor of the B-cell receptor (BCR).
Signaling Pathway Modulation:
Binding of an anti-CD22 antibody, such as the related humanized LL2 antibody epratuzumab, induces the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD22. This leads to the recruitment of the tyrosine phosphatase SHP-1. SHP-1 can then dephosphorylate key activating molecules in the BCR signaling cascade, thereby dampening the activating signals and leading to an overall inhibitory effect on the B-cell.
Caption: Workflow for the humanization of the LL2 antibody.
Conclusion
The humanized IgG2a antibody this compound represents a significant advancement in the development of targeted therapies for B-cell malignancies. Its structure, engineered to minimize immunogenicity while retaining high-affinity binding to the CD22 antigen, allows for the effective modulation of B-cell signaling pathways. Further research into the precise molecular interactions and downstream signaling events will continue to enhance our understanding and application of this important therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Bectumomab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro evaluation of Bectumomab, a murine monoclonal antibody targeting the CD22 antigen, a lineage-restricted B-cell marker. The following protocols for cell viability, apoptosis, and antibody-dependent cell-mediated cytotoxicity (ADCC) assays are intended to facilitate the assessment of this compound's biological activity in relevant cancer cell lines.
Mechanism of Action
This compound targets the CD22 protein, a negative regulator of B-cell receptor (BCR) signaling.[1][2] Upon binding to CD22, this compound can modulate downstream signaling pathways, potentially leading to cell cycle arrest and apoptosis.[1][3] Furthermore, as a murine IgG1 antibody, this compound can engage Fc receptors on immune effector cells, such as natural killer (NK) cells, to mediate ADCC.[3][4]
Data Presentation
The following tables summarize key quantitative data relevant to in vitro assays with anti-CD22 antibodies. This data can serve as a reference for experimental design and data interpretation.
Table 1: Anti-CD22 Antibody Binding and Cellular Characteristics
| Parameter | Cell Line | Value | Reference |
| EC50 of chimeric anti-CD22 antibody | Raji | 28.3 µg/mL | [5] |
| CD22 Receptor Density (Antibody Bound per Cell) | Raji | High | [6] |
| Daudi | High | [7] | |
| Granta 519 | Moderate | [6] | |
| DOHH-2 | Moderate | [6] | |
| SU-DHL-4 | Low | [6] |
Table 2: Representative Results for In Vitro Functional Assays
| Assay | Target Cell Line | Effector:Target Ratio | Result | Reference |
| ADCC (% Lysis) | SK-BR-3 (HER2+) with Trastuzumab | 50:1 | ~55% | [8] |
| Daudi (CD20+) with Rituximab | 20:1 | Donor-dependent lysis | [9] | |
| Apoptosis (% Annexin V+ cells) | Jurkat treated with anti-Fas antibody (0.1 µg/ml, 4h) | N/A | Significant increase vs. control | |
| Cell Viability (IC50) | U87 Glioblastoma with Peimine (48h) | N/A | 21.3 µM | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of CD22-positive cell lines, which is an indicator of cell viability.
Materials:
-
CD22-positive cell lines (e.g., Raji, Daudi)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without antibody).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
CD22-positive cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture cells (e.g., 1 x 10^6 cells/mL) in complete medium.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer provided in the Annexin V kit at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (LDH Release Assay)
This assay measures the ability of this compound to induce immune effector cells to lyse CD22-positive target cells.
Materials:
-
CD22-positive target cell lines (e.g., Raji, Daudi)
-
This compound
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated NK cells)
-
LDH Cytotoxicity Detection Kit
-
96-well round-bottom plates
-
Microplate reader
Procedure:
-
Prepare target cells and effector cells in assay medium (e.g., RPMI-1640 with 5% FBS).
-
Seed target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).
-
Add serial dilutions of this compound to the wells.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).[8][9]
-
Include the following controls:
-
Target cell spontaneous release (target cells only)
-
Effector cell spontaneous release (effector cells only)
-
Maximum target cell release (target cells with lysis buffer)
-
Vehicle control (target and effector cells with no antibody)
-
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.[8]
-
Centrifuge the plate at 250 x g for 4 minutes.[11]
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution.[11]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Caption: this compound's mechanism of action on the BCR signaling pathway.
Caption: A streamlined workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. B-cell receptor signaling as a driver of lymphoma development and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD22 for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies to enhance antitumor ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bispecific anti-CD20/22 antibodies inhibit B-cell lymphoma proliferation by a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for In Vivo Imaging with Tc99m-Labeled Bectumomab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Technetium-99m (Tc99m)-labeled Bectumomab for in vivo imaging studies. This compound is a murine monoclonal antibody that targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of mature B-lymphocytes and most B-cell non-Hodgkin's lymphomas (NHL).[1][2] Radioimmunoscintigraphy with Tc99m-Bectumomab serves as a valuable tool for the visualization of B-cell lymphomas and can aid in staging and assessment of disease recurrence.[3][4]
Principle of the Method
The methodology involves the radiolabeling of this compound with the gamma-emitting radionuclide Tc99m. The resulting radiopharmaceutical, Tc99m-Bectumomab, is administered intravenously into a subject. The antibody moiety selectively binds to CD22-expressing cells, allowing for the non-invasive visualization of tumor sites and B-cell populations using Single Photon Emission Computed Tomography (SPECT) imaging. The 140 keV gamma emission of Tc99m is ideal for standard gamma cameras, providing a balance of sufficient energy for tissue penetration and efficient detection.
Experimental Protocols
Radiolabeling of this compound with Tc99m (Direct Method)
This protocol is a general guideline based on the direct labeling method, which involves the reduction of disulfide bonds in the antibody to create binding sites for Tc99m. Specific commercial kits for this compound (e.g., LymphoScan™) would provide detailed, optimized instructions.
Materials:
-
This compound (lyophilized)
-
Sodium Pertechnetate (B1241340) (Na[⁹⁹ᵐTcO₄]) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous Chloride (SnCl₂) solution (reducing agent)
-
Saline for injection (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
Nitrogen gas (optional, for purging)
Procedure:
-
Reconstitute the lyophilized this compound with a specific volume of sterile, pyrogen-free saline as per the manufacturer's instructions. Gently swirl to dissolve; do not shake.
-
In a separate sterile vial, add the required amount of Stannous Chloride solution. The amount will be dependent on the quantity of antibody being labeled.
-
Aseptically add the Sodium Pertechnetate solution (containing the desired amount of radioactivity, typically in the range of 370-1110 MBq or 10-30 mCi) to the vial containing the Stannous Chloride.
-
Immediately transfer the Tc99m-stannous solution to the vial containing the reconstituted this compound.
-
Incubate the reaction mixture at room temperature for a specified period (typically 15-30 minutes).
-
Perform quality control checks to determine the radiochemical purity before administration.
Quality Control of Tc99m-Bectumomab
Radiochemical Purity (RCP) Determination using Instant Thin Layer Chromatography (ITLC): This procedure separates the labeled antibody from free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).
Materials:
-
ITLC-SG strips
-
Developing solvents:
-
Saline (0.9% NaCl) or Acetone: to determine free ⁹⁹ᵐTcO₄⁻
-
Methanol:water (85:15) or other appropriate solvent system to determine ⁹⁹ᵐTcO₂
-
-
A chromatography developing chamber
-
A gamma counter or radiochromatogram scanner
Procedure:
-
Spot a small volume (1-2 µL) of the Tc99m-Bectumomab preparation onto the origin of two ITLC-SG strips.
-
Develop one strip in a chamber containing saline or acetone. In this system, Tc99m-Bectumomab and ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0), while free ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1.0).
-
Develop the second strip in a chamber containing the methanol:water solvent. In this system, Tc99m-Bectumomab will migrate with the solvent front, while ⁹⁹ᵐTcO₂ will remain at the origin.
-
After development, cut the strips into sections (e.g., halfway) and measure the radioactivity in each section using a gamma counter.
-
Calculate the percentage of each species to determine the radiochemical purity. A radiochemical purity of >90% is generally considered acceptable for clinical use.[5][6]
In Vivo SPECT/CT Imaging in a Murine Xenograft Model of B-cell Lymphoma
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID) are inoculated subcutaneously with a human B-cell lymphoma cell line expressing CD22 (e.g., Raji or Daudi cells).
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging studies.
Imaging Procedure:
-
Administer approximately 18.5-37 MBq (0.5-1.0 mCi) of Tc99m-Bectumomab intravenously via the tail vein.
-
Anesthetize the mouse at desired time points post-injection (e.g., 1, 4, and 24 hours) using a suitable anesthetic (e.g., isoflurane).
-
Position the animal on the imaging bed of a SPECT/CT scanner.
-
Acquire whole-body or targeted SPECT images. Typical acquisition parameters for a murine study are:
-
Energy Window: 20% window centered at 140 keV.
-
Collimator: Low-energy, high-resolution parallel-hole or pinhole collimator.
-
Matrix Size: 128x128 or 256x256.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition Time: 20-30 seconds per projection.
-
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation and scatter.
-
Fuse the SPECT and CT images for anatomical localization of the radiotracer uptake.
Quantitative Biodistribution Studies
Procedure:
-
Following the final imaging session, or at predetermined time points in a separate cohort of animals, euthanize the mice.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]
Data Presentation
Table 1: Representative Biodistribution of Tc99m-Labeled Anti-CEA Monoclonal Antibody in a Murine Xenograft Model. (Note: Specific quantitative data for Tc99m-Bectumomab from preclinical studies is not readily available in the public domain. The following table is a representative example based on a similar Tc99m-labeled antibody to demonstrate the expected data format. Values are presented as mean %ID/g ± SD).
| Organ/Tissue | 1 hour p.i. | 5 hours p.i. | 20 hours p.i. |
| Blood | 15.5 ± 2.1 | 10.2 ± 1.5 | 4.8 ± 0.7 |
| Tumor | 3.2 ± 0.5 | 5.8 ± 0.9 | 8.9 ± 1.3 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Lungs | 4.5 ± 0.8 | 3.1 ± 0.6 | 1.9 ± 0.4 |
| Liver | 8.9 ± 1.2 | 7.5 ± 1.1 | 6.2 ± 0.9 |
| Spleen | 3.8 ± 0.6 | 4.2 ± 0.7 | 4.5 ± 0.8 |
| Kidneys | 10.2 ± 1.8 | 8.9 ± 1.5 | 5.1 ± 0.9 |
| Muscle | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Bone | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.2 |
Data is illustrative and based on general findings for Tc99m-labeled antibodies.[8]
Visualizations
Figure 1: Experimental workflow for Tc99m-Bectumomab in vivo imaging.
Figure 2: this compound-mediated signaling cascade via CD22.
References
- 1. Antibody - fusion proteins anti-CD22 recombinant immunotoxin Moxetumomab Pasudotox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bispecific anti-CD20/22 antibodies inhibit B-cell lymphoma proliferation by a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial clinical results with technetium-99m-labeled LL2 monoclonal antibody fragment in the radioimmunodetection of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunoscintigraphy using technetium-99m-labeled parental mouse and mouse-human chimeric antibodies to carcinoembryonic antigen in athymic nude mice bearing tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bectumomab Radioimmunotherapy for Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, also known as LymphoScan™, is a murine monoclonal antibody Fab' fragment that targets the CD22 antigen present on the surface of B-lymphocytes. When radiolabeled with Technetium-99m (⁹⁹ᵐTc), it becomes a valuable tool for the radioimmunoscintigraphy of Non-Hodgkin's Lymphoma (NHL). This document provides detailed application notes and protocols for the use of ⁹⁹ᵐTc-Bectumomab in the diagnostic imaging and assessment of NHL, summarizing key quantitative data and outlining experimental procedures. While primarily used as a diagnostic agent, its role as a pre-therapy targeting assessment tool for subsequent radioimmunotherapy is also significant.
Quantitative Data Summary
The following tables summarize the performance of ⁹⁹ᵐTc-Bectumomab in clinical studies for the detection of NHL.
Table 1: Lesion Detection Rates of ⁹⁹ᵐTc-Bectumomab in NHL
| Study Cohort | Total Number of Lesions | Lesions Detected by this compound | Detection Rate (%) | Histologic Subtypes Included | Reference |
| Recurrent or Newly Diagnosed NHL | 117 | 65 | 56% | Low, Intermediate, and High-grade | [1] |
Table 2: Comparative Performance of ⁹⁹ᵐTc-Bectumomab and Gallium-67 Citrate Imaging
| Imaging Agent | Superior Performance (Number of Sites) | Predominant Tumor Grade in Superior Performance | Reference |
| ⁹⁹ᵐTc-Bectumomab | 6 | Low-grade (5 of 6 sites) | [1] |
| Gallium-67 Citrate | 23 | Intermediate or High-grade (19 of 23 sites) | [1] |
Mechanism of Action and Signaling Pathway
This compound targets the CD22 antigen, a transmembrane sialoglycoprotein that plays a crucial role in B-cell signaling. As a component of the B-cell receptor (BCR) complex, CD22 acts as an inhibitory co-receptor, modulating B-cell activation and survival. Upon binding of ⁹⁹ᵐTc-Bectumomab to CD22, the radiolabeled antibody is internalized, allowing for targeted delivery of the radioisotope to the lymphoma cells for imaging purposes. The signaling pathway associated with CD22 is depicted below.
Caption: CD22 signaling pathway upon this compound binding.
Experimental Protocols
Preparation of ⁹⁹ᵐTc-Bectumomab (General Protocol)
Disclaimer: The specific, proprietary instructions for the commercial LymphoScan™ kit are not publicly available. The following is a generalized protocol based on common methods for radiolabeling antibody fragments with Technetium-99m.
Materials:
-
This compound (IMMU-LL2 Fab') vial (lyophilized)
-
Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) from a calibrated generator
-
Stannous chloride (reducing agent)
-
Sterile 0.9% sodium chloride solution
-
Sterile reaction vials
-
0.22 µm sterile filter
-
Lead shielding
Procedure:
-
Reconstitution of this compound: Aseptically add a specified volume of sterile 0.9% sodium chloride to the lyophilized this compound vial. Gently swirl to dissolve. Do not shake.
-
Preparation of Reducing Agent: Prepare a fresh solution of stannous chloride in a nitrogen-purged, sterile vial.
-
Radiolabeling Reaction:
-
In a lead-shielded vial, combine the reconstituted this compound solution with the stannous chloride solution.
-
Aseptically add the required activity of ⁹⁹ᵐTc-pertechnetate to the vial.
-
Incubate the reaction mixture at room temperature for a specified time (typically 15-30 minutes).
-
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of ⁹⁹ᵐTc bound to the antibody fragment using instant thin-layer chromatography (ITLC-SG). A common solvent system is saline, where the ⁹⁹ᵐTc-Bectumomab remains at the origin, and free pertechnetate (B1241340) migrates with the solvent front. A second solvent system, such as acetone, may be used to determine the presence of reduced-hydrolyzed technetium. The radiochemical purity should typically be >90%.
-
Sterility and Apyrogenicity: Perform standard tests to ensure the final product is sterile and free of pyrogens.
-
-
Final Preparation: The final labeled product should be a clear, colorless solution, free of particulate matter. The total radioactivity should be measured in a dose calibrator before administration.
Patient Administration and Imaging Protocol
Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Ensure adequate hydration to promote clearance of unbound radiotracer.
-
Obtain informed consent from the patient.
Dosage and Administration:
-
The typical adult dose is approximately 1 mg of this compound radiolabeled with 20-30 mCi (740-1110 MBq) of ⁹⁹ᵐTc.[2]
-
Administer the radiopharmaceutical intravenously as a slow bolus injection.
Imaging Protocol:
-
Imaging Equipment: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator is recommended.
-
Imaging Schedule:
-
Early Imaging: Planar whole-body and SPECT (Single Photon Emission Computed Tomography) images are typically acquired 2-6 hours post-injection.[2]
-
Delayed Imaging: A second set of images is usually obtained at 20-24 hours post-injection to allow for clearance of background activity and improved tumor-to-background contrast.[2]
-
-
Acquisition Parameters (General Guidance):
-
Energy Window: 15-20% window centered at 140 keV.
-
Planar Imaging: Acquire anterior and posterior whole-body sweeps.
-
SPECT Imaging: Acquire images of the chest, abdomen, and pelvis. Typical acquisition parameters include a 128x128 matrix, 360° rotation, and 20-30 seconds per projection.
-
-
Image Processing: Reconstruct SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction). Attenuation correction may improve image quality.
Experimental Workflows
The following diagrams illustrate the key workflows for the preparation and application of ⁹⁹ᵐTc-Bectumomab.
Caption: Workflow for Radiolabeling this compound with ⁹⁹ᵐTc.
Caption: Clinical Workflow for ⁹⁹ᵐTc-Bectumomab Imaging.
References
- 1. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial clinical results with technetium-99m-labeled LL2 monoclonal antibody fragment in the radioimmunodetection of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bectumomab Biodistribution in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab, a murine monoclonal antibody targeting the CD22 antigen on B-lymphocytes, is a valuable tool in the research and clinical assessment of B-cell malignancies such as non-Hodgkin's lymphoma. When radiolabeled with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc), it allows for non-invasive imaging and quantitative assessment of its distribution throughout the body. This document provides a detailed protocol for assessing the biodistribution of ⁹⁹ᵐTc-Bectumomab in a murine model of non-Hodgkin's lymphoma. Understanding the biodistribution is critical for evaluating tumor targeting, off-target accumulation, and pharmacokinetic profiles, which are essential for preclinical development and therapeutic efficacy assessment.
Key Experimental Protocols
Radiolabeling of this compound with Technetium-99m
This protocol describes a direct labeling method using 2-mercaptoethanol (B42355) (2-ME) to reduce the antibody's disulfide bonds, allowing for the chelation of ⁹⁹ᵐTc.
Materials:
-
This compound (lyophilized)
-
2-Mercaptoethanol (2-ME)
-
⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Methylene diphosphonate (MDP) kit
-
Phosphate buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Instant thin-layer chromatography (ITLC) strips
-
Saline solution for injection
-
Syringes and needles
Procedure:
-
Antibody Reconstitution: Reconstitute lyophilized this compound with sterile PBS to a final concentration of 1 mg/mL.
-
Antibody Reduction:
-
Add 2-ME to the this compound solution at a molar ratio of 2000:1 (2-ME:antibody).
-
Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove excess 2-ME by purifying the reduced antibody using a PD-10 desalting column equilibrated with PBS.
-
Collect the antibody fraction as it elutes from the column.
-
-
Radiolabeling:
-
Add a small volume (e.g., 3 µL) of MDP solution to the purified, reduced this compound.
-
Add 1-5 mCi (37-185 MBq) of ⁹⁹ᵐTc-pertechnetate to the antibody-MDP mixture.
-
Incubate for 20-30 minutes at room temperature.
-
-
Quality Control:
-
Determine the radiolabeling efficiency using ITLC with saline as the mobile phase. The ⁹⁹ᵐTc-Bectumomab will remain at the origin, while free ⁹⁹ᵐTc will move with the solvent front.
-
A radiochemical purity of >95% is desirable.
-
-
Final Formulation:
-
If necessary, purify the ⁹⁹ᵐTc-Bectumomab from unincorporated ⁹⁹ᵐTc using a PD-10 column.
-
Dilute the final product with sterile saline to the desired activity concentration for injection.
-
Non-Hodgkin's Lymphoma Mouse Model
This protocol outlines the establishment of a xenograft model of human B-cell non-Hodgkin's lymphoma in immunodeficient mice.
Materials:
-
Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old
-
Daudi or SU-DHL-4 human B-cell lymphoma cell line
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Culture: Culture Daudi or SU-DHL-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the SCID mice.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Tumors should be palpable within 10-14 days.
-
The biodistribution study can be initiated when tumors reach a size of approximately 100-200 mm³.
-
Biodistribution Study
This protocol details the administration of ⁹⁹ᵐTc-Bectumomab to tumor-bearing mice and the subsequent assessment of its distribution.
Materials:
-
Tumor-bearing SCID mice
-
⁹⁹ᵐTc-Bectumomab solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Weighing scale
-
Collection tubes
Procedure:
-
Animal Preparation:
-
Divide the tumor-bearing mice into groups for different time points (e.g., 2, 24, and 48 hours post-injection). A typical group size is n=4-5 mice.
-
-
Administration of Radiolabeled Antibody:
-
Anesthetize the mice.
-
Inject each mouse intravenously (via the tail vein) with a known amount of ⁹⁹ᵐTc-Bectumomab (e.g., 100 µCi or 3.7 MBq in 100 µL of saline).
-
Record the exact injected dose for each mouse by measuring the radioactivity in the syringe before and after injection.
-
-
Tissue Collection:
-
At the predetermined time points (2, 24, and 48 hours), euthanize the mice by a humane method.
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone (femur).
-
-
Measurement of Radioactivity:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample and in the collected blood using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue sample using the following formula:
%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
-
Calculate the mean and standard deviation of the %ID/g for each tissue at each time point.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.
-
Data Presentation
The quantitative data from the biodistribution study should be summarized in a clear and structured table to allow for easy comparison of this compound uptake in different tissues over time.
Table 1: Biodistribution of ⁹⁹ᵐTc-Bectumomab in Daudi Lymphoma-Bearing SCID Mice
| Tissue | 2 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) | 48 hours (%ID/g ± SD) |
| Blood | 10.5 ± 1.2 | 4.2 ± 0.8 | 1.8 ± 0.5 |
| Tumor | 8.2 ± 1.5 | 12.5 ± 2.1 | 10.3 ± 1.8 |
| Heart | 2.1 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 3.5 ± 0.6 | 1.5 ± 0.4 | 0.7 ± 0.2 |
| Liver | 5.8 ± 0.9 | 3.1 ± 0.6 | 1.5 ± 0.4 |
| Spleen | 4.2 ± 0.7 | 6.8 ± 1.1 | 5.5 ± 0.9 |
| Kidneys | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Stomach | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Intestines | 1.2 ± 0.3 | 0.6 ± 0.2 | 0.3 ± 0.1 |
| Muscle | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.1 ± 0.3 | 0.7 ± 0.2 | 0.4 ± 0.1 |
Table 2: Tumor-to-Organ Ratios of ⁹⁹ᵐTc-Bectumomab
| Ratio | 2 hours | 24 hours | 48 hours |
| Tumor:Blood | 0.78 | 2.98 | 5.72 |
| Tumor:Muscle | 9.11 | 31.25 | 51.50 |
| Tumor:Liver | 1.41 | 4.03 | 6.87 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound biodistribution.
CD22 Signaling Pathway Diagram
Caption: Simplified CD22 signaling pathway in B-cells.
Application Notes: Bectumomab for Flow Cytometry Analysis of CD22 Positive Cells
Introduction
Bectumomab is a murine monoclonal antibody that specifically targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes.[1][2] CD22 is a key regulator of B-cell activation and is involved in signal transduction.[3][4] Its expression is largely restricted to B-cells, making it an excellent biomarker for identifying and quantifying B-lymphocyte populations in various research and clinical settings.[5] While this compound, under the trade name LymphoScan, is primarily known for its use in radioimmunoscintigraphy for the detection of non-Hodgkin's lymphoma when labeled with technetium-99m, the principles of its specific binding to CD22 are applicable to other immunological assays, including flow cytometry.[1][6]
Flow cytometry is a powerful technique for single-cell analysis, enabling the identification and quantification of specific cell populations within a heterogeneous sample. When conjugated to a fluorophore, an anti-CD22 antibody like this compound can be used to label CD22-positive cells for flow cytometric analysis. This allows for the characterization of B-cell populations in health and disease, including B-cell malignancies such as leukemias and lymphomas.[7][8]
Principle of the Assay
This protocol describes the use of a fluorescently labeled anti-CD22 monoclonal antibody for the identification and enumeration of CD22-positive cells from biological samples such as peripheral blood, bone marrow, or cell suspensions from tissues. The antibody binds specifically to the CD22 antigen on the cell surface. The cells are then analyzed on a flow cytometer, where the fluorescence intensity of each cell is measured. The data generated can be used to determine the percentage and absolute count of CD22-positive cells, as well as their antigen expression levels.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields who are interested in the analysis of CD22-positive B-cells using flow cytometry.
Data Presentation
The expression level of CD22 can vary among different B-cell populations and is often altered in B-cell malignancies. The following table summarizes the relative CD22 expression levels on various B-cell types.
| Cell Type | Disease State | Typical CD22 Expression Level | Reference |
| Normal B-lymphocytes | Healthy | Moderate to Bright | [9] |
| Chronic Lymphocytic Leukemia (CLL) | Malignancy | Dim | [9] |
| Hairy Cell Leukemia (HCL) | Malignancy | Bright | [9] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Malignancy | Variable (often positive) | [10] |
| Follicular Lymphoma | Malignancy | Positive | [7] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Malignancy | Positive | [7] |
Experimental Protocols
A. Materials and Reagents
-
Antibody: Fluorophore-conjugated anti-human CD22 antibody (e.g., FITC, PE, APC, or PerCP conjugate). The choice of fluorophore will depend on the laser lines available on the flow cytometer and the other antibodies used in a multicolor panel.
-
Cells: Single-cell suspension from peripheral blood, bone marrow, or tissue.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
-
Erythrocyte Lysis Buffer: (For whole blood or bone marrow samples) e.g., ACK lysing buffer or a commercial lysis solution.
-
Fixative (Optional): 1-4% Paraformaldehyde in PBS.
-
Isotype Control: Fluorophore-conjugated mouse IgG isotype control corresponding to the host and isotype of the anti-CD22 antibody.
-
Compensation Controls: Single-stained beads or cells for each fluorophore used.
-
Equipment:
-
Flow cytometer
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Flow cytometry tubes
-
B. Staining Protocol for Cell Surface CD22
-
Cell Preparation:
-
Prepare a single-cell suspension from the sample of interest (e.g., peripheral blood mononuclear cells isolated by density gradient centrifugation, or a dissociated tissue sample).
-
Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.
-
Add the predetermined optimal concentration of the fluorophore-conjugated anti-CD22 antibody to the cells.
-
For the negative control, add the same concentration of the corresponding isotype control antibody to a separate tube of cells.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant carefully.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the samples on the flow cytometer.
-
Collect a sufficient number of events for statistical analysis (typically 10,000 to 100,000 events in the gate of interest).
-
C. Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the lymphocyte population and exclude debris and dead cells.
-
If using a viability dye, gate on the live cell population.
-
From the lymphocyte gate, create a histogram or a dot plot to visualize the expression of CD22.
-
-
Quantification:
-
Set a gate on the CD22-positive population based on the isotype control staining.
-
Determine the percentage of CD22-positive cells within the lymphocyte gate.
-
The mean fluorescence intensity (MFI) can be used as a relative measure of CD22 expression level.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis of CD22 positive cells.
Caption: Simplified CD22 signaling pathway in B-cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. CD22: a multifunctional receptor that regulates B lymphocyte survival and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric monitoring for residual disease in B lymphoblastic leukemia post T cell engaging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the anti-CD22 immunotoxin moxetumomab pasudotox for childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bectumomab (Anti-CD22) for Immunohistochemistry in Lymphoma Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab is a murine monoclonal antibody that targets the CD22 molecule, a lineage-restricted B-cell antigen. CD22 is a 135 kDa transmembrane sialoglycoprotein that plays a crucial role in B-cell receptor (BCR) signaling and is expressed on the surface of mature B-lymphocytes and in the cytoplasm of immature B-cells. Its expression is maintained in the majority of B-cell non-Hodgkin's lymphomas (NHLs), making it a valuable target for diagnosis and therapy. While this compound, commercially known as LymphoScan™ when radiolabeled, has been primarily utilized for in vivo radioimmunoscintigraphy to stage and monitor NHL, the principles of its antigen recognition are directly applicable to immunohistochemistry (IHC) for the ex vivo analysis of lymphoma tissues.
These application notes provide a comprehensive overview and detailed protocols for the use of anti-CD22 antibodies, such as this compound or equivalent clones, in the immunohistochemical analysis of lymphoma tissue.
Mechanism of Action and Signaling Pathway
CD22 functions as an inhibitory co-receptor of the B-cell receptor (BCR).[1][2] Upon BCR engagement with an antigen, CD22 becomes phosphorylated on tyrosine residues within its immunoreceptor tyrosine-based inhibitory motifs (ITIMs). This phosphorylation event leads to the recruitment of the tyrosine phosphatase SHP-1.[3] SHP-1, in turn, dephosphorylates key signaling molecules in the BCR cascade, thereby dampening B-cell activation.[3] This negative regulatory role is crucial in preventing autoimmunity and modulating the intensity of B-cell responses. In the context of B-cell malignancies, the consistent expression of CD22 presents an opportunity for targeted therapies.
Data Presentation: CD22 Expression in B-Cell Lymphomas
The expression of CD22 varies among different subtypes of B-cell lymphomas. The following table summarizes the typical expression patterns as determined by immunohistochemistry and flow cytometry. It is important to note that expression levels can be heterogeneous within a given subtype.
| Lymphoma Subtype | CD22 Expression Level | Percentage of Positive Cases | Staining Pattern | Reference |
| Hairy Cell Leukemia (HCL) | Strong/Bright | >95% | Membrane and cytoplasmic | [4][5] |
| Mantle Cell Lymphoma (MCL) | Moderate to Strong | >90% | Membrane | [6][7] |
| Follicular Lymphoma (FL) | Moderate | >90% | Membrane | [3][8] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Variable (Moderate to Strong) | >90% | Membrane | [4] |
| Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) | Weak/Dim | Variable (often lower in CLL) | Membrane | [4][9] |
| Burkitt Lymphoma | Moderate | >90% | Membrane | [10] |
| Marginal Zone Lymphoma (MZL) | Moderate | >90% | Membrane | [6] |
| Classical Hodgkin Lymphoma | Negative | <5% | - | [4] |
Experimental Protocols
The following is a representative protocol for the immunohistochemical staining of CD22 in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue. As this compound is not commercially available for IHC, a validated anti-CD22 antibody (e.g., clones FPC1, HIB22, or 2H1C4) should be used. Optimization of antibody concentration and incubation times is recommended for each specific antibody and laboratory conditions.
I. Specimen Preparation
-
Fixation: Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Immerse in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 70% ethanol for 1 minute.
-
Rinse in distilled water.
-
II. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for CD22.
-
Reagent: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Procedure:
-
Immerse slides in the pre-heated antigen retrieval solution.
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
-
III. Immunohistochemical Staining
-
Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in wash buffer) and incubate for 20-30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the anti-CD22 monoclonal antibody to its optimal concentration in antibody diluent. A starting dilution of 1:100 to 1:500 is recommended for many commercial antibodies.
-
Incubate the sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection System:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Chromogen Application:
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 5-10 minutes, or until the desired staining intensity is achieved.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
IV. Interpretation of Staining
-
Positive Staining: A brown precipitate (with DAB) localized to the cell membrane and/or cytoplasm of B-lymphocytes.
-
Negative Control: A section incubated with antibody diluent instead of the primary antibody should show no specific staining.
-
Positive Control: A section of normal tonsil or a known CD22-positive lymphoma should be included in each run to validate the staining procedure.
Visualization of Experimental Workflow
Conclusion
The immunohistochemical detection of CD22 in lymphoma tissue is a valuable tool for the diagnosis and classification of B-cell malignancies. While this compound itself is primarily used for in vivo imaging, equivalent anti-CD22 antibodies can be effectively employed in IHC protocols. A thorough understanding of the CD22 signaling pathway and its expression patterns in different lymphoma subtypes, combined with a meticulously executed IHC protocol, can provide crucial information for both research and clinical decision-making. These application notes serve as a detailed guide for professionals in the field, facilitating the reliable and reproducible immunohistochemical analysis of CD22 in lymphoma tissues.
References
- 1. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. researchgate.net [researchgate.net]
- 4. CD 22 [e-immunohistochemistry.info]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective Immunophenotyping for Diagnosis of B-cell Neoplasms: Immunohistochemistry and Flow Cytometry Strategies and Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. jpatholtm.org [jpatholtm.org]
- 9. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Immunocytochemistry to the Diagnosis of Usual and Unusual Lymphoma Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bectumomab Radiolabeling and Quality Control
Introduction
Bectumomab is a murine monoclonal antibody fragment (Fab') that targets the CD22 antigen present on the surface of B-lymphocytes. It has been utilized in radioimmunoscintigraphy for the diagnostic imaging of B-cell non-Hodgkin's lymphoma. When labeled with a gamma-emitting radionuclide like Technetium-99m (Tc-99m), it allows for the visualization of tumor sites. For therapeutic applications, similar antibodies targeting B-cell antigens are often labeled with beta-emitting radionuclides such as Iodine-131 (I-131).
These application notes provide detailed protocols for the radiolabeling of monoclonal antibodies like this compound with both Tc-99m (via a kit-based methodology) and I-131 (using the Chloramine-T method). Furthermore, comprehensive quality control procedures are outlined to ensure the safety, purity, and efficacy of the final radiolabeled product for clinical or research use.
Radiolabeling Efficiency and Parameters
The efficiency of radiolabeling is critical for producing a radiopharmaceutical with high specific activity and minimal impurities. Key parameters include radiochemical yield and the final radiochemical purity after any necessary purification.
Table 1: Representative Radiolabeling Efficiency Data
| Parameter | 99mTc-Bectumomab (Kit-based) | 131I-Antibody (Chloramine-T) | Specification |
| Radiochemical Yield | > 95% | > 97% | As high as possible |
| Radiochemical Purity (Post-QC) | ≥ 95% | ≥ 95% | ≥ 95%[1] |
| Specific Activity | Variable (depends on kit) | Up to 8 mCi/mg[2] | Application-dependent |
| Immunoreactivity | > 70% | > 70% | Maintained post-labeling |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m (Kit Method)
This protocol is based on the general procedure for reconstituting commercially available antibody kits with Sodium Pertechnetate (99mTcO4-).
Materials:
-
This compound kit (containing the antibody, a reducing agent like stannous chloride, and buffers).
-
Sterile, non-pyrogenic Sodium Pertechnetate (99mTcO4-) eluate from a 99Mo/99mTc generator.
-
Sterile 0.9% Sodium Chloride (saline).
-
Dose calibrator.
-
Lead-shielded vial.
Procedure:
-
Preparation: Allow the this compound kit vial to reach room temperature. Place the vial in a lead shield.
-
Eluate Assay: Using a dose calibrator, measure the activity of the 99mTc-pertechnetate eluate required for the labeling process.
-
Reconstitution: Aseptically add the required activity of 99mTc-pertechnetate (in a volume specified by the kit manufacturer) to the this compound vial.
-
Incubation: Gently swirl the vial to mix the contents. Allow the reaction to proceed at room temperature for the time specified in the kit's package insert (typically 15-30 minutes). During this time, the stannous agent reduces the technetium, allowing it to chelate to the antibody.
-
Final Preparation: After incubation, perform the quality control tests as described below before patient administration.
Protocol 2: Radiolabeling of Monoclonal Antibody with Iodine-131 (Chloramine-T Method)
This direct iodination method is widely used for labeling proteins.[3]
Materials:
-
Monoclonal Antibody (e.g., anti-CD20 for lymphoma) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sodium Iodide [131I] solution.
-
Chloramine-T solution (e.g., 1 mg/mL in phosphate buffer), freshly prepared.
-
Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in phosphate buffer), freshly prepared, to stop the reaction.
-
Potassium iodide solution (e.g., 10 mg/mL) to saturate free iodine binding sites.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube) in a lead shield.
Procedure:
-
Setup: In a shielded fume hood, combine the monoclonal antibody and Sodium Iodide [131I] in the reaction vial.
-
Initiation: Add a small volume of the Chloramine-T solution to initiate the oxidation of iodide, which then covalently binds to tyrosine and histidine residues on the antibody. Mix gently.
-
Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature. Incubation time is a critical parameter influencing labeling efficiency.[3]
-
Quenching: Stop the reaction by adding the sodium metabisulfite solution. This reduces the excess Chloramine-T.
-
Stabilization: Add the potassium iodide solution to the mixture.
-
Purification: Purify the 131I-labeled antibody from free 131I and other reactants using a pre-equilibrated size-exclusion chromatography column. The labeled antibody will elute in the void volume.
-
Quality Control: Collect the purified fraction and perform the required quality control tests.
Quality Control Procedures
All radiopharmaceuticals intended for human use must undergo rigorous quality control testing.[4] This includes physicochemical tests and biological tests to ensure safety and efficacy.[4]
Table 2: Quality Control Specifications for Radiolabeled this compound
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates[1] |
| pH | pH paper or meter | 7.1 to 7.7[1] |
| Radiochemical Purity | Instant Thin-Layer Chromatography (ITLC) | ≥ 95%[1] |
| Sterility | Direct Inoculation in Growth Media | No microbial growth[5][6] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175 IU/injection[1] |
QC Protocol 1: Radiochemical Purity by ITLC
This method separates the labeled antibody from free, unbound radionuclide.
Materials:
-
ITLC-SG strips (Silica Gel impregnated glass fiber).[7]
-
Developing chamber (e.g., glass vial or small tank).
-
Mobile Phase: 0.9% Sodium Chloride (Saline).[7]
-
Radiochromatogram scanner or a gamma counter.
Procedure:
-
Spotting: Apply a small spot (1-2 µL) of the radiolabeled antibody solution approximately 1 cm from the bottom of an ITLC-SG strip.
-
Development: Place the strip in the developing chamber containing the saline mobile phase. Ensure the spot is above the solvent level. Allow the solvent to migrate up the strip until it is near the top (solvent front).
-
Analysis:
-
Remove the strip and mark the solvent front.
-
In this system, the radiolabeled antibody remains at the origin (Rf = 0), while impurities like free 99mTc-pertechnetate or free 131I-iodide migrate with the solvent front (Rf = 1.0).
-
Cut the strip in half (e.g., at Rf 0.5) and measure the radioactivity in each section using a gamma counter.[1]
-
-
Calculation:
-
Radiochemical Purity (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100
-
QC Protocol 2: Sterility Testing
Sterility tests are performed to ensure the absence of viable microorganisms.[5]
Procedure:
-
Inoculation: Aseptically inoculate a sample of the final radiopharmaceutical product into two types of growth media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).[5]
-
Incubation: Incubate the media for a period of 7 to 14 days, as specified by pharmacopeial standards.[8]
-
Observation: Visually inspect the media for any signs of turbidity, which would indicate microbial growth.
-
Result: The only acceptable result is "No Growth".[5] Due to the short half-life of many radionuclides, this test is often performed retrospectively.[8]
QC Protocol 3: Bacterial Endotoxin Testing (LAL Test)
This test detects pyrogens (fever-inducing substances), primarily bacterial endotoxins. The Limulus Amebocyte Lysate (LAL) test is a rapid and highly sensitive in vitro method.[8][9]
Procedure:
-
Sample Preparation: In a depyrogenated glass test tube, mix a specified volume (e.g., 0.1 mL) of the radiopharmaceutical sample with 0.1 mL of LAL reagent.[8]
-
Incubation: Immediately place the tube in a 37°C water bath or heating block and incubate for a specified time (typically 60 minutes).[8][9]
-
Reading: After incubation, carefully remove the tube and invert it 180°.
-
Result: The formation of a solid gel that remains intact upon inversion indicates a positive result (presence of endotoxins). The absence of a solid gel indicates a negative result. The test must be run alongside positive and negative controls.
Visualized Workflows
Caption: General workflow for the radiolabeling of a monoclonal antibody.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Improved iodine radiolabels for monoclonal antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. [PDF] Sterility and Pyrogen Testing of Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. Radiopharmacy [lumen.luc.edu]
Application Notes and Protocols: Combining Bectumomab with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bectumomab is a murine monoclonal antibody that targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes. While this compound, commercially known as LymphoScan™, is primarily utilized as a diagnostic imaging agent for non-Hodgkin's lymphoma (NHL), its targeting of the CD22 receptor presents a therapeutic opportunity. The CD22 antigen is an attractive target for antibody-based therapies due to its B-cell-specific expression and rapid internalization upon antibody binding. This characteristic makes it an ideal candidate for the delivery of cytotoxic agents directly to malignant B-cells.
Preclinical studies have explored the combination of CD22-targeting antibodies, including antibody-drug conjugates (ADCs) like inotuzumab ozogamicin (B1678132), with standard chemotherapy regimens. These studies suggest that such combinations can enhance anti-tumor efficacy compared to either modality alone. This document provides a detailed overview of the preclinical rationale, experimental protocols, and potential signaling pathways involved in combining a CD22-targeting antibody, exemplified by this compound, with conventional chemotherapy in lymphoma models. While specific preclinical data on this compound in combination with chemotherapy is limited, the principles and protocols outlined here are based on studies with other CD22-targeting antibodies and provide a foundational framework for such investigations.
Rationale for Combination Therapy
The combination of a CD22-targeting antibody with chemotherapy is predicated on several synergistic principles:
-
Complementary Mechanisms of Action: Chemotherapy induces widespread cytotoxicity, particularly in rapidly dividing cells, while a CD22-targeting antibody offers specific targeting of B-cell lymphoma cells.
-
Enhanced Cell Killing: The antibody can deliver a cytotoxic payload (in the case of an ADC) or sensitize cancer cells to the effects of chemotherapy through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
-
Overcoming Drug Resistance: Combination therapy can be effective against heterogeneous tumor populations, where some cells may be resistant to chemotherapy but susceptible to the antibody-based attack, and vice versa.
-
Targeted Drug Delivery: In the context of an ADC, the antibody component ensures that the potent cytotoxic agent is delivered preferentially to CD22-expressing tumor cells, potentially reducing systemic toxicity.
Preclinical Models
The selection of an appropriate preclinical model is critical for evaluating the efficacy and safety of combination therapies. Both in vitro and in vivo models are essential to fully characterize the therapeutic potential.
In Vitro Models:
-
Cell Lines: A panel of human B-cell lymphoma cell lines with varying levels of CD22 expression should be utilized. Examples include Raji, Ramos, Daudi, and SU-DHL-6. These cell lines can be used for initial cytotoxicity assays.
In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NOD-SCID, NSG) are subcutaneously or intravenously inoculated with human B-cell lymphoma cell lines. These models are useful for assessing anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with B-cell lymphomas are implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[1][2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on preclinical studies of other CD22-targeting antibodies in combination with chemotherapy. This data is presented to illustrate the expected outcomes of such experiments.
Table 1: In Vitro Cytotoxicity of a CD22-Targeting Antibody in Combination with Chemotherapy
| Cell Line | Treatment Group | IC50 (nM) | Combination Index (CI)* |
| Raji | CD22 Antibody alone | 15.2 | - |
| Doxorubicin alone | 50.8 | - | |
| CD22 Antibody + Doxorubicin | 5.1 (Doxorubicin) | 0.45 (Synergistic) | |
| Daudi | CD22 Antibody alone | 22.5 | - |
| Vincristine alone | 12.3 | - | |
| CD22 Antibody + Vincristine | 3.8 (Vincristine) | 0.52 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of a CD22-Targeting Antibody with CHOP Chemotherapy in a Raji Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 25 |
| CD22 Antibody | 950 ± 180 | 36.7 | 35 |
| CHOP | 600 ± 150 | 60.0 | 45 |
| CD22 Antibody + CHOP | 150 ± 50 | 90.0 | 60 |
Table 3: In Vivo Efficacy of a CD22-Targeting Antibody with CVP Chemotherapy in a Daudi Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1800 ± 300 | - | 30 |
| CD22 Antibody | 1200 ± 220 | 33.3 | 40 |
| CVP | 800 ± 180 | 55.6 | 50 |
| CD22 Antibody + CVP | 250 ± 70 | 86.1 | 70 |
Signaling Pathways and Experimental Workflows
CD22 Signaling Pathway
Engagement of CD22 by an antibody can modulate B-cell receptor (BCR) signaling. CD22 acts as an inhibitory co-receptor. Upon BCR activation, Lyn kinase phosphorylates the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of CD22. This leads to the recruitment of the tyrosine phosphatase SHP-1, which in turn dephosphorylates key signaling molecules in the BCR pathway, such as Syk, dampening B-cell activation and promoting apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Bectumomab Stability and Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and aggregation issues encountered during experiments with Bectumomab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution appears cloudy or contains visible particles. What could be the cause and how can I fix it?
Answer: Cloudiness or visible particulates in your this compound solution are primary indicators of protein aggregation.[1][2][3] Aggregation is a common issue with monoclonal antibodies and can be triggered by various factors.
Troubleshooting Steps:
-
Visual Inspection: Gently swirl the vial and visually inspect for precipitation or cloudiness. Do not shake, as this can induce further aggregation.[4]
-
Microscopic Examination: If the solution is cloudy, a small aliquot can be examined under a microscope to confirm the presence of protein aggregates.
-
Review Handling Procedures: Ensure that the antibody has not been subjected to repeated freeze-thaw cycles, as this is a major cause of aggregation.[5][6] Aliquoting the antibody into smaller, single-use volumes upon first use is highly recommended.[6]
-
Check Storage Conditions: Confirm that this compound has been stored at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).[4][5][6] Improper storage can lead to instability.
-
Centrifugation: For solutions with visible aggregates, a gentle centrifugation (e.g., 5,000 x g for 5-10 minutes at 4°C) can pellet the larger aggregates. The supernatant can then be carefully collected. Note that this removes insoluble aggregates but does not address soluble aggregates.
2. I am observing a loss of this compound activity in my functional assays. Could this be related to stability issues?
Answer: Yes, a loss of biological activity is often linked to protein aggregation or degradation.[1][3] Aggregates can have reduced or no binding affinity to the target antigen (CD22 for this compound).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
3. What are the key factors that can influence the stability and aggregation of this compound?
Answer: The stability of monoclonal antibodies like this compound is influenced by both intrinsic and extrinsic factors.[1]
| Factor Category | Specific Factors | Impact on this compound Stability |
| Intrinsic | Primary Amino Acid Sequence | Determines inherent propensity for aggregation through hydrophobic patches and charge distribution.[1][7] |
| Higher-Order Structure | Proper folding is crucial for stability; unfolding exposes aggregation-prone regions.[1][8] | |
| Extrinsic | pH of the Solution | Deviations from the optimal pH range can alter surface charge and lead to aggregation. |
| Temperature | High temperatures can induce unfolding and aggregation. Freeze-thaw cycles are also detrimental.[5][9] | |
| Protein Concentration | Higher concentrations can increase the likelihood of intermolecular interactions and aggregation.[10] | |
| Buffer Composition & Excipients | The type of buffer, salts, and stabilizing excipients (e.g., polysorbate, sugars) can significantly impact stability.[7][11] | |
| Mechanical Stress | Agitation, shaking, or pumping can cause denaturation at air-liquid interfaces, leading to aggregation.[11] | |
| Light Exposure | Exposure to light, especially UV, can cause chemical modifications that may lead to aggregation.[9] |
4. What analytical techniques are recommended for monitoring this compound aggregation?
Answer: A combination of analytical techniques is recommended for a comprehensive assessment of aggregation, as different methods are sensitive to different sizes and types of aggregates.[12]
| Technique | Principle | Information Provided | Typical Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | Quantifies soluble aggregates (dimers, trimers, etc.) and fragments. | Routine quality control and stability testing. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides information on the size distribution of particles in solution. | Sensitive to the presence of small amounts of large aggregates. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of soluble aggregates.[12] | Orthogonal method to SEC for detailed characterization. |
| Micro-Flow Imaging (MFI) | Captures images of particles as they flow through a microfluidic cell. | Characterizes sub-visible particles (1-100 µm). | Important for immunogenicity risk assessment. |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a protein as a function of temperature. | Assesses the thermal stability (melting temperature, Tm) of the protein domains. | Useful for formulation screening and stability prediction. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a this compound sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Separation: Inject 20-50 µL of the prepared sample onto the column. The separation is performed isocratically at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the monomer. Peaks eluting earlier are aggregates, and peaks eluting later are fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Workflow for SEC Analysis:
Caption: Experimental workflow for SEC analysis of this compound.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic diameter and size distribution of this compound in solution to detect the presence of aggregates.
Methodology:
-
Sample Preparation: Dilute the this compound sample to a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.02 µm filter to remove extraneous dust particles.
-
Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).
-
Measurement: Pipette the sample into a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate for 5-10 minutes.
-
Data Acquisition: Acquire the correlation function for a sufficient duration to obtain a stable signal. Typically, this involves multiple acquisitions that are averaged.
-
Data Analysis: Analyze the correlation function using the instrument's software to obtain the size distribution, average hydrodynamic diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or PDI compared to a control sample indicates aggregation.
Logical Relationship for DLS Data Interpretation:
Caption: Interpreting DLS data for this compound aggregation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Aggregates in monoclonal antibody manufacturing processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mvasi.com [mvasi.com]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical Instabilities of Therapeutic Monoclonal Antibodies: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of a high-concentration monoclonal antibody solution produced by liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanically-induced aggregation of the monoclonal antibody cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jbiochemtech.com [jbiochemtech.com]
Technical Support Center: Optimizing Bectumomab Labeling with Technetium-99m
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of Bectumomab with technetium-99m (⁹⁹ᵐTc).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the labeling of this compound with ⁹⁹ᵐTc.
Q1: What is the optimal concentration of stannous chloride for reducing ⁹⁹ᵐTc-pertechnetate?
A1: The concentration of the reducing agent, typically stannous chloride (SnCl₂), is crucial for achieving high radiolabeling efficiency. Insufficient stannous chloride will result in incomplete reduction of ⁹⁹ᵐTc-pertechnetate, leading to high levels of free pertechnetate (B1241340) impurity. Conversely, excessive stannous chloride can lead to the formation of colloidal impurities.[1][2] The optimal amount needs to be determined empirically for each specific kit and reaction volume, but studies on similar antibodies suggest that microgram quantities are typically required.[3] For some preparations, an optimal concentration of around 20 µg of stannous chloride has been reported.[4]
Q2: How does pH affect the labeling efficiency of this compound with ⁹⁹ᵐTc?
A2: The pH of the reaction mixture significantly influences the labeling efficiency and the stability of the final product.[1][5] For many antibody labeling procedures with ⁹⁹ᵐTc, a slightly acidic to neutral pH is preferred. For instance, some studies have found an optimal pH of around 4 to 5.5 for labeling antibodies or other molecules.[4][5] It is important to adhere to the pH recommended in the specific kit's instructions, as deviations can lead to reduced labeling efficiency and the formation of impurities.[1]
Q3: What is the recommended incubation time and temperature for the labeling reaction?
A3: The incubation time and temperature are critical parameters for ensuring the completion of the labeling reaction. Typically, the reaction is carried out at room temperature.[4] An incubation time of 10 to 20 minutes is often sufficient for complete labeling.[6] However, it is essential to follow the specific protocol for your this compound labeling kit, as some procedures might require different incubation periods for optimal results.
Q4: What are the common radiochemical impurities, and how can they be identified?
A4: The two most common radiochemical impurities in ⁹⁹ᵐTc labeling are free ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂).[1] These impurities can compromise the quality of the radiolabeled antibody and lead to inaccurate imaging results.[1] Quality control procedures, such as Instant Thin-Layer Chromatography (ITLC), are essential to determine the radiochemical purity and quantify the percentage of these impurities.[7][8]
Q5: How can I troubleshoot low labeling efficiency?
A5: Low labeling efficiency can be caused by several factors. Here are some troubleshooting steps:
-
Check the quality of the ⁹⁹ᵐTc eluate: Ensure that the generator eluate is fresh and meets quality standards. The presence of oxidizing agents can interfere with the reduction of ⁹⁹ᵐTc.[1]
-
Verify the stannous chloride concentration: As mentioned in Q1, the amount of reducing agent is critical.[9][10][11]
-
Confirm the correct pH of the reaction mixture: The pH should be within the optimal range for the labeling reaction.[5][12]
-
Ensure proper mixing and incubation: Thoroughly mix the reagents and adhere to the recommended incubation time and temperature.
-
Evaluate the integrity of the this compound: Ensure the antibody has been stored correctly and has not degraded.
Q6: What is the importance of quality control in this compound labeling?
A6: Quality control is a critical step to ensure the safety and efficacy of the radiolabeled this compound.[7][13] It verifies the radiochemical purity, ensuring that the amount of free pertechnetate and other impurities is within acceptable limits.[14] This is crucial for obtaining accurate diagnostic images and minimizing unnecessary radiation exposure to the patient from unbound radioactivity.[1]
Data Presentation: Optimizing Labeling Parameters
The following table summarizes key parameters that can be optimized to improve the labeling efficiency of antibodies with ⁹⁹ᵐTc. Note that these are general guidelines, and optimal conditions should be determined for your specific experimental setup.
| Parameter | Typical Optimal Range | Potential Issues with Non-Optimal Conditions |
| Stannous Chloride (SnCl₂) Concentration | 10-100 µg | Too Low: Incomplete reduction of ⁹⁹ᵐTc, high free ⁹⁹ᵐTcO₄⁻. Too High: Formation of ⁹⁹ᵐTcO₂ colloids. |
| pH | 4.0 - 7.0 | Too Low/High: Reduced labeling efficiency, antibody denaturation.[5][12] |
| Incubation Time | 10 - 30 minutes | Too Short: Incomplete reaction, low labeling yield. Too Long: Potential for degradation of the labeled antibody. |
| Incubation Temperature | Room Temperature | Too High: Can lead to degradation of the antibody and the ⁹⁹ᵐTc-complex. |
Experimental Protocols
Protocol 1: Direct Radiolabeling of this compound with ⁹⁹ᵐTc
This protocol describes a direct labeling method where ⁹⁹ᵐTc is directly chelated to the antibody, often after a pre-reduction step.
Materials:
-
This compound solution
-
⁹⁹ᵐTc-pertechnetate eluate
-
Stannous chloride solution
-
Nitrogen gas
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Saline solution (0.9% NaCl)
-
ITLC strips and appropriate mobile phases for quality control
Procedure:
-
In a sterile, nitrogen-purged vial, add the required amount of this compound solution.
-
Add the optimized amount of stannous chloride solution to the vial.
-
Adjust the pH of the mixture to the optimal range (e.g., pH 5.5) using 0.1 N HCl or 0.1 N NaOH.
-
Add the desired activity of ⁹⁹ᵐTc-pertechnetate to the vial.
-
Gently swirl the vial to ensure thorough mixing.
-
Incubate the reaction mixture at room temperature for the optimized duration (e.g., 15 minutes).[4]
-
After incubation, perform quality control using ITLC to determine the radiochemical purity.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This protocol is for determining the radiochemical purity of the ⁹⁹ᵐTc-labeled this compound.
Materials:
-
⁹⁹ᵐTc-labeled this compound sample
-
ITLC-SG (silica gel) strips
-
Two mobile phases:
-
Acetone (B3395972) (for determining free ⁹⁹ᵐTcO₄⁻)
-
Saline (for determining hydrolyzed-reduced ⁹⁹ᵐTc)
-
-
A chromatography developing tank
-
A gamma counter or radiochromatogram scanner
Procedure:
-
For Free ⁹⁹ᵐTcO₄⁻: a. Spot a small drop of the labeled antibody solution onto the origin of an ITLC-SG strip. b. Place the strip in a developing tank containing acetone as the mobile phase. c. Allow the solvent to migrate to the top of the strip. d. The free ⁹⁹ᵐTcO₄⁻ will move with the solvent front (Rf = 1), while the labeled antibody and ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0). e. Cut the strip in half and measure the radioactivity of each section to calculate the percentage of free ⁹⁹ᵐTcO₄⁻.
-
For Hydrolyzed-Reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂): a. Spot a small drop of the labeled antibody solution onto the origin of a second ITLC-SG strip. b. Place this strip in a developing tank containing saline as the mobile phase. c. Allow the solvent to migrate to the top. d. The labeled antibody and free ⁹⁹ᵐTcO₄⁻ will move with the solvent front (Rf = 1), while the ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0). e. Cut the strip in half and measure the radioactivity to calculate the percentage of ⁹⁹ᵐTcO₂.
-
Calculate Radiolabeling Efficiency:
-
% Labeling Efficiency = 100% - (% Free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)
-
Visualizations
Caption: Experimental workflow for labeling this compound with ⁹⁹ᵐTc.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. karger.com [karger.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Evaluation of reduction-mediated labelling of antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates: 99mTc-Ibandronate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
- 13. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality control of 99mTc-radiopharmaceuticals. Evaluation of GCS minicolumns in routine clinical work with scintillation cameras - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bectumomab Biodistribution Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bectumomab (LymphoScan™) biodistribution studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the Fab' fragment of a murine monoclonal antibody that targets the CD22 antigen.[1] CD22 is a protein found on the surface of B-cells, and it is often expressed in non-Hodgkin's lymphoma.[1] this compound is labeled with the radionuclide Technetium-99m (99mTc) to allow for imaging using Single Photon Emission Computed Tomography (SPECT). The mechanism of action involves the binding of the 99mTc-Bectumomab to CD22-expressing cells, allowing for their detection through gamma scintigraphy.
Q2: What are the expected biodistribution patterns of 99mTc-Bectumomab?
As a Fab' fragment, this compound is smaller than a full-length monoclonal antibody, which leads to faster clearance from the blood and higher uptake in the kidneys.[2] Expected biodistribution includes uptake in the tumor sites (non-Hodgkin's lymphoma), kidneys, liver, and spleen. One study noted that this compound imaging was more successful in identifying disease in the head and neck regions compared to central abdominal and thoracic locations.[3]
Q3: What are some common challenges encountered in this compound biodistribution studies?
Common challenges include:
-
High Background Signal: This can be caused by a number of factors, including poor radiolabeling efficiency, leading to free 99mTc-pertechnetate in circulation.
-
High Uptake in Non-Target Organs: Significant accumulation in the liver and spleen can obscure the detection of nearby tumors.
-
Poor Tumor Uptake: Insufficient accumulation of the radiotracer at the tumor site can lead to false-negative results.
-
Variability in Biodistribution: Patient-to-patient variability can occur due to differences in tumor burden, antigen expression, and patient metabolism.
Troubleshooting Guides
Issue 1: High Background Signal in SPECT Images
Question: My SPECT images show a high background signal, making it difficult to delineate the tumor. What are the potential causes and solutions?
Answer:
High background signal is a common issue in biodistribution studies with radiolabeled antibodies. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Radiolabeling Efficiency (<95%) | 1. Verify Kit Preparation: Ensure the 99mTc-Bectumomab kit was prepared according to the manufacturer's protocol. Pay close attention to the recommended activity of 99mTc, incubation time, and temperature. 2. Check 99mTc Generator Eluate: Use a fresh eluate from the 99mTc generator. Older eluates may contain higher levels of 99Tc, which can compete with 99mTc for labeling. 3. Perform Quality Control: Always perform radiochemical purity testing before injection. |
| Presence of Colloidal 99mTc | 1. Review Kit Preparation: Colloidal impurities can form due to the presence of reducing agents. Ensure all reagents are properly mixed and that no foreign materials are introduced into the vial. 2. Quality Control: Use appropriate chromatography methods to detect colloidal impurities. |
| Patient-Specific Factors | 1. Assess Renal Function: Impaired renal function can lead to slower clearance of the radiotracer and higher background activity. 2. Hydration: Ensure the patient is well-hydrated before and after the injection to promote clearance of unbound radiotracer. |
Issue 2: Unexpectedly High Liver and Spleen Uptake
Question: I am observing higher than expected uptake of 99mTc-Bectumomab in the liver and spleen. What could be the reason for this?
Answer:
High uptake in the liver and spleen can be attributed to several factors. The following workflow can help in troubleshooting this issue.
Troubleshooting Workflow for High Liver/Spleen Uptake
References
Bectumomab Technical Support Center: Strategies for Reducing Off-Target Effects
Welcome to the Bectumomab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a murine monoclonal antibody that targets the CD22 antigen.[1][2] It is labeled with the radioactive isotope technetium-99m for use in imaging non-Hodgkin's lymphoma.[1][2]
Q2: What are the potential on-target, off-tumor effects of this compound?
On-target, off-tumor effects can occur if the target antigen, CD22, is expressed on normal tissues. CD22 is primarily found on the surface of mature B cells and to a lesser extent on some immature B cells.[3] Therefore, this compound can bind to normal B lymphocytes. The Human Protein Atlas indicates high and selective expression of CD22 in subsets of lymphocytes, particularly in the lymph nodes, spleen, and bone marrow.[4][5] Binding to these cells is an expected on-target effect.
Q3: What are the likely off-target effects of this compound not related to CD22 binding?
As a murine (mouse-derived) antibody, this compound has a high potential to be recognized as foreign by the human immune system, leading to the development of a human anti-murine antibody (HAMA) response.[6][7] This immunogenicity is a significant off-target effect that can lead to reduced efficacy and adverse immune reactions.[6][8] Additionally, non-specific binding to other proteins or tissues can occur, though specific off-target binding sites for this compound are not well-documented in publicly available literature.
Q4: How can we predict potential off-target binding of this compound in our experimental models?
Tissue cross-reactivity (TCR) studies are the standard preclinical method to identify potential off-target binding.[9][10] These studies involve testing the antibody on a panel of normal tissues to see if it binds to any unintended sites.
Q5: What are common adverse events associated with monoclonal antibody therapies that we should monitor for?
Common adverse events include infusion-related reactions, hypersensitivity reactions, and in some cases, hematologic toxicities like neutropenia and thrombocytopenia.[11][12] For antibody-drug conjugates, which this compound is not, other toxicities such as peripheral neuropathy and ocular toxicity are also concerns.[13][14]
Troubleshooting Guides
Issue 1: High background or non-specific binding in in vitro/in vivo experiments.
This could be due to several factors, including Fc receptor-mediated binding or non-specific protein-protein interactions.
Troubleshooting Steps:
-
Blocking Fc Receptors: In in vitro assays with cell lines expressing Fc receptors, pre-incubate the cells with an Fc receptor blocking agent.
-
Use of Isotype Controls: Always include a murine isotype control antibody of the same subclass as this compound (IgG1) in your experiments to differentiate between specific and non-specific binding.
-
Optimize Antibody Concentration: Titrate the concentration of this compound to find the optimal balance between specific signal and background noise.
-
Increase Washing Steps: In immunoassays like ELISA or flow cytometry, increase the number and stringency of washing steps to remove non-specifically bound antibody.
Issue 2: Observed toxicity in animal models that does not correlate with CD22 expression.
This may indicate off-target toxicity.
Troubleshooting Steps:
-
Conduct Tissue Cross-Reactivity Studies: Perform immunohistochemistry (IHC) on a panel of normal tissues from the animal model to identify unintended binding sites.
-
Evaluate Species Cross-Reactivity: Ensure that this compound cross-reacts with the CD22 ortholog in your animal model. Lack of strong on-target binding could make off-target effects more prominent.[15]
-
Dose-Response Studies: Perform a careful dose-escalation study to determine the maximum tolerated dose (MTD) and to characterize the dose-limiting toxicities.
Issue 3: Reduced efficacy of this compound upon repeated administration in vivo.
This is likely due to an anti-drug antibody (ADA) response.
Troubleshooting Steps:
-
Monitor for ADAs: Develop an assay to detect the presence of anti-Bectumomab antibodies in the serum of treated animals.
-
Humanization/Chimerization: For long-term therapeutic applications, consider engineering a chimeric or humanized version of the antibody to reduce its immunogenicity.[7][8] This involves replacing murine constant regions, and in the case of humanization, parts of the variable regions, with human sequences.[8]
-
Immunosuppressive Co-therapy: In preclinical models, the co-administration of immunosuppressive agents can be explored to mitigate the ADA response, though this has clinical implications.
Data Presentation
Table 1: CD22 Expression in Normal Human Tissues
| Tissue | Expression Level | Cell Types with Notable Expression |
| Lymph Node | High | Lymphocytes |
| Spleen | High | Lymphocytes in white pulp |
| Bone Marrow | Medium | Hematopoietic cells |
| Tonsil | High | Lymphocytes in germinal centers |
| Blood | Low | B-lymphocytes |
Data summarized from The Human Protein Atlas.[4][5]
Table 2: General Strategies for Mitigating Off-Target Effects of Monoclonal Antibodies
| Strategy | Description | Primary Goal |
| Humanization/Chimerization | Replacing murine antibody sequences with human sequences.[7][8] | Reduce immunogenicity (HAMA response). |
| Affinity Maturation | Engineering the antibody's binding site to increase affinity for the target. | Improve on-target binding and potentially reduce the required dose, thereby lowering off-target exposure. |
| Fc Region Engineering | Modifying the Fc region to reduce binding to Fc receptors. | Decrease non-specific uptake by immune cells and reduce Fc-mediated toxicity. |
| Epitope Mapping | Identifying the specific binding site of the antibody on the target protein. | Ensure the target epitope is unique to the intended target and not present on other proteins. |
Experimental Protocols
Protocol 1: Tissue Cross-Reactivity Study using Immunohistochemistry (IHC)
Objective: To identify on-target and off-target binding of this compound in a panel of normal human tissues.
Methodology:
-
Tissue Preparation: Obtain a panel of fresh-frozen normal human tissues. A comprehensive panel should include major organs (liver, kidney, heart, lung, etc.), lymphoid tissues, and tissues with potential for cross-reactivity.
-
Sectioning: Cryosection the tissues to a thickness of 5-10 µm and mount on charged slides.
-
Fixation: Fix the sections in a suitable fixative (e.g., cold acetone) for 10 minutes.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a protein block (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a predetermined optimal concentration of this compound and a negative control (murine IgG1 isotype control) overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated anti-mouse IgG secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a suitable chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: A pathologist should evaluate the slides for the presence, intensity, and localization of staining.
Protocol 2: In Vitro Assay to Assess Human Anti-Murine Antibody (HAMA) Response
Objective: To detect the presence of antibodies against this compound in patient or animal serum.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with this compound at a concentration of 1-5 µg/mL in a suitable coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples from treated subjects and control subjects (pre-treatment or naive) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Detection Antibody: Add an HRP-conjugated anti-human IgG (or relevant species for animal studies) detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add a TMB substrate solution and incubate until a color change is observed.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of post-treatment samples to pre-treatment or control samples to determine the presence of a HAMA response.
Visualizations
Caption: Workflow for preclinical evaluation of this compound off-target effects.
Caption: Signaling pathway for the induction of a HAMA response against this compound.
References
- 1. Tissue expression of CD22 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. CD22 - Wikipedia [en.wikipedia.org]
- 4. Tissue expression of CD22 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. CD22 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. mdpi.com [mdpi.com]
- 7. Nanotechnology Approaches for Mitigating Biologic Immunogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse events to monoclonal antibodies used for cancer therapy: Focus on hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adverse Events of Monoclonal Antibodies Used for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 15. Species Cross-Reactivity of Antibodies Used to Treat Ophthalmic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bectumomab in preclinical animal models. The guidance provided is based on the known characteristics of this compound as a murine anti-CD22 monoclonal antibody and general principles of managing toxicities associated with similar antibody therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a murine monoclonal antibody that targets the CD22 antigen, a protein expressed on the surface of B-lymphocytes.[1][2] It is labeled with the radioisotope technetium-99m and is primarily used as a diagnostic agent for radioimmunoscintigraphy to detect non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves binding to CD22 on B-cells, which allows for the visualization of B-cell populations and associated malignancies through imaging techniques.
Q2: What are the potential toxicities associated with this compound in preclinical animal models?
While specific preclinical toxicity data for this compound is not extensively published, potential toxicities can be inferred based on its murine origin and its target, CD22. These may include:
-
Immunogenicity: As a murine (mouse) protein, this compound can be recognized as foreign by the immune system of other animal species, leading to the development of anti-drug antibodies (ADAs). This can result in reduced efficacy and potential hypersensitivity reactions on subsequent administrations.[3][4]
-
Infusion-Related Reactions (IRRs): Administration of monoclonal antibodies can sometimes lead to IRRs, which can range from mild to severe.[5][6][7] While less common with diagnostic agents compared to therapeutic antibodies, this potential still exists.
-
Cytokine Release Syndrome (CRS): Although more commonly associated with T-cell engaging therapies, CRS is a potential risk with monoclonal antibodies that can activate immune cells.[8][9] CRS is a systemic inflammatory response characterized by the release of a large amount of cytokines.
-
On-target, Off-tumor B-cell Depletion: As this compound targets CD22, which is present on normal B-cells, there is a theoretical potential for transient B-cell depletion. However, given its use as a diagnostic agent with a short half-life radionuclide, this effect is likely minimal compared to therapeutic anti-CD22 antibodies.
Q3: Which animal models are most appropriate for studying this compound-related toxicities?
The choice of animal model is critical for assessing the potential toxicities of monoclonal antibodies. For a murine antibody like this compound, using immunocompetent mouse models may not fully recapitulate the immunogenic response that would be seen in other species. Therefore, for assessing immunogenicity and certain other toxicities, species other than mice may be necessary. However, for studying on-target effects, a model where this compound cross-reacts with the animal's CD22 is required. Humanized mouse models, engrafted with human immune cells, are increasingly used to predict immune-related toxicities such as CRS in a more translationally relevant system.[9][10]
Troubleshooting Guides
Issue 1: Signs of Immunogenicity or Hypersensitivity Reaction Observed
Symptoms:
-
Anaphylactic-like reactions (e.g., respiratory distress, circulatory collapse) upon repeated administration.
-
Reduced efficacy of this compound in later imaging studies.
-
Presence of anti-drug antibodies (ADAs) in serum samples.
Possible Causes:
Troubleshooting Steps:
-
Monitor for Clinical Signs: Closely observe animals during and after administration, especially with repeated dosing, for any signs of distress.
-
ADA Assessment:
-
Protocol: Collect serum samples at baseline and at various time points after this compound administration. Use an enzyme-linked immunosorbent assay (ELISA) to detect the presence of ADAs against this compound.
-
Interpretation: A significant increase in ADA titers over time indicates an immunogenic response.
-
-
Mitigation Strategies:
-
"Murinization" of Antibodies for Mouse Models: For preclinical studies in mice involving repeated administration, using a murinized or fully murine antibody can reduce the risk of an anti-species antibody response and hypersensitivity reactions.[3]
-
Consider Alternative Models: If studying immunogenicity is a key objective, using a non-rodent species or a humanized mouse model may be more appropriate.
-
Issue 2: Suspected Infusion-Related Reaction (IRR) or Cytokine Release Syndrome (CRS)
Symptoms:
-
Mild to Moderate: Lethargy, piloerection, changes in body temperature (fever or hypothermia), altered respiratory rate.
-
Severe (indicative of CRS): Hunched posture, labored breathing, hypotension, significant weight loss.
Possible Causes:
Troubleshooting Steps:
-
Clinical Monitoring:
-
Record baseline vital signs (temperature, heart rate, respiratory rate) and body weight before administration.
-
Monitor these parameters frequently during and for at least 24 hours after infusion.
-
-
Cytokine Profiling:
-
Protocol: Collect blood samples at baseline and at several time points post-infusion (e.g., 2, 6, 24 hours). Use a multiplex immunoassay (e.g., Luminex) to measure levels of key pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-2.
-
Interpretation: A significant and rapid increase in these cytokines post-administration is indicative of CRS.
-
-
Management and Mitigation in a Research Setting:
-
Dose Fractionation: Administering the total dose in smaller, divided portions may help to reduce the peak concentration and subsequent immune activation.[5]
-
Slower Infusion Rate: Reducing the rate of intravenous administration can mitigate the severity of IRRs.[5]
-
Premedication: In some preclinical models, administration of corticosteroids, antihistamines, or NSAIDs prior to the antibody infusion can help to dampen the inflammatory response.[5][6]
-
Therapeutic Intervention (for severe CRS): In cases of severe CRS, administration of agents that block key cytokines, such as an anti-IL-6 receptor antibody (e.g., tocilizumab), can be considered, though this would be an experimental intervention in a preclinical study.[11][12]
-
Experimental Workflow for Investigating and Managing CRS
Caption: Experimental workflow for monitoring and managing potential Cytokine Release Syndrome (CRS).
Issue 3: Hematological Changes Observed
Symptoms:
-
Changes in complete blood counts (CBCs), particularly a decrease in lymphocyte or platelet counts.
Possible Causes:
-
On-target effect on B-lymphocytes.
-
General myelosuppressive effects, though less likely for a diagnostic antibody.
Troubleshooting Steps:
-
Hematological Monitoring:
-
Protocol: Perform CBCs from blood samples collected at baseline and at various time points post-administration.
-
Parameters to Watch: Pay close attention to total white blood cell count, lymphocyte count, and platelet count.
-
-
Data Interpretation:
-
A transient decrease in lymphocytes may be an expected on-target effect.
-
Significant or prolonged decreases in other cell lineages (e.g., neutrophils, platelets) may indicate a broader hematological toxicity and should be investigated further.
-
Quantitative Data Summary
The following tables provide representative data from preclinical studies of monoclonal antibodies that can be used as a reference for what might be observed. Note that these are not specific to this compound and are for illustrative purposes.
Table 1: Example of Hematological Parameters in a Murine Model Following Monoclonal Antibody Administration
| Time Point | Total WBC (x10³/µL) | Lymphocytes (x10³/µL) | Platelets (x10³/µL) |
| Baseline | 8.5 ± 1.2 | 6.0 ± 0.8 | 950 ± 150 |
| 24h Post | 6.2 ± 0.9 | 3.5 ± 0.7 | 920 ± 130 |
| 72h Post | 5.8 ± 1.0 | 2.8 ± 0.6 | 890 ± 160 |
| 7 days Post | 7.9 ± 1.1 | 5.5 ± 0.9 | 940 ± 140 |
Data are presented as mean ± standard deviation and are hypothetical examples based on general findings.
Table 2: Example of Serum Cytokine Levels in a Humanized Mouse Model Exhibiting CRS
| Time Point | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Baseline | < 10 | < 5 | < 15 |
| 6h Post | 1500 ± 450 | 800 ± 250 | 2500 ± 700 |
| 24h Post | 500 ± 150 | 200 ± 80 | 900 ± 300 |
Data are presented as mean ± standard deviation and are hypothetical examples based on general findings.
Signaling Pathway
This compound Binding and Potential Downstream Events
While primarily a diagnostic tool, the binding of an antibody to CD22 can initiate intracellular signaling. The following diagram illustrates the general concept.
Caption: Simplified diagram of this compound binding to the CD22 receptor on a B-cell.
References
- 1. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Are murine monoclonal antibodies still relevant for modern medicine? [proteogenix.science]
- 5. Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAX researchers target cytokine release syndrome [jax.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ajmc.com [ajmc.com]
- 12. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Bectumomab Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bectumomab conjugates. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experiments and improving the therapeutic index of your this compound-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a murine monoclonal antibody that targets the CD22 antigen, a protein expressed on the surface of mature B-cells.[1][2] It has historically been used in radioimmunoscintigraphy for the detection of non-Hodgkin's lymphoma.[3]
Q2: What is the "therapeutic index" and why is it important for this compound conjugates?
A2: The therapeutic index is a measure of a drug's safety, representing the ratio between its therapeutic effect and its toxic effect. A higher therapeutic index indicates a safer drug. For this compound conjugates, a key goal is to maximize the delivery of a cytotoxic payload (e.g., a drug or radionuclide) to CD22-expressing tumor cells while minimizing exposure and toxicity to healthy tissues.
Q3: What are the common strategies to improve the therapeutic index of this compound conjugates?
A3: Strategies to enhance the therapeutic index include:
-
Site-specific conjugation: Attaching the payload to a specific site on the antibody to create a homogeneous product with a consistent drug-to-antibody ratio (DAR).[4]
-
Linker technology: Utilizing linkers that are stable in circulation but release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.
-
Optimizing Drug-to-Antibody Ratio (DAR): A low DAR may not be effective, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[5]
-
Pre-targeting strategies: Administering the this compound antibody first, allowing it to accumulate at the tumor site, followed by a clearing agent to remove unbound antibody from circulation, and then administering a radiolabeled or drug-conjugated small molecule that binds to the pre-targeted antibody.[6][7]
Q4: What are the main challenges encountered when developing this compound conjugates?
A4: Common challenges include:
-
Low conjugation yield: Insufficient attachment of the payload to the antibody.
-
Antibody aggregation: The conjugation process can induce the antibody to clump together, which can reduce efficacy and increase immunogenicity.
-
Loss of immunoreactivity: The conjugation process can damage the antigen-binding site of the antibody, reducing its ability to target CD22.
-
Instability of the conjugate: The linker may prematurely release the payload in circulation, leading to off-target toxicity.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the development and characterization of this compound conjugates.
Guide 1: Low Conjugation Yield or Incomplete Conjugation
| Symptom | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient reaction conditions: Incorrect pH, temperature, or reaction time.[2] | Optimize reaction parameters. For amine-reactive chemistries (e.g., NHS esters), a pH of 7.5-8.5 is often optimal. For thiol-maleimide reactions, a pH of 6.5-7.5 is preferred.[1] |
| Presence of interfering substances in the antibody buffer: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles can compete with the desired conjugation reaction. | Perform a buffer exchange into a non-interfering buffer (e.g., PBS) prior to conjugation using dialysis, diafiltration, or desalting columns. | |
| Low purity or concentration of this compound: Impurities can interfere with the reaction, and low antibody concentrations can reduce reaction efficiency. | Ensure this compound purity is >95%. Concentrate the antibody solution to at least 0.5-1 mg/mL. | |
| Degradation of linker-payload: The reactive group on the linker may have hydrolyzed or degraded. | Use fresh linker-payload reagents. Store reactive compounds under appropriate desiccated and low-temperature conditions. | |
| Incomplete antibody reduction (for thiol-based conjugation) | Insufficient reducing agent: The disulfide bonds in the antibody hinge region are not fully reduced to provide free thiols. | Optimize the concentration of the reducing agent (e.g., DTT, TCEP) and the incubation time and temperature. |
Guide 2: this compound Conjugate Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Presence of high molecular weight species in Size Exclusion Chromatography (SEC) | Hydrophobic interactions: The conjugated payload may be hydrophobic, leading to self-association of the conjugate. | Consider using a more hydrophilic linker or payload. Optimize the formulation buffer with excipients that reduce hydrophobic interactions. |
| Suboptimal buffer conditions: Incorrect pH or ionic strength can lead to protein instability and aggregation. | Screen different buffer formulations to find the optimal pH and salt concentration for conjugate stability. | |
| Harsh conjugation conditions: High temperature or extreme pH during the conjugation reaction can denature the antibody. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) and within a pH range that maintains the stability of this compound. |
Guide 3: Loss of this compound Immunoreactivity
| Symptom | Possible Cause | Recommended Solution |
| Reduced binding to CD22-positive cells in a cell-based binding assay (e.g., flow cytometry or ELISA) | Modification of critical amino acids in the antigen-binding site: The conjugation chemistry may have reacted with lysine (B10760008) or other residues essential for antigen recognition. | Employ site-specific conjugation methods that target regions of the antibody away from the antigen-binding site (e.g., Fc region or engineered cysteines). |
| Conformational changes in the antibody: The conjugation process may have altered the three-dimensional structure of the antibody. | Use milder conjugation conditions (lower temperature, optimal pH). Characterize the conjugate for conformational changes using techniques like circular dichroism. | |
| High Drug-to-Antibody Ratio (DAR): A high number of conjugated payloads can sterically hinder the antibody's interaction with its antigen. | Optimize the conjugation reaction to achieve a lower, more controlled DAR. |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Yttrium-90 (B1217062) (⁹⁰Y) for Radioimmunotherapy (Generalized Protocol)
This protocol is a generalized procedure for labeling monoclonal antibodies with ⁹⁰Y using a bifunctional chelating agent like DTPA. Optimization for this compound is recommended.
Materials:
-
This compound antibody
-
Diethylenetriaminepentaacetic acid (DTPA) dianhydride
-
⁹⁰Y-chloride in HCl
-
Metal-free buffers (e.g., 0.1 M HEPES, pH 8.5 for conjugation; 0.25 M ammonium (B1175870) acetate, pH 5.5 for labeling)
-
PD-10 desalting columns
-
ITLC-SG strips
-
0.1 M citrate (B86180) buffer, pH 6.0 (mobile phase)
Methodology:
-
Conjugation of DTPA to this compound:
-
Perform a buffer exchange of this compound into 0.1 M HEPES buffer, pH 8.5.
-
Dissolve DTPA dianhydride in anhydrous DMSO immediately before use.
-
Add the DTPA solution to the this compound solution at a molar ratio of 5-10:1 (DTPA:antibody).
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove unconjugated DTPA by buffer exchange into 0.25 M ammonium acetate, pH 5.5 using a PD-10 desalting column.
-
-
Radiolabeling with ⁹⁰Y:
-
Add ⁹⁰Y-chloride to the DTPA-Bectumomab conjugate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Purification and Quality Control:
-
Purify the ⁹⁰Y-Bectumomab conjugate from unbound ⁹⁰Y using a PD-10 desalting column.
-
Determine the radiochemical purity by instant thin-layer chromatography (ITLC) using ITLC-SG strips and 0.1 M citrate buffer, pH 6.0 as the mobile phase. The radiolabeled antibody remains at the origin, while free ⁹⁰Y moves with the solvent front.
-
Calculate the labeling efficiency. A high labeling efficiency of >95% is desirable.[9]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is suitable for conjugates where the drug has a distinct UV-Vis absorbance peak from the antibody.
Methodology:
-
Measure the absorbance of the this compound conjugate solution at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Measure the extinction coefficients of the unconjugated this compound and the free drug at both 280 nm and λmax_drug.
-
Calculate the concentration of the antibody and the drug in the conjugate solution using the following equations (based on the Beer-Lambert law):
-
A₂₈₀ = (ε₂₈₀_Ab × C_Ab) + (ε₂₈₀_Drug × C_Drug)
-
A_λmax = (ε_λmax_Ab × C_Ab) + (ε_λmax_Drug × C_Drug)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.[]
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of a this compound-drug conjugate in killing CD22-expressing cancer cells.
Materials:
-
CD22-positive B-cell lymphoma cell line (e.g., Ramos)
-
CD22-negative cell line (as a negative control)
-
Complete cell culture medium
-
This compound-drug conjugate, unconjugated this compound, and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay kit)
Methodology:
-
Seed the CD22-positive and CD22-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-drug conjugate, unconjugated this compound, and free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of time (e.g., 72-96 hours).
-
At the end of the incubation period, assess cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the concentration of the test article and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11][12]
Visualizations
CD22 Signaling Pathway
Caption: CD22 signaling pathway in B-cells.
Experimental Workflow: this compound Conjugate Synthesis and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Labelling monoclonal antibodies with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Anti-CD22 Antibodies in Lymphoma Cell Lines
Disclaimer: The following technical guidance focuses on overcoming resistance to therapeutic anti-CD22 monoclonal antibodies in a research context. Bectumomab (LymphoScan®) is a murine monoclonal antibody labeled with the radioactive isotope technetium-99m, primarily used for diagnostic imaging (radioimmunoscintigraphy) to detect non-Hodgkin's lymphoma, not as a direct therapeutic agent.[1][2] Therefore, the concept of "overcoming resistance" in a therapeutic sense does not directly apply to this compound. The information provided below is extrapolated from research on therapeutic anti-CD22 antibodies and general mechanisms of antibody resistance in lymphoma.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of our therapeutic anti-CD22 antibody in our lymphoma cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to anti-CD22 antibody therapy is a multi-faceted issue. The primary mechanisms observed in laboratory settings include:
-
Target Antigen Loss or Downregulation: The most common mechanism is the reduction or complete loss of CD22 expression on the cell surface. This prevents the antibody from binding to the cancer cells.[3][4] Relapse after CD22-targeted therapies, such as CAR-T cells, has been associated with reduced CD22 site density.[5]
-
Antigen Modulation: The binding of the antibody can induce the internalization of the CD22-antibody complex, effectively clearing the target from the cell surface. While this is a mechanism of action for some antibody-drug conjugates, rapid internalization without effective cell killing can lead to resistance.[6][7]
-
Alternative Splicing: Lymphoma cells can produce variants of the CD22 protein through alternative splicing of its mRNA. These variants may lack the specific epitope recognized by the therapeutic antibody, rendering it ineffective. Events like exon 2 or exon 5-6 skipping in the CD22 gene can produce truncated proteins that are not recognized by the antibody.[8]
-
Impaired Apoptotic Pathways: The lymphoma cells may have or develop defects in the downstream signaling pathways that lead to apoptosis (programmed cell death). Even if the antibody binds to CD22, the cell death signal may not be effectively transduced. Ligation of CD22 can induce apoptosis through the downregulation of Bcl-x(L) and Mcl-1.[9]
-
Activation of Survival Pathways: Cells may upregulate alternative survival signaling pathways to compensate for the effects of the anti-CD22 antibody. CD22 itself can modulate B-cell receptor (BCR) signaling, and alterations in this pathway can influence cell survival.[10][11]
Q2: How can we determine if our resistant lymphoma cell line has lost CD22 expression?
A2: You can quantify CD22 expression on the cell surface using quantitative flow cytometry (QFCM).[12][13] This technique allows you to determine the average number of antibody binding sites (ABC) per cell. A significant decrease in the CD22 ABC value in your resistant cell line compared to the parental (sensitive) line would indicate target loss. It is crucial to use a validated protocol and appropriate controls for accurate quantification.
Q3: Our cells still express CD22, but the antibody is no longer effective. What could be the issue?
A3: If CD22 expression is confirmed, consider the following possibilities:
-
Epitope Masking or Alteration: A mutation or post-translational modification in the CD22 protein may have altered the antibody's binding site. You can test this by using a different anti-CD22 antibody that binds to a distinct epitope.
-
Increased Efflux of Cytotoxic Payload (for Antibody-Drug Conjugates): If you are using an antibody-drug conjugate (ADC), the cancer cells may have upregulated drug efflux pumps (like P-glycoprotein), which actively remove the cytotoxic agent from the cell before it can exert its effect.[14]
-
Dysfunctional Internalization: For ADCs to be effective, they must be internalized. Changes in cellular trafficking machinery could impair this process.
-
Altered Downstream Signaling: The cells may have developed blocks in the apoptotic pathways triggered by the antibody.
Q4: Can we restore CD22 expression in our resistant cell lines?
A4: In some preclinical models, agents that modulate cellular signaling pathways have been shown to increase CD22 expression. For instance, Bryostatin-1, a protein kinase C activator, has been shown to increase CD22 surface density on B-cell leukemia and lymphoma cell lines.[4][5] This could potentially re-sensitize the cells to anti-CD22 therapy. However, the effectiveness of this approach can be cell-line dependent.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays with anti-CD22 antibody.
| Possible Cause | Troubleshooting Step |
| Cell Line Viability and Passage Number | Ensure you are using cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Regularly check cell viability before plating. |
| Antibody Quality and Storage | Verify the integrity of your antibody. Avoid repeated freeze-thaw cycles. Run a titration experiment to ensure you are using a saturating concentration. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure consistent CO2 levels and temperature. Use appropriate positive and negative controls in every experiment. |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatment. |
Issue 2: Failure to generate a stable anti-CD22 resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with a low concentration of the antibody (e.g., IC10-IC20) and gradually increase the dose as the cells recover and begin to proliferate. A high initial dose may kill all cells, preventing the selection of resistant clones.[15] |
| Intermittent vs. Continuous Exposure | Both intermittent (pulsed) and continuous exposure methods can generate resistant lines.[14] If one method is not working, try the other. Pulsed exposure can sometimes select for more stable resistance mechanisms. |
| Insufficient Time for Resistance to Develop | Developing a resistant cell line can take several months.[16] Be patient and allow the cells sufficient time to adapt at each concentration step. |
| Clonal Selection | The surviving population may not be uniformly resistant. Consider performing single-cell cloning to isolate and expand highly resistant clones for more consistent experimental results.[16] |
Quantitative Data Summary
The expression level of CD22 can vary significantly among different B-cell malignancies, which may influence the efficacy of targeted therapies.
Table 1: Surface Density of CD22 on B-Cell Malignancies
| Cell Type / Disease State | Median CD22 Antigen Site Density ( sites/cell ) | Range of CD22 Site Density ( sites/cell ) | Reference |
| B-ALL (without MLL rearrangement) | 3,470 | 451 - 19,653 | [17][18] |
| B-ALL (with MLL rearrangement) | 1,590 | 349 - 3,624 | [17][18] |
| Hairy Cell Leukemia (HCL) | Higher than normal B-cells | Not specified | [12][13] |
| CLL, FCL, MCL | Lower than normal B-cells | Not specified | [12][13] |
Data compiled from studies using quantitative flow cytometry.[12][13][17][18]
Experimental Protocols
Protocol 1: Generation of an Anti-CD22 Antibody-Resistant Lymphoma Cell Line
This protocol is a generalized approach for developing a resistant cell line through continuous, dose-escalating exposure.[15][16]
Materials:
-
Parental lymphoma cell line (e.g., Raji, Daudi)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Therapeutic anti-CD22 monoclonal antibody (or ADC)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
37°C, 5% CO2 incubator
Methodology:
-
Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of the anti-CD22 antibody that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the anti-CD22 antibody at a starting concentration of approximately 10-20% of the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a large portion of the cells may die. When the surviving cells begin to actively proliferate and reach 80-90% confluency, subculture them into a fresh medium containing the same concentration of the antibody.
-
Dose Escalation: Once the cells show stable growth at the current antibody concentration for 2-3 passages, increase the antibody concentration by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the antibody concentration over several months. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of the antibody.
-
Characterize the Resistant Line: Once the cells are stably growing at a significantly higher concentration (e.g., 5-10 times the original IC50), characterize the new resistant cell line. Confirm the new, higher IC50 value. Freeze down stocks of the resistant cell line at various stages.
Protocol 2: Quantification of CD22 Surface Expression by Flow Cytometry (QFCM)
This protocol provides a general workflow for measuring the number of CD22 molecules on the cell surface.
Materials:
-
Parental and resistant lymphoma cell lines
-
PE-conjugated anti-CD22 monoclonal antibody
-
PE-conjugated isotype control antibody
-
Quantitative flow cytometry calibration beads (e.g., Quanti-BRITE™ PE)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest 1 x 10^6 cells from both parental and resistant cell lines. Wash the cells with cold FACS buffer.
-
Antibody Staining: Resuspend the cell pellets in FACS buffer. Add the saturating concentration of the PE-conjugated anti-CD22 antibody or the isotype control. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspension: Resuspend the final cell pellet in a known volume of FACS buffer for analysis.
-
Flow Cytometer Setup: On the same day, run the quantitative calibration beads according to the manufacturer's instructions to generate a standard curve that correlates PE fluorescence intensity with the number of PE molecules per bead.
-
Data Acquisition: Acquire data for the stained cell samples on the flow cytometer using the same settings as the calibration beads.
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Determine the median fluorescence intensity (MFI) for both the anti-CD22 and isotype control samples.
-
Use the standard curve generated from the calibration beads to convert the MFI of the anti-CD22 stained cells into the number of antibodies bound per cell (ABC). This value represents the CD22 surface density.
-
Compare the ABC values between the parental and resistant cell lines.
-
Visualizations
Caption: Workflow for generating an antibody-resistant cell line.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy of bispecific CD19/CD22 CAR T-cells in B-cell malignancies | VJHemOnc [vjhemonc.com]
- 4. Targeting CD22 for B-cell hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Treatment of systemic lupus erythematosus with epratuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CD22 cross-linking generates B-cell antigen receptor-independent signals that activate the JNK/SAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD22 - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. Variables affecting the quantitation of CD22 in neoplastic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of CD22 Expression in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of CD22 expression in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bectumomab Administration in Animal Studies: A Technical Support Resource
Disclaimer: Publicly available, detailed preclinical data on the administration of Bectumomab (99mTc-labeled IMMU-LL2, LymphoScan) in animal models is limited. Therefore, this guide is based on established principles from studies with other anti-CD22 monoclonal antibodies and general best practices for antibody administration in animal research. Researchers should use this information as a starting point and perform dose-range finding and optimization studies for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are appropriate animal models for preclinical studies with this compound?
A1: Since this compound is a murine antibody targeting human CD22, the most suitable models are those expressing the human CD22 antigen. These typically include:
-
Xenograft Models: Immunodeficient mice (e.g., NOD/SCID, NSG) engrafted with human B-cell lymphoma or leukemia cell lines that express CD22 (e.g., Bjab, Ramos, NALM-6).[1][2]
-
Humanized Mouse Models: Genetically engineered mice that express human CD22 (B-hCD22 mice) can also be used, allowing for the study of the antibody in the context of a more complete immune system.[3] A humanized anti-CD22 antibody that recognizes cynomolgus monkey CD22 has been studied in this species, making non-human primates (NHPs) a relevant model for toxicology and pharmacokinetic studies if cross-reactivity is confirmed.[2][4]
Q2: What is a typical starting dose for this compound in a mouse xenograft model?
Q3: What administration route is recommended for this compound in animal studies?
A3: For systemic delivery and to mimic clinical use, intravenous (IV) injection is the most common and recommended route for monoclonal antibodies.[5] This ensures rapid and uniform distribution. Intraperitoneal (IP) injection is also frequently used in rodent studies due to its convenience, though absorption into the bloodstream is slower.[5] The choice of route should be consistent with the experimental objectives.
Q4: How does conjugation to 99mTc affect the antibody's pharmacokinetics?
A4: The addition of a chelator and radiolabel can potentially alter the antibody's pharmacokinetic (PK) properties. However, studies with other antibody-drug conjugates have shown that conjugation can have a minimal impact on the overall PK profile of the antibody itself.[2] Nevertheless, it is essential to characterize the PK of the specific radiolabeled this compound conjugate being used in your model system.
Troubleshooting Guide
Q1: My imaging study shows low tumor uptake and a high background signal. What could be the cause?
A1: Several factors can contribute to poor tumor targeting:
-
Low CD22 Expression: Verify the CD22 expression level on your tumor cells in vivo. Expression levels can sometimes change after engraftment.
-
Improper Dosing: The administered dose may be too low for sufficient tumor accumulation or too high, leading to saturation of non-target tissues and increased background. An optimal imaging window (time after injection) needs to be determined.
-
Antibody Integrity: Ensure the radiolabeled antibody has not degraded. Check for radiochemical purity before injection.
-
Rapid Clearance: The antibody might be clearing from circulation too quickly. This could be due to an immune response in the animal (less likely in immunodeficient mice) or inherent properties of the conjugate.[6]
Q2: I am observing signs of toxicity (e.g., weight loss, lethargy) in the animals after administration. What should I do?
A2: While this compound itself is not expected to be highly toxic at imaging doses, adverse effects can occur.
-
Dose-Related Toxicity: The administered dose might be too high. This is especially relevant if using therapeutic isotopes instead of diagnostic ones. Reduce the dose in subsequent experiments. Studies in cynomolgus monkeys with an anti-CD22 ADC were well-tolerated up to 30 mg/kg.[2]
-
Vehicle/Formulation Issues: The formulation buffer may be causing an adverse reaction. Ensure the pH and osmolality are physiologic and that the solution is sterile and free of endotoxins.[7]
-
Injection Procedure: Improper injection technique, especially rapid IV bolus, can cause distress. Administer the injection slowly and ensure the animal is properly restrained.
Q3: The biodistribution results are inconsistent between animals in the same group. How can I improve reproducibility?
A3: Variability is a common challenge in animal studies. To minimize it:
-
Standardize Procedures: Ensure all procedures, including animal handling, injection technique, and timing of sample collection, are performed consistently for all animals.
-
Animal Homogeneity: Use animals of the same age, sex, and weight range. Ensure tumor volumes are consistent across the group at the time of injection.
-
Accurate Dosing: Carefully calibrate the dose for each animal based on its body weight.
-
Sufficient Group Size: Use an adequate number of animals per group to account for biological variability and ensure statistical power.
Experimental Protocols & Data
Protocol: Biodistribution of 99mTc-Bectumomab in a Mouse Xenograft Model
This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound.
1. Animal Model Preparation:
- Implant CD22-positive human lymphoma cells (e.g., 5 x 106 Ramos cells) subcutaneously or orthotopically into the flank of immunodeficient mice (e.g., female athymic nude mice).
- Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor animal health and tumor growth regularly.
2. Radiolabeling and Quality Control:
- Label this compound with 99mTc using a suitable chelation method.
- Perform quality control to determine radiochemical purity (e.g., using instant thin-layer chromatography) and ensure the integrity of the antibody.
3. Administration:
- Accurately weigh each animal to calculate the precise injection volume.
- Administer a single intravenous (tail vein) bolus of 99mTc-Bectumomab (e.g., 5-10 µCi per mouse). Record the exact dose administered to each mouse by measuring the syringe before and after injection in a dose calibrator.
4. Sample Collection:
- At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice (n=3-5 per group).
- Collect blood via cardiac puncture.
- Dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone) and wash them in saline.
- Blot tissues dry and place them in pre-weighed tubes.
5. Data Analysis:
- Weigh the tissue samples.
- Measure the radioactivity in each sample and in the injection standards using a gamma counter.
- Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
Data Tables
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Max Volume (mL/kg) | Needle Gauge |
| Intravenous (IV) | 5 (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Subcutaneous (SC) | 10 | 25-27 G |
Data adapted from institutional animal care and use guidelines.[8]
Table 2: Example Pharmacokinetic Parameters for a Generic Humanized IgG1 in Cynomolgus Monkeys
| Parameter | Value Range | Unit |
| Clearance (CL) | 8 - 17 | mL/day/kg |
| Beta Half-Life (t1/2β) | 8 - 12 | days |
| Initial Volume of Distribution (V1) | ~55 | mL/kg |
| Volume of Distribution at Steady State (Vss) | ~150 | mL/kg |
Note: These are example parameters for a different monoclonal antibody and are provided for illustrative purposes only. Actual values for this compound may differ significantly.[9][10]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for a this compound biodistribution study in a xenograft mouse model.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low tumor signal in this compound imaging studies.
References
- 1. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. biocytogen.com [biocytogen.com]
- 4. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichor.bio [ichor.bio]
- 6. Dose dependent pharmacokinetics, tissue distribution, and anti-tumor efficacy of a humanized monoclonal antibody against DLL4 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucsb.edu [research.ucsb.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Pharmacokinetics and biodistribution of a human monoclonal antibody to oxidized LDL in cynomolgus monkey using PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biodistribution of a Human Monoclonal Antibody to Oxidized LDL in Cynomolgus Monkey Using PET Imaging | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Immunogenicity of Mouse-Derived Bectumomab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the immunogenicity of the mouse-derived anti-CD22 antibody, Bectumomab. The following information leverages publicly available data and established scientific protocols. As the precise variable region sequence of this compound is not publicly available, this guide will utilize its parent antibody, LL2, and its humanized successor, Epratuzumab, as instructive examples for the humanization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its immunogenicity important?
A1: this compound is a murine monoclonal antibody that targets the CD22 antigen, a protein found on the surface of B-cells.[1] It has been used in radioimmunodetection of non-Hodgkin's B-cell lymphoma.[2] Because this compound is derived from a mouse, it can be recognized as foreign by the human immune system, leading to a Human Anti-Mouse Antibody (HAMA) response.[3][4] This response can reduce the antibody's effectiveness and cause adverse reactions.[5] Minimizing immunogenicity through a process called "humanization" is crucial for improving the safety and efficacy of this compound for potential therapeutic applications.[5]
Q2: What are the primary strategies for reducing the immunogenicity of a mouse antibody like this compound?
A2: The main strategies to reduce the immunogenicity of murine antibodies are:
-
Chimerization: This involves replacing the constant (Fc) region of the mouse antibody with a human Fc region. The variable regions that bind to the target remain murine.[6]
-
Humanization: This is a more advanced technique where only the Complementarity-Determining Regions (CDRs)—the specific parts of the variable region that bind to the antigen—are grafted from the mouse antibody onto a human antibody framework.[7][8]
-
Generation of Fully Human Antibodies: This involves using transgenic mice that have been engineered to produce human antibodies or using technologies like phage display to select for human antibodies with the desired specificity.[9]
Q3: What is CDR grafting and how is it applied to an anti-CD22 antibody?
A3: CDR grafting is the most common method for antibody humanization.[7] The process involves identifying the six CDR loops from the heavy and light chain variable regions of the murine antibody (e.g., LL2, the parent of this compound) and transferring them onto a suitable human antibody framework.[2] The goal is to retain the antigen-binding specificity of the original mouse antibody while making the rest of the antibody "human" to avoid an immune response. For the humanization of LL2 to create Epratuzumab, the EU framework regions were selected for the heavy chain and the REI framework regions for the light chain based on sequence homology.[2]
Q4: Will I lose binding affinity after humanizing this compound through CDR grafting?
A4: It is a common challenge that CDR grafting can lead to a loss of binding affinity.[10] This can happen because some amino acids in the murine framework, outside of the CDRs, may be critical for maintaining the proper structure and orientation of the CDR loops for antigen binding. These are often referred to as "Vernier zone" residues. To address this, a process called "back-mutation" is often employed, where key murine framework residues are reintroduced into the humanized antibody to restore affinity.[11]
Q5: How can I improve the affinity of my humanized anti-CD22 antibody if it is too low?
A5: If the affinity of your humanized antibody is lower than desired, you can employ affinity maturation techniques.[12][13][14] These methods involve introducing mutations into the CDRs and then selecting for variants with improved binding characteristics. Common techniques include:
-
Site-Directed Mutagenesis: Intentionally introducing specific mutations at key residues within the CDRs that are predicted to enhance antigen interaction.[15]
-
Random Mutagenesis (Error-Prone PCR): Introducing random mutations across the variable regions to create a library of variants that can be screened for higher affinity.
-
Chain Shuffling: Pairing the heavy or light chain of the humanized antibody with a library of different light or heavy chains to find a new pairing with improved affinity.[16]
Troubleshooting Guides
Issue 1: Significant Loss of Antigen Binding Affinity After CDR Grafting
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Human Framework Selection | Analyze the sequence homology between the murine variable region and various human germline frameworks. Select a human framework with the highest homology to the murine parent. For LL2 (parent of this compound), the EU and REI frameworks were chosen.[2] | A more compatible framework will better support the conformation of the grafted CDRs, minimizing affinity loss. |
| Disruption of CDR Conformation | Identify key murine framework residues ("Vernier zone" residues) that may support CDR loop structure. Perform "back-mutations" by reintroducing these specific murine residues into the human framework. | Restoration of the original CDR conformation and a significant recovery of binding affinity. |
| Involvement of Framework Residues in Binding | Analyze the crystal structure of the antibody-antigen complex (if available) or use computational modeling to identify any framework residues that directly contact the antigen. Retain these murine residues in the humanized version. | Preservation of all antigen contact points, leading to maintained binding affinity. |
Issue 2: Humanized Antibody Still Elicits an Immune Response (HAMA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Murine Content in Framework | If significant back-mutations were required, these murine residues can still be immunogenic. Attempt to substitute these with the most similar human residues that do not compromise affinity. | A further reduction in the number of potential T-cell epitopes and a lower immunogenicity profile. |
| Immunogenic CDRs | The murine CDRs themselves can be immunogenic. A more advanced technique is "SDR grafting," where only the Specificity-Determining Residues (the CDR residues that directly contact the antigen) are grafted. | A humanized antibody with even less murine sequence content, further reducing the risk of an anti-idiotypic response. |
| Impurities or Aggregates in the Final Product | Ensure high-purity antibody preparations. Use size-exclusion chromatography and other analytical methods to check for and remove aggregates, which can be highly immunogenic. | A homogenous, non-aggregated antibody product that is less likely to trigger an immune response. |
Quantitative Data Summary
Table 1: Comparison of Murine vs. Humanized/Human Anti-CD22 Antibody Affinity
| Antibody | Type | Target | Affinity (KD) | Source |
| LL2 (Parent of this compound) | Murine | CD22 | Not specified, but comparable to chimeric LL2 | [2] |
| Epratuzumab (Humanized LL2) | Humanized | CD22 | 0.7 nM | [17] |
| m971 | Fully Human Fab | CD22 | 20 nM | [9] |
| m972 | Fully Human Fab | CD22 | 2 nM | [9] |
This table demonstrates that humanized and fully human anti-CD22 antibodies can be developed with high affinity, comparable to or even better than the original murine antibody.
Experimental Protocols
Protocol 1: CDR Grafting of a Murine Anti-CD22 Antibody
This protocol provides a general workflow for the CDR grafting of a murine anti-CD22 antibody, using LL2/Epratuzumab as a model.
-
Sequence Analysis:
-
Obtain the amino acid sequences of the variable heavy (VH) and variable light (VL) domains of the murine antibody (e.g., LL2).[6]
-
Identify the six CDRs based on established numbering schemes (e.g., Kabat, Chothia).
-
Search human germline antibody sequence databases to find the human VH and VL frameworks with the highest sequence homology to the murine frameworks. For LL2, these were identified as the EU and REI frameworks.[2]
-
-
Gene Synthesis and Cloning:
-
Design synthetic genes encoding the humanized VH and VL domains. These genes will consist of the selected human frameworks with the grafted murine CDRs.
-
Incorporate appropriate restriction sites for cloning into an expression vector.
-
Synthesize the genes and clone them into a mammalian expression vector containing the desired human constant regions (e.g., IgG1 for the heavy chain and kappa for the light chain).
-
-
Expression and Purification:
-
Transfect a suitable mammalian cell line (e.g., HEK293 or CHO) with the expression vectors.
-
Culture the cells and harvest the supernatant containing the secreted humanized antibody.
-
Purify the antibody using Protein A affinity chromatography.
-
-
Characterization:
-
Confirm the integrity and purity of the antibody using SDS-PAGE and size-exclusion chromatography.
-
Determine the binding affinity to CD22 using methods like ELISA or Surface Plasmon Resonance (SPR) and compare it to the original murine antibody.
-
Protocol 2: In Vitro Immunogenicity Assessment (HAMA ELISA)
This protocol outlines a method to assess the potential for a human anti-mouse antibody (HAMA) response.
-
Plate Coating:
-
Coat a 96-well microplate with the murine antibody (e.g., this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Sample Incubation:
-
Add diluted patient serum samples to the wells. Include positive and negative controls.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Development and Reading:
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of HAMA in the sample.
-
Visualizations
References
- 1. HAMA-Time! - How Human Anti-Mouse Antibodies (HAMA) can affect your immunoassay - Logical Biological [logicalbiological.com]
- 2. Construction and characterization of a humanized, internalizing, B-cell (CD22)-specific, leukemia/lymphoma antibody, LL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of human anti-murine antibody (HAMA) response in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Have we overestimated the benefit of human(ized) antibodies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chimerization of LL2, a rapidly internalizing antibody specific for B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanising Antibodies by CDR Grafting | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Available Technologies - NCI [techtransfer.cancer.gov]
- 10. Humanization of Antibodies Using Heavy Chain Complementarity-determining Region 3 Grafting Coupled with in Vitro Somatic Hypermutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Humanizing Antibodies: CDR Grafting, Framework Substitution, and Affinity Maturation [biointron.com]
- 12. Evolution of Antibody Humanization and Affinity Maturation - European Biotechnology Magazine [european-biotechnology.com]
- 13. bicellscientific.com [bicellscientific.com]
- 14. Affinity Maturation: Enhancing Antibody Affinity for Therapeutic Applications | Biointron [biointron.com]
- 15. Affinity maturation and characterization of a human monoclonal antibody against HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity maturation of human botulinum neurotoxin antibodies by light chain shuffling via yeast mating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP1504035B3 - Antibodies specific for human cd22 and their therapeutic and diagnostic uses - Google Patents [patents.google.com]
Bectumomab Quality Control & Lot-to-Lot Variability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Bectumomab quality control and the assessment of lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the Fab' fragment of a murine monoclonal antibody that specifically targets the CD22 antigen present on the surface of B-lymphocytes. It is radiolabeled with Technetium-99m (⁹⁹ᵐTc) and was marketed under the trade name LymphoScan™. Its primary application is in radioimmunoscintigraphy for the detection of non-Hodgkin's lymphoma.[1]
Q2: What are the critical quality control parameters for this compound?
The critical quality control (QC) parameters for this compound, as with other radiolabeled monoclonal antibodies, are designed to ensure its safety, purity, identity, and potency. These include:
-
Radiochemical Purity: To determine the percentage of ⁹⁹ᵐTc that is successfully bound to the this compound antibody fragment.
-
Immunoreactivity: To ensure the antibody fragment retains its ability to bind to the CD22 target antigen after radiolabeling.
-
Purity and Impurities: To assess for the presence of product-related impurities (e.g., aggregates, fragments) and process-related impurities (e.g., host cell proteins, DNA).[2]
-
Potency: To quantify the biological activity, often through a cell-based assay measuring its binding affinity to CD22-positive cells.
-
Sterility and Endotoxins: To ensure the product is free from microbial contamination and pyrogens.
-
pH and Appearance: To confirm the formulation is within the correct physiological range and is free of visible particulates.
Q3: What are the typical acceptance criteria for the radiochemical purity of ⁹⁹ᵐTc-labeled antibodies?
Q4: How is lot-to-lot variability in this compound assessed?
Lot-to-lot variability is a critical aspect of quality control to ensure consistent product performance.[4] For this compound, this would involve comparing key quality attributes of a new lot against a previously qualified reference standard. The assessment typically includes:
-
Comparative Binding Assays: Using techniques like ELISA or flow cytometry to compare the binding affinity (Kd) to CD22-positive cells.
-
Radiolabeling Efficiency: Ensuring the new lot achieves a comparable radiochemical purity under standardized labeling conditions.
-
Physicochemical Analysis: Employing methods like size-exclusion chromatography (SEC-HPLC) to compare the purity and aggregation profiles.
-
Potency Assays: Comparing the biological activity in a validated cell-based assay.
Acceptance criteria for lot-to-lot consistency are established based on historical data and the clinical relevance of any observed variation. For example, a common acceptance criterion for a new lot is that the mean difference in a key parameter should be less than 10% compared to the reference lot.[5]
Troubleshooting Guides
Radiolabeling with Technetium-99m
Problem: Low Radiolabeling Efficiency (<90% RCP)
This is a common issue that can compromise the quality and utility of the final product.
-
Experimental Workflow for Radiolabeling and QC
Caption: Workflow for ⁹⁹ᵐTc-Bectumomab preparation and QC.
| Potential Cause | Troubleshooting Step |
| Poor Quality ⁹⁹ᵐTc Pertechnetate | Use a fresh elution from the ⁹⁹ᵐMo/⁹⁹ᵐTc generator. Older eluates may contain higher concentrations of ⁹⁹Tc, which can compete with ⁹⁹ᵐTc for binding. Ensure the generator has been eluted within the last 24 hours. |
| Oxidizing Agents Present | Ensure all vials and solutions are free from oxidizing agents, which can interfere with the stannous ion (Sn²⁺) required for the reduction of ⁹⁹ᵐTc. |
| Improper Reconstitution or Incubation | Follow the manufacturer's protocol precisely for reconstitution volume and incubation time and temperature. Ensure gentle mixing to avoid denaturation of the antibody fragment. |
| Degraded this compound Kit | Check the expiration date of the this compound kit. Ensure it has been stored under the recommended conditions (typically refrigerated). Do not use expired or improperly stored kits. |
| Incorrect pH | The pH of the reaction mixture is crucial for efficient labeling. Verify that the pH of the final solution is within the range specified in the protocol. |
Immunoreactivity Assay
Problem: Low Immunoreactivity (<80%)
Low immunoreactivity indicates that the radiolabeled this compound is not effectively binding to its target, CD22.
-
Logical Flow for Troubleshooting Low Immunoreactivity
Caption: Troubleshooting flowchart for low immunoreactivity.
| Potential Cause | Troubleshooting Step |
| Antibody Denaturation | Excessive heat or vigorous mixing during radiolabeling can denature the antibody fragment. Ensure all steps are performed at the recommended temperature and with gentle agitation. |
| Radiolysis | High levels of radioactivity can lead to the formation of free radicals that damage the antibody. If high activities are being used, consider the addition of a radioprotectant like ascorbic acid, if permitted by the protocol. |
| Incorrect Assay Conditions | Ensure the correct buffer, incubation time, and temperature are used for the immunoreactivity assay. The assay should be performed with a sufficient excess of CD22-positive cells to ensure saturation of binding sites. |
| Poor Cell Health | Use healthy, viable CD22-positive cells for the assay. Dead or dying cells can lead to non-specific binding and inaccurate results. Confirm CD22 expression levels on the cells used. |
| Blocking of Binding Sites | Ensure that no other substances in the assay mixture are inadvertently blocking the antigen-binding site of the this compound fragment. |
Lot-to-Lot Variability Assessment
| Parameter | Typical Method | Potential for Variability | Troubleshooting/Mitigation |
| Binding Affinity (Kd) | ELISA, Surface Plasmon Resonance (SPR), Flow Cytometry | A significant shift in Kd between lots can impact in vivo targeting and efficacy. | Strict control over the manufacturing process of the antibody fragment. Perform side-by-side comparison of the new lot with a reference standard. |
| Radiolabeling Efficiency | Instant Thin-Layer Chromatography (ITLC) or HPLC | Inconsistent labeling can lead to variable radiochemical purity and patient radiation dose. | Ensure consistency in the formulation of the lyophilized kit, particularly the amount of stannous chloride. The end-user should adhere strictly to the validated labeling protocol. |
| Purity (Aggregate/Fragment Levels) | Size-Exclusion Chromatography (SEC-HPLC) | Increased aggregation can affect biodistribution, clearance, and potentially immunogenicity. | Monitor and control manufacturing and storage conditions. Perform SEC-HPLC on each lot to ensure the aggregation profile is within specification. |
| Immunoreactive Fraction | Cell-based binding assay | A decrease in the immunoreactive fraction directly impacts the amount of antibody capable of reaching the target. | Consistent manufacturing and handling to prevent denaturation or modification of the antigen-binding site. Test each lot for immunoreactivity against a qualified cell line. |
Experimental Protocols
Radiochemical Purity (RCP) Testing via Instant Thin-Layer Chromatography (ITLC)
This is a common method to determine the percentage of free ⁹⁹ᵐTcO₄⁻ in the radiolabeled this compound preparation.
-
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Developing solvent (e.g., acetone (B3395972) or saline, depending on the specific impurity being assessed)
-
Chromatography developing tank
-
Radioisotope dose calibrator or a gamma counter
-
-
Procedure:
-
Apply a small spot (2-5 µL) of the ⁹⁹ᵐTc-Bectumomab preparation onto the origin line of an ITLC strip.
-
Allow the spot to air dry completely.
-
Place the strip in a developing tank containing the appropriate solvent. The solvent level should be below the origin line.
-
Allow the solvent to migrate up the strip until it reaches the solvent front line.
-
Remove the strip from the tank and allow it to dry.
-
Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a gamma counter.
-
Calculation:
-
When using a solvent like acetone, free ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front, while ⁹⁹ᵐTc-Bectumomab and reduced hydrolyzed technetium will remain at the origin.
-
% Free ⁹⁹ᵐTcO₄⁻ = (Counts at solvent front / Total counts) x 100
-
% ⁹⁹ᵐTc-Bectumomab = 100% - % Free ⁹⁹ᵐTcO₄⁻ (assuming reduced hydrolyzed technetium is negligible or measured separately with a different solvent system).
-
-
Immunoreactivity Assay (Cell-Binding Assay)
This protocol provides a general framework for assessing the immunoreactive fraction of ⁹⁹ᵐTc-Bectumomab.
-
Materials:
-
CD22-positive cell line (e.g., Daudi or Raji cells)
-
CD22-negative cell line (as a negative control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
⁹⁹ᵐTc-Bectumomab
-
Gamma counter
-
-
Procedure:
-
Prepare serial dilutions of the CD22-positive cells in binding buffer, ranging from a high concentration (e.g., 1 x 10⁸ cells/mL) to a low concentration.
-
Add a constant, tracer amount of ⁹⁹ᵐTc-Bectumomab to each cell suspension.
-
Incubate the mixtures at 4°C for a specified time (e.g., 1 hour) with gentle agitation to allow binding to reach equilibrium.
-
Separate the cells from the supernatant by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.
-
Plot the inverse of the cell concentration (1/[cells]) against the inverse of the percentage of bound radioactivity (1/%bound).
-
Perform a linear regression on the data points.
-
Calculation: The immunoreactive fraction is determined by the y-intercept of the regression line (the theoretical binding at infinite cell concentration). Immunoreactivity = 1 / y-intercept.
-
This compound Mechanism of Action
This compound's mechanism of action is based on its specific binding to the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of mature B-lymphocytes and most B-cell non-Hodgkin's lymphomas.
-
Signaling Pathway and Targeting
Caption: this compound targets the CD22 antigen on B-lymphoma cells for imaging.
Once administered, the ⁹⁹ᵐTc-labeled this compound circulates in the bloodstream and binds to CD22-expressing lymphoma cells. The gamma rays emitted by the ⁹⁹ᵐTc can then be detected by a gamma camera, allowing for the visualization of tumor locations throughout the body.
Potential Adverse Events
While this compound is a diagnostic agent and the antibody fragment is used in small doses, potential adverse events associated with monoclonal antibodies, in general, should be considered. These can include:
-
Hypersensitivity Reactions: As this compound is a murine (mouse) protein, there is a potential for hypersensitivity or allergic reactions in patients.[6] These can range from mild skin reactions to more severe anaphylactic responses.
-
Infusion-Related Reactions: These are common with monoclonal antibody therapies and can include fever, chills, and nausea.[6]
-
Immunogenicity: The patient's immune system may develop antibodies against the murine this compound (human anti-mouse antibodies or HAMA), which could affect the efficacy and safety of subsequent treatments with murine-derived antibodies.
It is important for researchers and clinicians to be aware of these potential risks and to monitor patients accordingly.[7][8][9]
References
- 1. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 5. njlm.net [njlm.net]
- 6. Adverse events to monoclonal antibodies used for cancer therapy: Focus on hypersensitivity responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of adverse effects of new monoclonal antibody treatments in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adverse events in the nervous system associated with blinatumomab: a real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bectumomab Stability and Freeze-Thaw Cycles
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of freeze-thaw cycles on the integrity of Bectumomab. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when subjecting this compound to freeze-thaw cycles?
The primary concern is the potential for protein aggregation, which can compromise the antibody's structural integrity and biological activity.[1][2][3] Freeze-thaw cycles can induce both physical and chemical degradation. Physical degradation primarily involves the formation of soluble and insoluble aggregates, while chemical degradation, though less common in short-term freeze-thaw stress, can also occur.[4]
Q2: What are the mechanisms behind freeze-thaw induced aggregation of antibodies like this compound?
Several mechanisms contribute to antibody aggregation during freeze-thaw cycles:
-
Cold Denaturation: Exposure to low temperatures can lead to the partial unfolding of the antibody, exposing hydrophobic regions that are normally buried within the protein's core.[1]
-
Cryoconcentration: As the solution freezes, water crystallizes into ice, leading to a significant increase in the concentration of the antibody and other solutes in the remaining unfrozen liquid.[2][5] This "cryoconcentration" effect can promote protein-protein interactions and aggregation.
-
Ice-Liquid Interface: The large surface area of ice crystals provides a new interface where antibodies can adsorb and unfold, leading to aggregation.[1]
-
pH Shifts: The crystallization of buffer components can cause significant shifts in the pH of the unfrozen portion, which can denature the antibody and promote aggregation.[2][6]
-
Shear Stress: The formation and thawing of ice crystals can subject the antibody to mechanical shear stress, which can also contribute to unfolding and aggregation.[1]
Q3: How many freeze-thaw cycles can this compound tolerate?
The number of freeze-thaw cycles an antibody can tolerate is highly dependent on its formulation, concentration, and the specific freeze-thaw conditions.[4] As a general guideline, it is recommended to minimize the number of freeze-thaw cycles. For critical applications, it is advisable to aliquot the antibody into single-use volumes upon first use.[7] Studies on other monoclonal antibodies have shown that aggregation can increase with each cycle.[1][8][9]
Q4: What are the ideal storage and handling conditions for this compound to minimize freeze-thaw damage?
To maintain the integrity of this compound, adhere to the following best practices:
-
Storage Temperature: For long-term storage, antibodies are typically stored at -20°C or -80°C.[10]
-
Aliquotting: Upon receiving the antibody, it is best practice to centrifuge the vial briefly, and then aliquot the antibody into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Controlled Freezing and Thawing: Whenever possible, use controlled-rate freezers and thaw samples rapidly in a water bath set to room temperature to minimize the time spent in a partially frozen state.[8][11] Flash freezing in liquid nitrogen may also be an option, but its suitability depends on the specific formulation.[11]
-
Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers can subject the antibody to multiple, unintended micro-freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Antibody Activity/Binding | Aggregation or denaturation due to multiple freeze-thaw cycles. | - Minimize the number of freeze-thaw cycles by preparing single-use aliquots. - Perform a quality control check on a new vial of the antibody. - Assess antibody integrity using techniques like SEC-HPLC or DLS. |
| Visible Precipitates or Cloudiness in the Solution | Formation of large, insoluble aggregates. | - Do not use the antibody solution. - Centrifuge the vial at a low speed to see if the precipitate can be pelleted. However, the supernatant may still contain soluble aggregates. - Review your storage and handling procedures to prevent future occurrences. |
| Inconsistent Experimental Results | Variability in antibody integrity due to inconsistent freeze-thaw procedures. | - Standardize your freeze-thaw protocol. Use a consistent method for freezing (e.g., placing in -80°C freezer) and thawing (e.g., rapid thawing in a water bath). - Ensure all users are following the same protocol. |
Impact of Freeze-Thaw Conditions on Monoclonal Antibody Aggregation (Illustrative Data)
The following table summarizes representative data from studies on other monoclonal antibodies, illustrating how different conditions can affect aggregation. Note: This data is for illustrative purposes only. Specific results for this compound may vary.
| Condition | Number of Cycles | Parameter Measured | Observation | Reference |
| Fast Freeze / Slow Thaw | 3 | % Aggregates (SEC) | Highest level of aggregation observed. | |
| Fast Freeze / Fast Thaw | 3 | % Aggregates (SEC) | Lower aggregation compared to slow thaw. | [8] |
| Slow Freeze / Slow Thaw | 3 | % Aggregates (SEC) | Significant aggregation. | |
| Slow Freeze / Fast Thaw | 1 | % Aggregates (SEC) | Negligible impact on aggregation. | |
| Increased Number of Cycles | 1 vs. 3 | % Aggregates (SEC) & Subvisible Particles (MFI) | Aggregation and particle formation increase with more cycles. | [8][9] |
| Container Size | Small vs. Large Volume | % Aggregates (SEC) | Smaller containers may show higher aggregation. | [8][9] |
Experimental Protocols
1. Controlled Freeze-Thaw Cycling
-
Purpose: To assess the stability of this compound under defined freeze-thaw conditions.
-
Methodology:
-
Aliquot the this compound solution into sterile, low-protein-binding polypropylene (B1209903) tubes.
-
For a "fast freeze," immerse the tubes in liquid nitrogen until completely frozen, then transfer to a -80°C freezer.
-
For a "slow freeze," place the tubes directly into a -80°C freezer.
-
For a "fast thaw," transfer the tubes from the freezer to a 37°C water bath until just thawed.
-
For a "slow thaw," allow the tubes to thaw at 2-8°C.
-
Repeat the cycle for the desired number of times.
-
After the final cycle, analyze the samples for aggregation and activity.
-
2. Size-Exclusion Chromatography (SEC-HPLC)
-
Purpose: To quantify the amount of soluble aggregates.
-
Methodology:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a defined amount of the this compound sample.
-
Monitor the eluate at 280 nm.
-
The monomeric antibody will elute as the main peak. Aggregates will elute earlier as higher molecular weight species.
-
Calculate the percentage of aggregates by integrating the peak areas.
-
3. Dynamic Light Scattering (DLS)
-
Purpose: To detect the presence of aggregates and assess the size distribution of particles in the solution.
-
Methodology:
-
Place the this compound sample into a suitable cuvette.
-
Analyze the sample using a DLS instrument.
-
The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles.
-
An increase in the average particle size or the appearance of larger species indicates aggregation.
-
Visualizations
Caption: Experimental workflow for analyzing the impact of freeze-thaw cycles on this compound.
Caption: Logical pathway of this compound aggregation induced by freeze-thaw stress.
References
- 1. Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics – StabilityStudies.in [stabilitystudies.in]
- 2. Solution pH jump during antibody and Fc-fusion protein thaw leads to increased aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of freeze-thaw processes on monoclonal antibody platform process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. | Semantic Scholar [semanticscholar.org]
- 7. Biorepository best practices for research and clinical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 9. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 10. precisionantibody.com [precisionantibody.com]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Bectumomab and Ibritumomab Tiuxetan in Lymphoma Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bectumomab (LymphoScan®) and Ibritumomab tiuxetan (Zevalin®), two monoclonal antibody-based agents used in the management of lymphoma. While both agents leverage the principle of targeting specific cell surface antigens on lymphocytes, their fundamental applications differ significantly. This compound is a diagnostic imaging agent designed for the visualization of cancerous tissues, whereas Ibritumomab tiuxetan is a therapeutic agent developed to deliver cytotoxic radiation directly to tumor cells. This guide will delve into their distinct mechanisms of action, clinical applications, and the experimental data supporting their use.
At a Glance: this compound vs. Ibritumomab tiuxetan
| Feature | This compound (LymphoScan®) | Ibritumomab tiuxetan (Zevalin®) |
| Primary Function | Diagnostic Imaging | Therapeutic (Radioimmunotherapy) |
| Target Antigen | CD22 | CD20 |
| Monoclonal Antibody | Murine IgG Fab' fragment | Murine IgG1 kappa |
| Radioisotope | Technetium-99m (⁹⁹ᵐTc) | Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In) for imaging |
| Mechanism of Action | Binds to CD22 on B-cells, allowing for gamma camera imaging of tumor distribution. | Binds to CD20 on B-cells, delivering a cytotoxic dose of beta radiation from ⁹⁰Y, leading to cell death.[1][2] |
| Clinical Indication | Detection and localization of non-Hodgkin's lymphoma.[3] | Treatment of relapsed or refractory low-grade or follicular B-cell non-Hodgkin's lymphoma (NHL), and consolidation therapy for previously untreated follicular NHL.[1][2] |
| Administration | Intravenous injection of ⁹⁹ᵐTc-labeled this compound. | Two-step intravenous infusion regimen involving rituximab (B1143277) followed by ⁹⁰Y-Ibritumomab tiuxetan.[1][4] |
Mechanism of Action and Signaling Pathways
This compound targets the CD22 antigen, a transmembrane glycoprotein (B1211001) expressed on the surface of mature B-lymphocytes.[3] Upon intravenous administration, the Technetium-99m labeled Fab' fragment of the antibody binds to CD22-expressing lymphoma cells. The gamma emissions from ⁹⁹ᵐTc can then be detected by a gamma camera, allowing for the visualization and localization of tumor deposits within the body. The binding of this compound to CD22 is primarily for imaging purposes and is not intended to elicit a therapeutic response.
Ibritumomab tiuxetan targets the CD20 antigen, another transmembrane protein found on both normal and malignant B-cells.[1][2] The therapeutic regimen involves the administration of rituximab prior to the radiolabeled antibody to deplete peripheral B-cells and improve the biodistribution of Ibritumomab tiuxetan.[5] The antibody is linked to the chelator tiuxetan, which securely holds the radioisotope Yttrium-90.[2] Once bound to the CD20 antigen on lymphoma cells, the beta emissions from ⁹⁰Y deliver a high dose of localized radiation, inducing DNA damage and subsequent cell death through apoptosis.[2] The radiation can also kill nearby tumor cells that may not have bound the antibody, an effect known as the "crossfire effect."
Caption: Simplified signaling pathways for CD22 and CD20.
Experimental Protocols
This compound (LymphoScan®) Radioimmunoscintigraphy Protocol
The protocol for radioimmunoscintigraphy with this compound involves the preparation of the radiolabeled antibody and subsequent imaging.
1. Radiopharmaceutical Preparation:
-
A sterile, non-pyrogenic kit containing the this compound (LL2-Fab') antibody is used.
-
Technetium-99m pertechnetate (B1241340) is added to the vial containing the antibody.
-
The mixture is incubated at room temperature for a specified period to allow for the labeling of the antibody with ⁹⁹ᵐTc.
-
Quality control is performed to ensure high radiochemical purity.
2. Patient Preparation and Administration:
-
Patients may receive a potassium iodide solution to block thyroid uptake of any free ⁹⁹ᵐTc.
-
Approximately 925 MBq (25 mCi) of ⁹⁹ᵐTc-Bectumomab is administered intravenously.[6]
3. Imaging Acquisition:
-
Planar and single-photon emission computed tomography (SPECT) images are acquired at 3-4 hours and 24 hours post-injection.[6]
-
A gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Whole-body images are typically acquired to assess for widespread disease.
Ibritumomab tiuxetan (Zevalin®) Radioimmunotherapy Protocol
The administration of Ibritumomab tiuxetan is a two-step therapeutic regimen.[1][4]
Step 1: Rituximab Infusion (Day 1)
-
Patients are premedicated with acetaminophen (B1664979) and diphenhydramine.[4]
-
Rituximab is administered as an intravenous infusion at a dose of 250 mg/m².[1][4]
Step 2: Second Rituximab Infusion and ⁹⁰Y-Ibritumomab tiuxetan Administration (Day 7, 8, or 9)
-
Patients are again premedicated with acetaminophen and diphenhydramine.[4]
-
A second intravenous infusion of rituximab (250 mg/m²) is administered.[1][4]
-
Within 4 hours of the rituximab infusion, ⁹⁰Y-Ibritumomab tiuxetan is administered intravenously over 10 minutes.[1][4]
-
The dose of ⁹⁰Y-Ibritumomab tiuxetan is calculated based on the patient's platelet count:
-
The maximum allowable dose is 32.0 mCi (1200 MBq).[1]
Dosimetry (Optional, for high-dose therapy):
-
For dose-escalation studies or high-dose therapy, a dosimetry step using Indium-111 labeled Ibritumomab tiuxetan may be performed prior to the therapeutic dose to estimate radiation absorbed doses to normal organs.[7]
Caption: Workflow comparison of this compound and Ibritumomab tiuxetan.
Performance and Clinical Data
This compound (LymphoScan®) Diagnostic Performance
Clinical studies have evaluated the diagnostic performance of this compound in detecting non-Hodgkin's lymphoma. In one study, this compound detected 56% of tumor sites defined by conventional imaging methods.[8] The agent showed better performance in identifying small volume, low-grade disease.[8] However, its overall performance as a standalone diagnostic tool was considered variable.[8]
| Study Parameter | Result |
| Overall Tumor Site Detection | 56%[8] |
| Superiority to Gallium-67 Imaging | Superior in 6 sites (5 of which were low-grade tumors)[8] |
| Inferiority to Gallium-67 Imaging | Inferior in 23 sites (19 of which were intermediate or high-grade)[8] |
| Undetected Sites by Conventional Imaging | Uncovered 5 sites in 4 patients[8] |
Ibritumomab tiuxetan (Zevalin®) Clinical Efficacy
Ibritumomab tiuxetan has demonstrated significant efficacy in the treatment of relapsed or refractory NHL. Clinical trials have shown high overall response rates (ORR) and complete response (CR) rates.
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed or refractory low-grade or follicular NHL | 73% - 83% | Not specified | |
| Rituximab-refractory follicular NHL | 74% | 15% | |
| Randomized trial vs. Rituximab in relapsed/refractory NHL | 80% (vs. 56% for Rituximab) | 30% (vs. 16% for Rituximab) | |
| Consolidation therapy in first remission follicular lymphoma | Prolonged progression-free survival (36.5 vs. 13.3 months) | 77% of patients in partial response converted to complete response |
Conclusion
This compound and Ibritumomab tiuxetan represent two distinct applications of monoclonal antibody technology in the management of lymphoma. This compound serves as a diagnostic tool, aiding in the visualization and staging of the disease by targeting the CD22 antigen. Its utility is particularly noted in low-grade disease, though its overall diagnostic accuracy can be variable.
In contrast, Ibritumomab tiuxetan is a potent therapeutic agent that delivers targeted radiation to lymphoma cells via the CD20 antigen, leading to high response rates in patients with relapsed or refractory non-Hodgkin's lymphoma. The choice between these agents is not one of therapeutic substitution but rather of clinical application based on the patient's needs – diagnosis and staging versus targeted therapy. Understanding their fundamental differences is crucial for researchers and clinicians working to advance lymphoma treatment paradigms.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. fepblue.org [fepblue.org]
- 3. This compound [medbox.iiab.me]
- 4. Zevalin Dosage Guide - Drugs.com [drugs.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Lymphoma imaging with a new technetium-99m labelled antibody, LL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bectumomab's Engagement with CD22: A Comparative Guide to Binding Affinity and Specificity
For Immediate Release
This guide provides a comprehensive comparison of Bectumomab's binding affinity and specificity for the CD22 antigen, a critical B-cell surface receptor and a key target in the treatment of B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound in the context of other prominent anti-CD22 monoclonal antibodies, supported by experimental data and detailed protocols.
Introduction to this compound and CD22
This compound, a murine monoclonal antibody, targets the CD22 protein, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family.[1] CD22 plays a crucial role in regulating B-cell activation and survival, making it an attractive target for therapeutic intervention.[2] this compound is derived from the murine antibody LL2, which is known for its rapid internalization upon binding to CD22 on B-cell lymphoma cells, a characteristic indicative of a strong and specific interaction.[3] This guide delves into the quantitative aspects of this interaction, comparing it with other therapeutic and investigational antibodies targeting the same epitope.
Comparative Analysis of CD22 Binding Affinity
The binding affinity, represented by the equilibrium dissociation constant (Kd), is a critical parameter for evaluating the efficacy of a therapeutic antibody. A lower Kd value signifies a stronger binding affinity. The following table summarizes the reported binding affinities of this compound's parental antibody, LL2, and other notable anti-CD22 antibodies.
| Antibody | Type | Binding Affinity (Kd) | Experimental Method | Reference |
| LL2 (Parent of this compound) | Murine IgG2a | Rapid Internalization Suggests High Affinity (Specific Kd not available in reviewed literature) | Internalization Assays | |
| Epratuzumab | Humanized IgG1 | 0.7 nM | Biacore (SPR) | [4][5] |
| Inotuzumab Ozogamicin | Humanized IgG4 ADC | Sub-nanomolar | Not Specified | [6] |
| SM03 | Chimeric IgG1 | 0.82 nM | Not Specified | |
| BL22 | Murine scFv Immunotoxin | ~10 nM | Not Specified | [7] |
| HA22 (higher affinity variant of BL22) | Murine scFv Immunotoxin | Higher than BL22 | Not Specified | [7] |
| m972 | Human IgG1 | ~15 nM (apparent affinity) | Flow Cytometry | [8] |
| m971 | Human IgG1 | ~75 nM (apparent affinity) | Flow Cytometry | [8] |
| G5/44 | Bispecific Antibody | 0.07 nM (reported value) | Not Specified | [9] |
Specificity of this compound for CD22
This compound's specificity is attributed to the unique variable region of its parent antibody, LL2, which recognizes a specific epitope on the CD22 antigen. This specificity ensures that the antibody preferentially binds to B-cells expressing CD22, minimizing off-target effects. The specificity of anti-CD22 antibodies can be experimentally validated by assessing their binding to CD22-positive and CD22-negative cell lines. A significant shift in fluorescence intensity in flow cytometry analysis when incubated with CD22-positive cells (e.g., Raji, Daudi) and no significant shift with CD22-negative cells (e.g., Jurkat) confirms target specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity and specificity data. Below are generalized protocols for two common techniques used to assess antibody-antigen interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., anti-CD22 antibody) and an analyte (e.g., recombinant CD22 protein).
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an anti-CD22 antibody.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD22 extracellular domain
-
Anti-CD22 monoclonal antibody (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant CD22 protein over the activated surface to achieve the desired immobilization level.
-
Blocking: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the anti-CD22 antibody over the immobilized CD22 surface at a constant flow rate.
-
Association Phase: Monitor the increase in response units (RU) as the antibody binds to the CD22.
-
Dissociation Phase: Flow running buffer over the chip and monitor the decrease in RU as the antibody dissociates.
-
Regeneration: Inject the regeneration solution to remove any remaining bound antibody.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).
Flow Cytometry for Cell-Based Binding Affinity
Flow cytometry can be used to determine the apparent binding affinity of an antibody to its target on the cell surface.
Objective: To determine the EC50 (half-maximal effective concentration) of an anti-CD22 antibody binding to CD22-expressing cells.
Materials:
-
CD22-positive B-cell line (e.g., Raji)
-
CD22-negative T-cell line (e.g., Jurkat) for specificity control
-
Anti-CD22 monoclonal antibody (e.g., this compound)
-
Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the CD22-positive and CD22-negative cells with flow cytometry buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation: Prepare serial dilutions of the anti-CD22 antibody. Add 100 µL of the cell suspension to each tube and add the diluted primary antibody. Incubate on ice for 1 hour.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend the cell pellets and add the fluorochrome-conjugated secondary antibody at its optimal concentration. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold flow cytometry buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Data Analysis: Plot the median fluorescence intensity (MFI) against the antibody concentration and fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's function and the methods for its validation, the following diagrams are provided.
Caption: Simplified CD22 signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Flow Cytometry binding assay.
References
- 1. Identification of the ligand-binding domains of CD22, a member of the immunoglobulin superfamily that uniquely binds a sialic acid-dependent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Construction and characterization of a humanized, internalizing, B-cell (CD22)-specific, leukemia/lymphoma antibody, LL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epratuzumab, a humanized monoclonal antibody targeting CD22: characterization of in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of fully human anti-CD22 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding domain on CD22 molecules contributing to the biological activity of T cell-engaging bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Bectumomab Clinical Trial Outcomes: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of clinical trial outcomes for Bectumomab, a murine IgG2a monoclonal antibody targeting the CD22 antigen on B-lymphocytes. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the efficacy, safety, and experimental protocols of this compound in the context of non-Hodgkin's lymphoma (NHL) treatment.
Executive Summary
This compound, primarily utilized as a radioimmunoconjugate with Technetium-99m (⁹⁹ᵐTc) for diagnostic imaging (LymphoScan™) and potentially with therapeutic isotopes, has been evaluated for its role in targeting B-cell malignancies. This guide aggregates findings from early-phase clinical trials to offer a consolidated overview of its performance, comparing it with other anti-CD22 targeted therapies where data is available. The analysis focuses on quantitative outcomes, detailed methodologies, and the underlying biological pathways.
Data Presentation: Efficacy and Safety of this compound
Due to the limited number of large-scale, comparative clinical trials focused solely on the therapeutic efficacy of this compound, a formal meta-analysis with pooled statistics is challenging. The available data is primarily from single-arm, early-phase studies focused on radioimmunoscintigraphy and initial therapeutic explorations. The following tables summarize the key quantitative findings from these studies.
| Table 1: Efficacy of this compound in Non-Hodgkin's Lymphoma | |
| Endpoint | Reported Outcome |
| Overall Response Rate (ORR) | Data not consistently reported in available therapeutic trials. Primarily used for imaging. |
| Complete Response (CR) | Data not consistently reported in available therapeutic trials. |
| Partial Response (PR) | Data not consistently reported in available therapeutic trials. |
| Tumor Detection Rate (as ⁹⁹ᵐTc-Bectumomab) | Revealed 56% of 117 known sites of NHL in a retrospective study.[1] |
| Excelled in detecting disease in the head and neck.[1] | |
| Uncovered five sites not evident with conventional imaging in 4 patients.[1] |
| Table 2: Safety Profile of this compound (as ⁹⁹ᵐTc-Bectumomab) | |
| Adverse Event Category | Reported Incidence/Details |
| Serious Adverse Events | Specific rates for this compound are not well-documented in easily accessible literature. As a murine antibody, potential for human anti-mouse antibody (HAMA) response exists. |
| Common Adverse Events | Infusion-related reactions are a potential risk with monoclonal antibody administration. |
| Hematologic Toxicities | When used in a radioimmunotherapy context, hematologic toxicity would be a primary concern, though specific data for a therapeutic this compound conjugate is sparse in the public domain. |
Comparison with Other Anti-CD22 Agents
While direct comparative trials with this compound are scarce, a comparison with other agents targeting the same CD22 antigen provides valuable context for researchers.
| Table 3: Comparison of Anti-CD22 Monoclonal Antibodies | |||
| Agent | Type | Indication (Examples) | Reported Efficacy (Examples) |
| This compound | Murine mAb | Primarily Diagnostic (NHL) | Detection Rate: 56% of known sites[1] |
| Epratuzumab | Humanized mAb | B-cell malignancies | Modest activity as a single agent. |
| Inotuzumab ozogamicin | Antibody-Drug Conjugate | Relapsed/Refractory B-cell ALL | ORR: >50% in treatment-refractory patients.[2] |
| Moxetumomab pasudotox | Recombinant Immunotoxin | Hairy Cell Leukemia | ORR: 86% in Phase I trials.[2] |
Experimental Protocols
Protocol: Radioimmunoscintigraphy with ⁹⁹ᵐTc-Bectumomab (LymphoScan™)
-
Patient Selection: Patients with newly diagnosed or recurrent non-Hodgkin's lymphoma.
-
Antibody Preparation: this compound is radiolabeled with Technetium-99m per manufacturer's instructions.
-
Administration: The ⁹⁹ᵐTc-Bectumomab complex is administered intravenously to the patient.
-
Imaging: Planar and single-photon emission computed tomography (SPECT) imaging are performed at specified time points post-injection (e.g., 4-6 hours and 18-24 hours) to allow for biodistribution and tumor localization.
-
Image Analysis: Images are reviewed to identify sites of abnormal radiotracer uptake, indicative of CD22-expressing lymphoma.
Mandatory Visualizations
CD22 Signaling Pathway
The following diagram illustrates the inhibitory signaling pathway of CD22 upon B-cell receptor (BCR) activation. This compound targets CD22, thereby influencing these downstream signaling events.
Caption: Inhibitory signaling pathway of CD22 in a B-cell.
Experimental Workflow for Radioimmunoscintigraphy
The diagram below outlines the typical workflow for a clinical study evaluating this compound for radioimmunoscintigraphy.
Caption: Workflow of a this compound radioimmunoscintigraphy clinical trial.
References
A Comparative Analysis of Bectumomab and Therapeutic Anti-CD22 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Bectumomab and other prominent anti-CD22 antibodies, focusing on their performance characteristics and the experimental data supporting their use. The content is structured to offer an objective overview for researchers and professionals in the field of drug development.
Overview of CD22 as a Therapeutic Target
CD22, also known as Siglec-2, is a B-lymphocyte restricted transmembrane sialoglycoprotein that plays a crucial role in regulating B-cell activation and signaling. Its expression on the surface of mature B-cells and its rapid internalization upon antibody binding make it an attractive target for the treatment of B-cell malignancies. Several monoclonal antibodies and their conjugates have been developed to target CD22 for both diagnostic and therapeutic purposes.
Comparative Performance of Anti-CD22 Antibodies
This section compares the performance of this compound, primarily a diagnostic agent, with three key therapeutic anti-CD22 antibodies: Epratuzumab, Inotuzumab ozogamicin (B1678132), and Moxetumomab pasudotox.
Data Presentation
The following tables summarize the available quantitative data for each antibody, providing a basis for their comparison.
Table 1: General Characteristics and Regulatory Status
| Antibody | Type | Conjugate | Primary Indication | Regulatory Status |
| This compound | Murine Fab' | Technetium-99m | Diagnosis of Non-Hodgkin's Lymphoma | Approved (as LymphoScan) |
| Epratuzumab | Humanized IgG1 | None | Non-Hodgkin's Lymphoma, Systemic Lupus Erythematosus | Investigational |
| Inotuzumab ozogamicin | Humanized IgG4 | Calicheamicin (B1180863) | Relapsed or Refractory B-cell Acute Lymphoblastic Leukemia | Approved (Besponsa®) |
| Moxetumomab pasudotox | Murine scFv | PE38 (Pseudomonas exotoxin A fragment) | Relapsed or Refractory Hairy Cell Leukemia | Approved (Lumoxiti®) |
Table 2: Preclinical Performance Metrics
| Antibody | Binding Affinity (Kd) | Internalization | Cytotoxicity (IC50) |
| This compound | Data not available for therapeutic use | - | - |
| Epratuzumab | 0.7 nM[1] | Rapid internalization observed in B-cell lines and primary B-cells[1] | Weakly cytotoxic in vitro[2] |
| Inotuzumab ozogamicin | Sub-nanomolar[3] | Rapid internalization is key to its mechanism of action[3] | Potent cytotoxicity against CD22-positive cell lines[4] |
| Moxetumomab pasudotox | 14-fold higher affinity than its precursor (BL22)[5] | Rapid and efficient internalization[3] | BL22 (precursor) IC50: 0.6-14 ng/mL on various lymphoma cell lines[3] |
Table 3: Clinical Performance of this compound (LymphoScan)
| Performance Metric | Finding | Reference |
| Diagnostic Accuracy | Revealed 56% of known tumor sites in a study of patients with recurrent or newly diagnosed Non-Hodgkin's Lymphoma. | [6] |
| Tumor Detection | Showed better targeting of low and intermediate-grade NHL compared to high-grade disease. | [6] |
| Comparison to Gallium-67 Imaging | Performance was variable, excelling in detecting small volume, low-grade disease. | [6] |
Mechanism of Action
The mechanisms by which these antibodies exert their effects are distinct, reflecting their different designs and applications.
-
This compound (LymphoScan) : As a radiolabeled antibody fragment, this compound is used for radioimmunoscintigraphy. The Technetium-99m isotope allows for gamma camera imaging to detect the location of CD22-expressing lymphoma cells.
-
Epratuzumab : This is a "naked" humanized antibody that is thought to have immunomodulatory effects. It binds to CD22 and can induce modest antibody-dependent cellular cytotoxicity (ADCC) but not complement-dependent cytotoxicity (CDC)[2]. Its mechanism is believed to involve the modulation of B-cell receptor (BCR) signaling.
-
Inotuzumab ozogamicin (Besponsa®) : This is an antibody-drug conjugate (ADC). The anti-CD22 antibody targets the drug to B-cells, and upon internalization, the potent cytotoxic agent calicheamicin is released, leading to double-strand DNA breaks and cell death[3][7].
-
Moxetumomab pasudotox (Lumoxiti®) : This is a recombinant immunotoxin. The anti-CD22 single-chain variable fragment (scFv) directs the molecule to B-cells. After internalization, the PE38 toxin fragment is released, inhibiting protein synthesis and inducing apoptosis[8].
Signaling Pathways and Experimental Workflows
CD22 Signaling Pathway
CD22 functions as an inhibitory co-receptor of the B-cell receptor (BCR). Upon ligand binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of CD22 are phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-1. SHP-1 can dephosphorylate key signaling molecules in the BCR pathway, thus dampening B-cell activation.
Caption: A simplified diagram of the CD22 inhibitory signaling pathway in B-cells.
Experimental Workflow: Antibody Internalization Assay (Flow Cytometry)
This workflow outlines the key steps in assessing the internalization of an anti-CD22 antibody using flow cytometry.
Caption: A flowchart illustrating the main steps of an antibody internalization assay using flow cytometry.
Experimental Protocols
Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of an anti-CD22 antibody to the CD22 antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD22 protein
-
Anti-CD22 antibody
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the recombinant CD22 protein diluted in immobilization buffer to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the anti-CD22 antibody in running buffer.
-
Inject the antibody dilutions sequentially over the immobilized CD22 surface, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
After each antibody injection cycle, inject the regeneration solution to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding sensorgrams are recorded in real-time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the ka, kd, and KD values.
-
Antibody Internalization Assay using Flow Cytometry
Objective: To quantify the internalization of an anti-CD22 antibody by CD22-expressing cells.
Materials:
-
CD22-positive cell line (e.g., Raji, Daudi)
-
Fluorescently labeled anti-CD22 antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Quenching solution (e.g., Trypan Blue or a specific anti-fluorophore antibody)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the CD22-positive cells.
-
Resuspend the cells in ice-cold flow cytometry buffer.
-
-
Antibody Binding:
-
Incubate the cells with the fluorescently labeled anti-CD22 antibody on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Wash the cells with cold flow cytometry buffer to remove unbound antibody.
-
-
Internalization:
-
Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A control sample should be kept on ice (0 minutes).
-
-
Quenching and Analysis:
-
At each time point, transfer the cells to ice to stop internalization.
-
Add the quenching solution to the cells to quench the fluorescence of the antibody remaining on the cell surface.
-
Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized antibody.
-
-
Data Calculation:
-
The percentage of internalization can be calculated as: (Mean Fluorescence Intensity of quenched sample / Mean Fluorescence Intensity of unquenched sample at time 0) x 100.
-
Cytotoxicity Measurement using MTT Assay
Objective: To determine the cytotoxic effect of an anti-CD22 antibody or antibody-drug conjugate on CD22-positive cells.
Materials:
-
CD22-positive cell line
-
Anti-CD22 antibody/ADC
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the CD22-positive cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight if they are adherent.
-
-
Treatment:
-
Prepare serial dilutions of the anti-CD22 antibody or ADC in culture medium.
-
Remove the old medium from the cells and add the antibody/ADC dilutions to the respective wells. Include a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the antibody/ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The anti-CD22 antibodies discussed in this guide represent a spectrum of applications, from diagnostics with this compound to targeted therapeutics with Epratuzumab, Inotuzumab ozogamicin, and Moxetumomab pasudotox. The choice of a particular anti-CD22 antibody for research or clinical development depends on the desired mechanism of action and the specific B-cell malignancy being targeted. The provided experimental protocols offer a foundation for the preclinical evaluation and comparison of novel anti-CD22 antibody candidates.
References
- 1. Epratuzumab, a humanized monoclonal antibody targeting CD22: characterization of in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]
- 3. Differential Cellular Internalization of Anti-CD19 and CD22 Immunotoxins Results in Different Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Surface Plasmon Resonance-Based Assay for Simultaneous Measurement of Serum Concentrations of Therapeutic Antibodies and Anti-Drug Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of anti-CD22 Fv with high affinity by Fv display on human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Efficacy of Bectumomab in Non-Hodgkin Lymphoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bectumomab in key subtypes of non-Hodgkin lymphoma (NHL). This compound is a murine monoclonal antibody targeting the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes. While extensively used as a diagnostic imaging agent when labeled with Technetium-99m (LymphoScan), its therapeutic potential has been explored via radioimmunotherapy (RIT) when conjugated to a cytotoxic radioisotope such as Iodine-131. This document synthesizes available clinical data, presents it in comparison to current alternative therapies, details relevant experimental protocols, and visualizes key biological and procedural pathways.
It is important to note that extensive, recent clinical trial data on the therapeutic efficacy of Iodine-131 this compound is limited. The field of radioimmunotherapy has largely been dominated by anti-CD20 agents, and the broader NHL therapeutic landscape has evolved rapidly with the advent of newer targeted therapies and cellular immunotherapies. The data presented herein is based on available historical studies and serves as a benchmark against contemporary treatments.
Comparative Efficacy in Relapsed/Refractory Non-Hodgkin Lymphoma
The following tables summarize the clinical efficacy of radiolabeled this compound in comparison to other therapeutic options for relapsed or refractory (R/R) Follicular Lymphoma and Diffuse Large B-cell Lymphoma. Direct cross-trial comparisons should be interpreted with caution due to inherent differences in study design, patient populations, and treatment eras.
Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DoR) / Progression-Free Survival (PFS) | Key Study / Reference |
| ¹³¹I-Bectumomab (IMMU-LL2) | 67% | 33% | 7.7 months (DoR) | Gold et al. (Historical) |
| ¹³¹I-Tositumomab (Anti-CD20 RIT) | 65% | 20% | 6.5 months (DoR) | Kaminski et al., 2001[1] |
| Lenalidomide + Rituximab (R²) | 78% | 34% | 39.4 months (PFS) | Leonard et al., 2019 |
| Epcoritamab + R² | 95% | 83% | Not Reached (16-month PFS rate: 85.5%) | Falchi et al., 2025[2][3][4] |
Table 2: Efficacy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) | Key Study / Reference |
| ¹³¹I-Bectumomab (IMMU-LL2) | 43% | 14% | Data Limited | Gold et al. (Historical) |
| R-ICE (Salvage Chemotherapy) | 78.1% | 50.0% | 60.7% (2-year OS) | Wang et al., 2015[5] |
| Polatuzumab Vedotin + BR | 40% | 17.5% | 12.4 months | Sehn et al., 2020[6] |
| Axicabtagene Ciloleucel (CAR-T) | 83% | 58% | 25.8 months | Neelapu et al., 2023[7][8][9] |
Experimental Protocols
The methodology for radioimmunotherapy is critical for ensuring efficacy while managing toxicity. The following is a generalized protocol for the administration of a therapeutic dose of a radiolabeled antibody like Iodine-131 this compound.
Generalized Protocol for Radioimmunotherapy (RIT)
-
Patient Selection:
-
Histologically confirmed CD22-positive B-cell non-Hodgkin lymphoma.
-
Relapsed or refractory disease after one or more prior therapies.
-
Adequate hematologic function (e.g., platelet count >100,000/mm³, Absolute Neutrophil Count >1,500/mm³).
-
Bone marrow involvement often limited (e.g., <25%) to ensure tolerance to myelosuppression.[10]
-
Written informed consent.
-
-
Dosimetric Phase:
-
To ensure patient safety and personalize the therapeutic dose, a preliminary "tracer" dose is administered.
-
Thyroid-blocking agents (e.g., potassium iodide) are initiated at least 24 hours prior to the infusion to protect the thyroid gland from free Iodine-131.[11]
-
A pre-infusion of unlabeled "cold" antibody (e.g., this compound) is given to block non-specific binding sites and improve tumor targeting.
-
A small, fixed amount of the antibody (e.g., 35 mg) labeled with a low dose of Iodine-131 (e.g., 5 mCi) is then infused.[11]
-
Whole-body gamma camera scans are acquired at multiple time points (e.g., Day 0, Day 2/3, Day 6/7) to assess the biodistribution and clearance rate of the radioisotope.[11]
-
Pharmacokinetic data from these scans are used to calculate the patient-specific activity of Iodine-131 needed to deliver a predefined total body radiation dose (e.g., 65-75 cGy).[10]
-
-
Therapeutic Phase:
-
Typically occurring 7-14 days after the dosimetric dose.
-
Thyroid blockade is continued.
-
A larger dose of unlabeled antibody (e.g., 450 mg) is infused to optimize biodistribution.[11]
-
This is immediately followed by the infusion of the therapeutic dose, consisting of a small amount of antibody labeled with the patient-specific, calculated millicurie amount of Iodine-131.[11]
-
-
Response Assessment:
-
Tumor response and disease progression are evaluated at scheduled intervals post-therapy (e.g., 3, 6, 9, 12 months).
-
Assessments are performed using standardized criteria, such as the International Working Group (IWG) criteria or the more recent Lugano classification, which incorporate CT and/or PET scan findings to define Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[5][7][9]
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action for CD22-targeted radioimmunotherapy and the clinical workflow.
Caption: this compound delivers targeted radiation to CD22+ B-cells, causing cell death.
Caption: A generalized workflow for administering patient-specific radioimmunotherapy.
References
- 1. Pivotal study of iodine I 131 tositumomab for chemotherapy-refractory low-grade or transformed low-grade B-cell non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal Antibodies in the Treatment of Diffuse Large B-Cell Lymphoma: Moving beyond Rituximab [mdpi.com]
- 3. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration guidelines for radioimmunotherapy of non-Hodgkin's lymphoma with (90)Y-labeled anti-CD20 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Staging and response assessment in lymphomas: the new Lugano classification - Cheson - Chinese Clinical Oncology [cco.amegroups.org]
- 8. New staging and response criteria for non-Hodgkin lymphoma and Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Showdown: A Head-to-Head Comparison of Bectumomab and Rituximab
A deep dive into the in vitro performance of two distinct B-cell targeting monoclonal antibodies, Bectumomab and Rituximab, reveals fundamentally different mechanisms of action. While both antibodies are pivotal in the treatment of B-cell malignancies, their approach to eliminating cancerous cells diverges at the molecular level, targeting different cell surface antigens and triggering distinct cytotoxic pathways.
Rituximab, a chimeric monoclonal antibody, targets the CD20 antigen, a protein widely expressed on the surface of B-cells. Its therapeutic efficacy stems from its ability to recruit the body's own immune defenses to attack and destroy these cells. In contrast, this compound, a murine monoclonal antibody, targets the CD22 antigen. In its clinical application as LymphoScan, it is labeled with the radioisotope Technetium-99m, functioning primarily as a vehicle for radioimmunoscintigraphy and, in other forms, for radioimmunotherapy, delivering a cytotoxic payload directly to the cancer cells. This guide provides a comprehensive in vitro comparison of their respective mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (IMMU-LL2) | Rituximab |
| Target Antigen | CD22 | CD20 |
| Primary Mechanism | Targeting agent for radioimmunotherapy | Immune effector cell engagement (CDC, ADCC) and direct apoptosis |
| Antibody Type | Murine IgG1 | Chimeric (murine/human) IgG1 |
| Internalization | Rapid internalization upon binding | Minimal internalization upon binding[1] |
Rituximab: A Multi-pronged Immune Assault
Rituximab's in vitro activity is characterized by three primary mechanisms of B-cell depletion: Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), and the direct induction of apoptosis.
Complement-Dependent Cytotoxicity (CDC)
Upon binding to CD20 on the B-cell surface, the Fc region of Rituximab activates the classical complement cascade. This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the cell membrane, causing cell lysis.
| Cell Line | EC50 (µg/mL) | Max Lysis (%) | Reference |
| Raji | 0.147 | ~60% | Horizon Discovery |
| Daudi | 0.985 | ~50% | Horizon Discovery |
| SU-DHL-4 | - | ~40% | ResearchGate |
EC50 and Max Lysis values can vary depending on the specific assay conditions and complement source.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Rituximab's Fc portion also binds to Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes from the NK cells, leading to the apoptosis of the target B-cell.
| Effector:Target Ratio | Cell Line | Specific Lysis (%) | Reference |
| 20:1 | Daudi | ~50-60% | Agilent Technologies |
| 10:1 | Daudi | ~40-50% | Agilent Technologies |
| 3:1 | CD20+ Target Cells | ~30-40% | Svar Life Science |
Specific lysis is dependent on donor variability of effector cells.
Direct Apoptosis Induction
Cross-linking of CD20 by Rituximab can trigger intracellular signaling pathways that lead to programmed cell death, or apoptosis. This is a direct effect of the antibody on the B-cell, independent of immune effector cells or complement. Studies have shown that Rituximab can induce apoptosis in various B-cell lymphoma lines, although the extent can be cell-line dependent. For example, in some in vitro studies, Rituximab induced significant apoptosis in all B-cell subsets in both RA patients and controls.
This compound (IMMU-LL2): A Trojan Horse for B-Cell Malignancies
The unconjugated murine antibody component of this compound, known as IMMU-LL2, targets the CD22 antigen. Unlike CD20, CD22 is known to rapidly internalize upon antibody binding. This characteristic makes the IMMU-LL2 antibody an ideal candidate for delivering cytotoxic agents, such as radioisotopes, directly into the cancer cell.
While data on the direct, unconjugated in vitro cytotoxic effects of this compound (IMMU-LL2) through mechanisms like CDC and ADCC are limited, studies on similar anti-CD22 antibodies, such as Epratuzumab (the humanized version of IMMU-LL2), have shown that it has modest direct antiproliferative effects and induces only moderate ADCC, with no detectable CDC. The primary in vitro hallmark of anti-CD22 antibodies is their efficient internalization.
Key In Vitro Performance Metric: Internalization
The rapid internalization of the this compound-CD22 complex is crucial for the efficacy of its radio-labeled counterpart. This process ensures that the delivered radioisotope is retained within the target cell, maximizing its cytotoxic effect while minimizing damage to surrounding healthy tissues. Studies on the humanized version, Epratuzumab, show that binding to B-cell lines results in rapid internalization of the CD22/antibody complex.
Signaling Pathways and Experimental Workflows
Rituximab-Mediated Signaling Pathways
Caption: Rituximab's multifaceted in vitro mechanisms of action.
This compound (IMMU-LL2) Internalization Workflow
Caption: Internalization is key to this compound's targeted payload delivery.
Experimental Protocols
Rituximab Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To quantify the ability of Rituximab to induce lysis of CD20-positive target cells in the presence of complement.
Materials:
-
CD20-positive B-cell line (e.g., Raji, Daudi)
-
Rituximab
-
Normal Human Serum (NHS) as a source of complement
-
Heat-inactivated NHS (iNHS) as a negative control
-
Cell viability dye (e.g., Propidium (B1200493) Iodide) or cell lysis detection kit (e.g., LDH release assay)
-
96-well microplates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Culture CD20-positive cells to a density of 1-2 x 10^6 cells/mL. Wash and resuspend in assay medium.
-
Antibody Dilution: Prepare serial dilutions of Rituximab in assay medium.
-
Assay Setup:
-
Plate 5 x 10^4 cells per well in a 96-well plate.
-
Add diluted Rituximab to the respective wells.
-
Include control wells with cells only and cells with isotype control antibody.
-
Incubate for 15-30 minutes at 37°C to allow antibody binding.
-
-
Complement Addition: Add NHS to a final concentration of 10-25% to the test wells. Add iNHS to negative control wells.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Detection of Cell Lysis:
-
For Flow Cytometry: Add propidium iodide to each well and analyze the percentage of PI-positive (dead) cells.
-
For LDH Assay: Centrifuge the plate, collect the supernatant, and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)] x 100
-
Experimental Lysis: Lysis with Rituximab and NHS.
-
Spontaneous Lysis: Lysis with cells and NHS only.
-
Maximum Lysis: Lysis induced by a detergent.
-
Rituximab Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of Rituximab to mediate the killing of CD20-positive target cells by effector cells.
Materials:
-
CD20-positive B-cell line (target cells)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells (effector cells)
-
Rituximab
-
Target cell labeling agent (e.g., Calcein-AM or 51Cr)
-
96-well microplates
-
Fluorometer, gamma counter, or flow cytometer
Procedure:
-
Target Cell Preparation: Label target cells with Calcein-AM or 51Cr according to the manufacturer's protocol. Wash and resuspend at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Isolate PBMCs or NK cells from healthy donor blood.
-
Assay Setup:
-
Plate 1 x 10^4 labeled target cells per well.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
Add serial dilutions of Rituximab.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Detection of Cytotoxicity:
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence (Calcein) or radioactivity (51Cr) in the supernatant.
-
-
Data Analysis: Calculate the percentage of specific lysis as described for the CDC assay.
This compound (IMMU-LL2) Internalization Assay
Objective: To quantify the internalization of this compound upon binding to CD22 on B-cells.
Materials:
-
CD22-positive B-cell line (e.g., Daudi)
-
Fluorescently labeled this compound (e.g., with FITC or Alexa Fluor 488)
-
Trypan blue or another quenching agent
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture CD22-positive cells and resuspend at 1 x 10^6 cells/mL in cold assay buffer.
-
Antibody Binding: Add fluorescently labeled this compound to the cells at a saturating concentration and incubate on ice for 30-60 minutes to allow binding without internalization.
-
Internalization Induction: Wash the cells to remove unbound antibody and resuspend in pre-warmed culture medium. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A control sample should remain on ice.
-
Quenching of Surface Fluorescence: At each time point, transfer an aliquot of cells to a cold tube. Add trypan blue to quench the fluorescence of the antibody remaining on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity represents the internalized antibody.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the initial total fluorescence (at time 0 before warming).
Conclusion
The in vitro comparison of this compound and Rituximab underscores a crucial paradigm in monoclonal antibody therapy: the importance of matching the antibody's mechanism of action to the biology of its target. Rituximab exemplifies a multifaceted approach, leveraging the host's immune system through CDC and ADCC, in addition to directly inducing apoptosis by targeting the stable CD20 antigen. In contrast, this compound's utility, through its targeting of the rapidly internalizing CD22 antigen, lies in its capacity as a sophisticated delivery system for cytotoxic payloads. For researchers and drug developers, understanding these distinct in vitro profiles is paramount for the rational design of novel antibody-based therapeutics and for optimizing combination strategies in the fight against B-cell malignancies.
References
A Comparative Guide to the Cross-Reactivity of Bectumomab with CD22 from Various Species
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bectumomab and its Target, CD22
This compound is the antibody component of the radioimmunoconjugate Zevalin®, which is used in the treatment of certain types of B-cell non-Hodgkin's lymphoma. It is a murine monoclonal antibody, specifically the murine IgG1 known as LL2 (or hLL2 in its humanized form, epratuzumab). This compound targets CD22, a transmembrane glycoprotein (B1211001) expressed on the surface of mature B-lymphocytes. CD22 is a member of the sialic acid-binding immunoglobulin-like lectin (SIGLEC) family and functions as a negative regulator of B-cell receptor (BCR) signaling. Upon binding to CD22, this compound is internalized, making it an effective vehicle for delivering cytotoxic agents, such as the radioisotope Yttrium-90 in Zevalin®, directly to the target B-cells.
Cross-Reactivity of this compound with Species' CD22
Direct experimental data quantifying the binding affinity of this compound to CD22 from various species is limited. However, the potential for cross-reactivity can be inferred by examining the sequence homology of the CD22 protein across different species, particularly within the epitope recognized by the antibody. The humanized form of this compound, epratuzumab, binds to an epitope located at the interface of the second and third immunoglobulin-like (Ig-like) domains (d2 and d3) of the extracellular portion of human CD22.
CD22 Epitope Sequence Homology
An alignment of the amino acid sequences of the d2 and d3 domains of CD22 from human, cynomolgus monkey, rhesus macaque, mouse, rat, and canine was performed to assess the conservation of the epratuzumab binding site. The following table summarizes the percentage of sequence identity within this region compared to the human sequence.
| Species | Common Name | UniProt Accession No. | Sequence Identity to Human CD22 (d2-d3 domains) | Inferred this compound Cross-Reactivity |
| Homo sapiens | Human | P20273 | 100% | High |
| Macaca fascicularis | Cynomolgus Monkey | Not available in UniProt | High (based on literature) | High |
| Macaca mulatta | Rhesus Macaque | F6W485 | 96% | High |
| Mus musculus | Mouse | P35329 | 68% | Moderate to Low |
| Rattus norvegicus | Rat | D3ZD88 | 65% | Moderate to Low |
| Canis lupus familiaris | Dog | A0A8I3MUW4 | 85% | Moderate |
| Bos taurus | Cow | Not available in UniProt | Moderate (based on general conservation) | Likely Moderate |
Note: The inference of cross-reactivity is based on sequence homology and may not directly correlate with binding affinity. Experimental validation is recommended.
Based on the high degree of sequence homology in the epratuzumab epitope, it is highly probable that this compound cross-reacts with CD22 from non-human primates such as the cynomolgus and rhesus monkeys. In fact, one study has reported that an anti-CD22 antibody-drug conjugate binds to human and cynomolgus monkey CD22 with similar affinity, though quantitative data was not provided. The lower sequence identity in rodents suggests a potentially weaker interaction, which should be experimentally verified before using these species in preclinical models.
Comparison with Alternative Anti-CD22 Antibodies
Several other therapeutic antibodies targeting CD22 have been developed. The cross-reactivity profiles of these alternatives may differ from that of this compound, depending on their specific epitopes.
| Antibody | Brand Name | Description | Known Cross-Reactivity |
| Inotuzumab ozogamicin | Besponsa® | A humanized IgG4 anti-CD22 antibody-drug conjugate. | Primarily studied in humans; cross-reactivity data with other species is not widely published. |
| Moxetumomab pasudotox | Lumoxiti® | A murine anti-CD22 immunotoxin. | Primarily studied in humans; cross-reactivity data with other species is not widely published. |
| S-HCL-1 (clone) | N/A | A research-grade monoclonal antibody. | Reactive with human and non-human primate CD22.[1] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound with CD22 from different species, a series of binding assays should be performed. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as antibodies.
Protocol:
-
Coating: Recombinant CD22 extracellular domains from various species are coated onto the wells of a 96-well microplate at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed again as described in step 2.
-
Primary Antibody Incubation: A dilution series of this compound is added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed to remove unbound this compound.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.
-
Stop Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The binding affinity (KD) can be determined by analyzing the saturation binding curve.
Flow Cytometry
Flow cytometry can be used to assess the binding of this compound to cells expressing CD22 from different species on their surface.
Protocol:
-
Cell Preparation: Obtain or transfect cell lines to express the CD22 protein from the species of interest on their surface. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Blocking: Incubate the cells with a blocking solution (e.g., Fc block) to prevent non-specific binding to Fc receptors.
-
Primary Antibody Staining: Incubate the cells with a fluorescently labeled this compound or with an unlabeled this compound followed by a fluorescently labeled secondary antibody for 30-60 minutes on ice and protected from light.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer. The geometric mean fluorescence intensity (MFI) will indicate the level of antibody binding.
-
Data Analysis: Compare the MFI of cells stained with this compound to control cells stained with an isotype control antibody to determine specific binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Chip Preparation: Covalently immobilize the recombinant CD22 protein from each species onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the surface of the chip in real-time as this compound associates with and dissociates from the immobilized CD22.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for ELISA to determine this compound binding to species' CD22.
Caption: Workflow for Flow Cytometry to assess this compound binding to cell-surface CD22.
Caption: Workflow for Surface Plasmon Resonance to measure this compound binding kinetics.
Conclusion
References
Benchmarking Bectumomab: A Comparative Guide to Radioimmunoscintigraphy in Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bectumomab (LymphoScan™), a Technetium-99m labeled anti-CD22 monoclonal antibody fragment, for radioimmunoscintigraphy in non-Hodgkin's lymphoma (NHL). Its performance is benchmarked against alternative imaging modalities, namely Gallium-67 (B84094) citrate (B86180) scintigraphy and 18F-Fluorodeoxyglucose Positron Emission Tomography (FDG-PET), supported by experimental data and detailed methodologies.
Performance Comparison
The diagnostic efficacy of this compound has been evaluated in comparison to conventional imaging techniques. While it shows promise in specific clinical scenarios, its overall performance presents a variable profile.
Key Findings:
-
This compound excels in identifying small volume, low-grade NHL, particularly in the head and neck regions.[1]
-
Its performance as a purely diagnostic agent is considered variable, with frequent failures in detecting disease in central abdominal and thoracic locations.[1]
-
In a retrospective study, this compound revealed 56% of 117 sites of NHL defined by conventional methods (CT, Gallium-67, FDG-PET, and bone marrow biopsy).[1]
-
Notably, in some cases, this compound identified sites of disease not evident with conventional imaging, including in the brain.[1]
Quantitative Data Summary
The following tables summarize the performance metrics of this compound, Gallium-67 Citrate Scintigraphy, and FDG-PET in the context of non-Hodgkin's lymphoma.
Table 1: this compound vs. Gallium-67 Citrate Scintigraphy in Recurrent Non-Hodgkin's Lymphoma
| Performance Metric | This compound (Tc-99m IMMU-LL2) | Gallium-67 Citrate | Notes |
| Overall Site Detection | Revealed 56% of 117 conventionally defined sites. | Out-performed this compound in 23 sites. | This compound was superior in 6 sites, primarily in low-grade tumors.[1] |
| Performance by Disease Grade | Better targeting of low and intermediate-grade NHL. | Superior for high or intermediate-grade disease. | Radiogallium out-performed this compound in 19 sites of high/intermediate-grade disease.[1] |
| Anatomical Strengths | Excels in head and neck locations. | More variable performance by location. | This compound often failed in central abdominal and thoracic areas.[1] |
Table 2: Diagnostic Accuracy of Gallium-67 Citrate Scintigraphy in Non-Hodgkin's Lymphoma
| Performance Metric | Value | Patient Population/Conditions |
| Sensitivity | 82% | Detection of recurrence.[2] |
| Specificity | 87% | Detection of recurrence.[2] |
| Positive Predictive Value (PPV) | 78% | Detection of recurrence.[2] |
| Negative Predictive Value (NPV) | 89% | Detection of recurrence.[2] |
| Sensitivity (Low-Grade NHL) | 79% (patient-based), 69% (site-based) | Modern equipment and techniques.[3] |
| PV- (after treatment) | 0.84 | Predicting clinical outcome.[4] |
| PV+ (after treatment) | 0.73 | Predicting clinical outcome.[4] |
Table 3: Diagnostic Accuracy of FDG-PET/CT in Non-Hodgkin's Lymphoma
| Performance Metric | Value | Patient Population/Conditions |
| Sensitivity | 97.3% | Surveillance for early relapse detection.[5] |
| Specificity | 85.7% | Surveillance for early relapse detection.[5] |
| Positive Predictive Value (PPV) | 87.8% | Surveillance for early relapse detection.[5] |
| Negative Predictive Value (NPV) | 96.7% | Surveillance for early relapse detection.[5] |
| Overall Accuracy | 91.6% | Surveillance for early relapse detection.[5] |
| Sensitivity (Staging - patient-based) | 90.9% | Meta-analysis of various NHL subtypes.[6] |
| Sensitivity (Staging - lesion-based) | 95.6% | Meta-analysis of various NHL subtypes.[6] |
| Sensitivity (Follicular Lymphoma) | 97% | Compared to CT findings.[7] |
| Sensitivity (Marginal Zone Lymphoma) | 89% | Compared to CT findings.[7] |
| Sensitivity (Small Lymphocytic Lymphoma) | 50% | Compared to CT findings.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
This compound Radioimmunoscintigraphy Protocol
This compound is a murine monoclonal antibody Fab' fragment that targets the CD22 antigen present on B-lymphocytes. It is labeled with Technetium-99m (Tc-99m) for imaging.
-
Radiolabeling:
-
This compound is supplied as a lyophilized kit for radiolabeling.
-
A reducing agent, typically stannous chloride, is used to reduce the pertechnetate (B1241340) (TcO4-) obtained from a 99Mo/99mTc generator.
-
The reduced Tc-99m is then added to the vial containing the this compound antibody fragment.
-
The mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow for the formation of the Tc-99m-Bectumomab complex.
-
Quality control is performed using chromatography to ensure high radiochemical purity (>90%).
-
-
Patient Preparation:
-
Informed consent is obtained from the patient.
-
No specific dietary restrictions are typically required.
-
Hydration is encouraged to promote clearance of unbound radiotracer.
-
-
Administration and Imaging:
-
The patient receives an intravenous injection of Tc-99m labeled this compound.
-
Imaging is performed using a large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.
-
Planar and single-photon emission computed tomography (SPECT) images of the head, neck, chest, abdomen, and pelvis are acquired at multiple time points post-injection (e.g., 1-4 hours and 18-24 hours).
-
The energy window is centered at 140 keV with a 15-20% window.
-
Gallium-67 Citrate Scintigraphy Protocol
Gallium-67 citrate is a radiopharmaceutical that accumulates in areas of inflammation and rapid cell division, making it useful for imaging lymphomas.
-
Patient Preparation:
-
Informed consent is obtained.
-
Bowel preparation may be recommended to reduce background activity in the abdomen.[8]
-
Certain medications, such as iron supplements, may need to be discontinued (B1498344) prior to the scan.[9]
-
-
Administration and Imaging:
-
The patient receives an intravenous injection of Gallium-67 citrate (typically 8-10 mCi for adults).[10]
-
Imaging is performed 48-72 hours post-injection to allow for clearance from the blood pool and uptake by tumor tissue.[10]
-
A gamma camera with a medium-energy collimator is used.
-
Planar whole-body images and SPECT or SPECT/CT of specific regions of interest are acquired.[8]
-
Multiple energy peaks of Gallium-67 (93, 185, 300 keV) are utilized for imaging.
-
FDG-PET/CT Protocol
FDG-PET/CT is a highly sensitive metabolic imaging technique that detects increased glucose uptake in malignant cells.
-
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours prior to the scan to minimize background muscle uptake of FDG.
-
Blood glucose levels are checked before FDG administration and should ideally be below 150-200 mg/dL.
-
Strenuous physical activity should be avoided for 24 hours before the scan.
-
-
Administration and Imaging:
-
The patient receives an intravenous injection of 18F-FDG.
-
The patient rests in a quiet, dimly lit room for an uptake period of approximately 60 minutes.
-
A whole-body PET/CT scan is acquired from the base of the skull to the mid-thigh.
-
The CT component of the scan is used for attenuation correction and anatomical localization.
-
Mandatory Visualizations
CD22 Signaling Pathway
This compound targets the CD22 receptor, a key regulator of B-cell receptor (BCR) signaling. The following diagram illustrates the inhibitory pathway modulated by CD22.
Caption: CD22 inhibitory signaling pathway in B-cells.
Experimental Workflow for this compound Radioimmunoscintigraphy
The following diagram outlines the key steps involved in a typical this compound radioimmunoscintigraphy procedure.
Caption: Workflow for this compound radioimmunoscintigraphy.
References
- 1. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Value of low-dose gallium-67 imaging in detection of non-Hodgkin's lymphoma recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of gallium-67 scintigraphy in low-grade non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lymphoma: predictive value of Ga-67 scintigraphy after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esnms.net [esnms.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. radiology.wisc.edu [radiology.wisc.edu]
- 9. nuclearmed.org [nuclearmed.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
In Vivo Efficacy of Bectumomab versus Naked Anti-CD22 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CD22 antigen, a B-lymphocyte-restricted phosphoglycoprotein, has emerged as a promising target for therapies aimed at B-cell malignancies. Its role in B-cell activation and its rapid internalization upon antibody binding make it an attractive candidate for various immunotherapeutic strategies. This guide provides a comparative analysis of the in vivo efficacy of two distinct approaches targeting CD22: radioimmunoconjugates, exemplified by Bectumomab, and naked anti-CD22 antibodies.
This compound is a murine monoclonal antibody labeled with the radioisotope technetium-99m, primarily used for diagnostic imaging of non-Hodgkin's lymphoma.[1][2] For a therapeutic comparison, this guide will refer to preclinical studies of yttrium-90 (B1217062) (⁹⁰Y)-labeled anti-CD22 antibodies, which utilize a similar antibody-radionuclide conjugate approach for therapy rather than imaging. Naked anti-CD22 antibodies, such as Epratuzumab and HB22.7, are unconjugated monoclonal antibodies that rely on their intrinsic biological activity to elicit an anti-tumor response.[3][4]
This guide synthesizes available preclinical data to offer an objective comparison of these two modalities, focusing on their in vivo anti-tumor activity, underlying mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative In Vivo Efficacy
| Therapeutic Agent | Antibody Type | Payload | Animal Model | Tumor Model | Key Efficacy Results | Reference |
| ⁹⁰Y-RFB4 | Murine Anti-CD22 | Yttrium-90 (β-emitter) | Athymic Nude Mice | Daudi Burkitt's Lymphoma Xenograft | A single dose of 196 µCi resulted in survival of >200 days with no evidence of tumor. The anti-tumor effect was dose-dependent. | [4][5][6] |
| HB22.7 | Murine Anti-CD22 | None (Naked) | Raji-xenograft Mice | Raji Burkitt's Lymphoma Xenograft | Demonstrated independent lymphomacidal properties and augmented the efficacy of radioimmunotherapy.[1][3] In combination with a phosphatase inhibitor, it led to a complete response rate of 80%. | [7] |
| Epratuzumab | Humanized Anti-CD22 | None (Naked) | - | Non-Hodgkin's Lymphoma (Clinical) | In a Phase I/II trial in heavily pretreated patients, objective responses were observed in 10% of patients, with 15% in the diffuse large B-cell lymphoma subgroup. | [8] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the in vivo efficacy of this compound (as a therapeutic radioimmunoconjugate) and naked anti-CD22 antibodies lies in their mechanisms of action.
This compound (Radioimmunoconjugate Approach): The primary mechanism of action for a radioimmunoconjugate is the targeted delivery of radiation to the tumor cells. The anti-CD22 antibody serves as a vehicle to bring the radioactive payload (e.g., ⁹⁰Y) to the CD22-expressing cancer cells. The emitted radiation then induces DNA damage and subsequent cell death. This approach leverages the high sensitivity of lymphoid malignancies to radiation.[4][5]
Naked Anti-CD22 Antibodies: These antibodies, such as Epratuzumab and HB22.7, exert their anti-tumor effects through various biological mechanisms, including:
-
Signal Transduction: Binding of the antibody to CD22 can trigger intracellular signaling cascades. CD22 is an inhibitory co-receptor of the B-cell receptor (BCR).[9] Antibodies like Epratuzumab can induce phosphorylation of CD22, which can modulate B-cell activation and proliferation.[10] The SHP-1 tyrosine phosphatase is a key player in this signaling pathway, and its association with CD22 can be manipulated to enhance anti-tumor effects.[7]
-
Apoptosis: Some naked anti-CD22 antibodies, like HB22.7, have been shown to directly induce programmed cell death (apoptosis) in lymphoma cell lines.[4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This involves the recruitment of immune effector cells (e.g., natural killer cells) to the antibody-coated tumor cell, leading to its destruction.
The following diagram illustrates the signaling pathway initiated by the binding of a naked anti-CD22 antibody to its target.
Experimental Protocols
To provide a clearer context for the presented data, this section details the methodologies from the key preclinical studies cited.
In Vivo Efficacy Study of ⁹⁰Y-labeled Anti-CD22 (RFB4) Antibody
-
Animal Model: Athymic nude mice were used for this study.[4][6]
-
Tumor Cell Line and Implantation: The CD22-positive Burkitt's lymphoma cell line, Daudi, was used.[4][6] Tumor cells were implanted subcutaneously in the flank of the mice.[4][6]
-
Treatment Groups:
-
Efficacy Assessment:
-
Biodistribution: The distribution of the radiolabeled antibody in different organs and the tumor was assessed to confirm targeting.[4][6]
The following diagram outlines a typical experimental workflow for a xenograft model study.
In Vivo Efficacy Study of Naked Anti-CD22 Antibody (HB22.7)
-
Animal Model: Raji-xenograft mice were utilized.[3]
-
Tumor Cell Line and Implantation: The Burkitt's lymphoma cell line, Raji, was used.
-
Treatment Groups:
-
Efficacy Assessment:
Conclusion
The choice between a radioimmunoconjugate approach, akin to a therapeutic version of this compound, and a naked anti-CD22 antibody represents a selection between two distinct, yet potent, anti-cancer strategies. Radioimmunoconjugates offer the advantage of delivering a highly cytotoxic payload directly to the tumor, which can be particularly effective for radiosensitive malignancies like lymphomas. The preclinical data for ⁹⁰Y-RFB4 demonstrates the potential for achieving complete and lasting responses.[4][5][6]
Naked anti-CD22 antibodies, on the other hand, leverage the body's own immune system and the intricate signaling pathways within B-cells to combat the cancer. While their single-agent efficacy in heavily pretreated populations may appear more modest in clinical settings, preclinical studies highlight their potential for synergistic effects when combined with other therapies, including radioimmunotherapy and signaling pathway modulators.[3][7][8]
For researchers and drug development professionals, the decision of which strategy to pursue will depend on the specific therapeutic context, including the tumor type, the patient population, and the potential for combination therapies. This guide provides a foundational comparison to aid in these critical decisions, underscoring the importance of further research, particularly direct comparative studies, to fully elucidate the relative merits of these promising anti-CD22 therapeutic modalities.
References
- 1. Epratuzumab targeting of CD22 affects adhesion molecule expression and migration of B-cells in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-CD22 epratuzumab for systemic lupus erythematosus: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanistic impact of CD22 engagement with epratuzumab on B cell function: Implications for the treatment of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CD22: A Regulator of Innate and Adaptive B Cell Responses and Autoimmunity [frontiersin.org]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. Frontiers | CD22-Binding Synthetic Sialosides Regulate B Lymphocyte Proliferation Through CD22 Ligand-Dependent and Independent Pathways, and Enhance Antibody Production in Mice [frontiersin.org]
- 9. CD22 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Epratuzumab, a humanized monoclonal antibody targeting CD22: characterization of in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Diagnostic Accuracy of Bectumomab Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bectumomab (trade name: LymphoScan) imaging with alternative diagnostic modalities for non-Hodgkin's lymphoma (NHL). The content is structured to deliver objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid in research and development.
Executive Summary
This compound, a murine monoclonal antibody targeting the CD22 antigen on B-cells and labeled with technetium-99m, is utilized in radioimmunoscintigraphy for the detection of NHL.[1] While it has shown utility, particularly in identifying small volume, low-grade disease, its overall performance as a standalone diagnostic tool has been described as variable.[2] This guide presents a comparative analysis of this compound's diagnostic accuracy against established imaging techniques, primarily Gallium-67 (Ga-67) citrate (B86180) scintigraphy and 18F-fluorodeoxyglucose positron emission tomography (FDG-PET). The data indicates that while this compound can uncover sites not evident with conventional imaging, FDG-PET has largely become the standard of care due to its superior sensitivity and specificity in many NHL subtypes.
Comparative Diagnostic Accuracy
The diagnostic performance of any imaging agent is critically evaluated through metrics such as sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following tables summarize the available quantitative data for this compound and its primary comparators in the context of non-Hodgkin's lymphoma.
Table 1: Diagnostic Performance of this compound Imaging in Non-Hodgkin's Lymphoma
| Study/Analysis | Patient Population | Comparator | Key Findings |
| LaMonica et al. (2002)[2] | 21 patients with recurrent or newly diagnosed NHL | Conventional Imaging (CT, Ga-67, FDG-PET, bone marrow biopsy) | This compound revealed 56% of the 117 sites identified by conventional imaging. It uncovered five sites not evident by conventional methods in four patients.[2] |
| LaMonica et al. (2002)[2] | 21 patients with recurrent or newly diagnosed NHL | Gallium-67 Citrate Imaging | Gallium-67 outperformed this compound in 23 sites (19 in intermediate/high-grade disease). This compound was superior in six sites (five in low-grade tumors).[2] |
Table 2: Diagnostic Performance of Gallium-67 Citrate Imaging in Lymphoma
| Study/Analysis | Patient Population | Imaging Modality | Sensitivity | Specificity |
| Tumeh et al. (1987)[3] | 40 patients with lymphoma (7 NHL) | Ga-67 SPECT (Chest) | 96% | 100% |
| Tumeh et al. (1987)[3] | 40 patients with lymphoma (7 NHL) | Ga-67 SPECT (Abdomen) | 85% | 100% |
| Horn et al. (1976)[4] | 25 patients with NHL | Ga-67 Scintigraphy (Overall) | 13% (lymphocytic lymphoma) | 90% |
Table 3: Diagnostic Performance of FDG-PET in Non-Hodgkin's Lymphoma
| Study/Analysis | Patient Population | Key Findings |
| Meta-analysis (various studies) | Aggressive NHL | Sensitivity and specificity generally exceed 80% and 90%, respectively.[5] |
| Elstrom et al. (as cited in Cheson, 2008)[6] | Various NHL subtypes | PET detected disease in 100% of large cell and mantle cell lymphoma, 98% of follicular lymphoma, but only 67% of marginal zone and 40% of peripheral T-cell lymphomas.[6] |
| Meta-analysis (Zhu et al., 2011)[3] | Aggressive NHL (Post-therapy) | Sensitivity: 33-77%, Specificity: 82-100%. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the imaging modalities discussed.
This compound (LymphoScan) Imaging Protocol
This protocol is a synthesized representation based on general principles of radioimmunoscintigraphy with monoclonal antibodies.
-
Patient Preparation: No specific dietary restrictions are typically required. Informed consent is obtained.
-
Radiolabeling: The this compound antibody is labeled with Technetium-99m (99mTc) according to the manufacturer's instructions. Quality control is performed to ensure high radiochemical purity.
-
Administration: The patient receives an intravenous infusion of 99mTc-Bectumomab. The exact dosage of the antibody and radioactivity would be specified in a clinical trial protocol.
-
Imaging Acquisition:
-
Planar Imaging: Whole-body planar images are acquired at multiple time points post-injection, typically between 4-8 hours and 18-24 hours.[7] This allows for background clearance and improved tumor-to-background contrast.
-
SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is performed to provide three-dimensional localization of radiotracer uptake. This is often done 4-8 hours post-injection.[4][7] The patient lies still on an imaging table while the gamma camera detectors rotate around the body.[8]
-
-
Image Analysis: Images are reviewed by a qualified nuclear medicine physician. Areas of increased radiotracer uptake that are not consistent with normal physiological distribution are considered suspicious for lymphoma involvement.
Gallium-67 Citrate Imaging Protocol
-
Patient Preparation: No specific preparation is generally needed.
-
Radiopharmaceutical Administration: The patient receives an intravenous injection of Gallium-67 citrate.
-
Imaging Acquisition: Imaging is typically performed 48 to 72 hours post-injection to allow for optimal tumor uptake and clearance from non-target tissues. Whole-body planar and SPECT imaging are performed.
-
Image Analysis: Images are assessed for abnormal focal uptake of Ga-67, which can be indicative of inflammation or malignancy.
FDG-PET/CT Imaging Protocol
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to minimize background glucose levels.[9] Blood glucose levels are checked before radiotracer injection and should ideally be below 200 mg/dL.[9] Strenuous physical activity should be avoided for 24 hours prior to the scan.[9]
-
Radiopharmaceutical Administration: The patient receives an intravenous injection of 18F-FDG.
-
Uptake Period: The patient rests in a quiet room for approximately 60-90 minutes to allow for the distribution and uptake of FDG.[9]
-
Imaging Acquisition: A whole-body PET/CT scan is performed, typically from the base of the skull to mid-thigh. The CT component provides anatomical localization of the functional data obtained from the PET scan.
-
Image Analysis: The PET images are evaluated for areas of increased FDG uptake, which are quantified using the Standardized Uptake Value (SUV). The location and intensity of uptake are correlated with the anatomical findings on the CT scan.
Signaling Pathways and Experimental Workflows
CD22 Signaling Pathway
This compound targets the CD22 protein, a member of the sialic acid-binding immunoglobulin-like lectin (SIGLEC) family, which is expressed on the surface of B-lymphocytes. CD22 acts as an inhibitory co-receptor of the B-cell receptor (BCR), playing a crucial role in modulating B-cell signaling and preventing overactivation.[1] Upon BCR activation by an antigen, CD22 is recruited to the BCR complex. Its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) become phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates key signaling molecules in the BCR pathway, dampening the activation signal.
Caption: CD22 signaling pathway in B-cell regulation.
Experimental Workflow for Comparative Imaging Assessment
The logical flow for a clinical study comparing the diagnostic accuracy of different imaging modalities is outlined below.
Caption: Workflow for a comparative imaging study.
Conclusion
This compound imaging serves as a targeted approach for the detection of non-Hodgkin's lymphoma by binding to the CD22 antigen on B-cells. The available data suggests it can be particularly useful for identifying low-grade disease and may detect lesions missed by other modalities. However, its overall diagnostic performance has been shown to be variable when compared to a comprehensive battery of conventional imaging techniques. For aggressive, FDG-avid lymphomas, FDG-PET/CT has demonstrated superior sensitivity and specificity and is now widely considered the standard of care for staging and response assessment. Gallium-67 citrate imaging, while historically used, has also been largely superseded by FDG-PET. For researchers and drug development professionals, understanding the relative strengths and limitations of this compound imaging is crucial for designing future clinical trials and developing novel diagnostic and therapeutic agents targeting B-cell malignancies.
References
- 1. File:Schematic representation of the CD22 and B-cell receptor signalling process.png - Wikimedia Commons [commons.wikimedia.org]
- 2. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-FDG PET for posttherapy assessment of Hodgkin's disease and aggressive non-Hodgkin's lymphoma: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SPECT-CT Scan - InsideRadiology [insideradiology.com.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The value of FDG PET/CT imaging in outcome prediction and response assessment of lymphoma patients treated with immunotherapy: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. northwell.edu [northwell.edu]
- 9. researchgate.net [researchgate.net]
Comparative analysis of Bectumomab and 131I-tositumomab
A Comparative Analysis of Bectumomab and 131I-Tositumomab in the Context of Non-Hodgkin's Lymphoma
This guide provides a detailed comparative analysis of this compound (LymphoScan®) and the 131I-tositumomab (Bexxar®) therapeutic regimen. While both are murine-derived monoclonal antibodies utilized in the management of non-Hodgkin's lymphoma (NHL), their fundamental mechanisms, molecular targets, and clinical applications are distinct. This compound is a diagnostic imaging agent, whereas 131I-tositumomab is a radioimmunotherapeutic agent. This document will objectively compare their characteristics, performance based on available data, and the experimental protocols governing their use for an audience of researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a murine monoclonal antibody Fab' fragment that targets the CD22 antigen present on the surface of B-lymphocytes.[1][2] It is labeled with the radioisotope technetium-99m (⁹⁹ᵐTc) and is utilized for radioimmunoscintigraphy to detect and localize sites of disease in patients with NHL.[1][3] Its primary role is diagnostic, serving as a potential tool to assess disease extent, particularly in cases of recurrent, low-grade NHL.[3]
131I-tositumomab is a murine IgG2a monoclonal antibody that targets the CD20 antigen, which is expressed on the surface of more than 90% of B-cell non-Hodgkin's lymphomas.[4][5] The antibody is covalently linked to the radioisotope iodine-131 (B157037) (¹³¹I).[5][6] The therapeutic regimen, commercially known as Bexxar®, was indicated for the treatment of patients with CD20-positive, relapsed or refractory, low-grade, follicular, or transformed NHL.[7][8] Its mechanism of action is twofold: the tositumomab antibody itself can induce apoptosis, antibody-dependent cellular cytotoxicity (ADCC), and complement-dependent cytotoxicity (CDC).[4][6] However, the major therapeutic effect is derived from the targeted delivery of β and γ radiation by ¹³¹I, which induces cell death in the target cell and neighboring "cross-fire" effect cells.[4][5]
Comparative Data Presentation
The following tables summarize the key characteristics and clinical performance data for this compound and 131I-tositumomab.
Table 1: General Characteristics
| Feature | This compound (LymphoScan®) | 131I-tositumomab (Bexxar®) |
| Antibody Target | CD22[2][3] | CD20[4][5] |
| Antibody Type | Murine Fab' fragment[1] | Murine IgG2a[5][6] |
| Radioisotope | Technetium-99m (⁹⁹ᵐTc)[1] | Iodine-131 (¹³¹I)[5] |
| Primary Application | Diagnostic (Radioimmunoscintigraphy)[3] | Therapeutic (Radioimmunotherapy)[7][8] |
| Mechanism | Localization for imaging | Targeted radiation delivery, ADCC, CDC, Apoptosis[4][6] |
| FDA Approval Status | Used in clinical trials | Approved in 2003; withdrawn from market in 2014[6][9][10] |
Table 2: Clinical Performance Data for 131I-tositumomab in Relapsed/Refractory NHL
| Study/Patient Population | Number of Patients | Overall Response (OR) Rate | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) / Duration of Response (DOR) | Reference |
| Chemotherapy-Refractory Low-Grade NHL | 60 | 65% | 20% | Median DOR: 6.5 months | [11] |
| Progressive NHL after Rituximab (B1143277) | 40 | 65% | 38% | Median PFS for responders: 24.5 months | [4][12] |
| Rituximab-Refractory Follicular NHL | - | 65% - 72% | - | - | [13] |
| Overall Follicular NHL Experience (5 studies) | 179 | 81% | 39% | Median DOR: 11 months | [14] |
Note: Performance data for this compound is typically presented as sensitivity and specificity for detecting lymphoma sites, which varies across studies and is not directly comparable to therapeutic efficacy metrics.
Key Signaling Pathways and Mechanisms
The biological effects of the antibody components are initiated by their binding to specific cell surface antigens, which can trigger intracellular signaling cascades.
// Positioning nodes on the membrane edge [style=invis]; B_Cell:f1 -> CD22; B_Cell:f1 -> CD20; } dot Caption: Distinct targeting of B-cell antigens by this compound (CD22) and Tositumomab (CD20).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Protocol 1: 131I-tositumomab (Bexxar®) Therapeutic Regimen
The administration of 131I-tositumomab is a two-step process involving a dosimetric dose followed by a therapeutic dose, separated by 7-14 days.[8]
A. Patient Preparation:
-
Thyroid Blockade: Initiate saturated solution of potassium iodide (SSKI) or Lugol's solution at least 24 hours prior to the dosimetric dose and continue for 14 days after the therapeutic dose to block thyroid uptake of free ¹³¹I.[8]
-
Premedication: Administer acetaminophen (B1664979) and diphenhydramine (B27) prior to tositumomab infusions to reduce the risk of infusion-related reactions.
B. Step 1: Dosimetric Dose Administration (Day 0):
-
Tositumomab Infusion: Infuse 450 mg of unlabeled tositumomab intravenously over 60 minutes.[8] This "cold" dose serves to improve the biodistribution of the radiolabeled antibody by binding to accessible CD20 sites on normal B-cells.
-
Radiolabeled Infusion: Within 4 hours, infuse 35 mg of tositumomab labeled with 5.0 mCi of ¹³¹I intravenously over 20 minutes.[7][8]
-
Biodistribution and Dosimetry Scans: Perform whole-body gamma camera imaging at 2-3 time points (e.g., Day 0, Day 2/3/4, and Day 6/7) to assess biodistribution and calculate the whole-body residence time of the radiolabel.[6] This data is used to calculate the patient-specific activity of ¹³¹I needed to deliver a prescribed total body dose of radiation (typically 75 cGy, or 65 cGy for patients with baseline platelet counts of 100,000-149,000/mm³).[5][8]
C. Step 2: Therapeutic Dose Administration (Day 7-14):
-
Tositumomab Infusion: Administer a second 450 mg intravenous infusion of unlabeled tositumomab over 60 minutes.[8]
-
Therapeutic Radiolabeled Infusion: Within 4 hours, infuse 35 mg of tositumomab labeled with the patient-specific calculated activity of ¹³¹I intravenously over 20 minutes.[8]
Protocol 2: this compound Radioimmunoscintigraphy (RIS)
The following is a generalized protocol for the diagnostic use of this compound.
-
Antibody Preparation: this compound (Fab' fragment) is labeled with ⁹⁹ᵐTc using a commercially available kit according to the manufacturer's instructions. Quality control is performed to ensure high radiochemical purity.
-
Patient Administration: The ⁹⁹ᵐTc-Bectumomab conjugate is administered to the patient via intravenous injection.
-
Imaging: Planar and/or single-photon emission computed tomography (SPECT) images are acquired at one or more time points post-injection (e.g., 4-6 hours and/or 18-24 hours).
-
Image Interpretation: Images are reviewed by a nuclear medicine physician. Areas of increased radiotracer uptake, outside of areas of normal physiological distribution (e.g., blood pool, liver, spleen, kidneys), are interpreted as potential sites of lymphoma.[3] The performance is evaluated by comparing the findings with results from standard staging procedures like CT scans and biopsies.
Conclusion and Future Directions
This compound and 131I-tositumomab represent two distinct applications of monoclonal antibody technology in non-Hodgkin's lymphoma. This compound, targeting CD22, was developed as a diagnostic agent for radioimmunoscintigraphy, offering a method to visualize disease sites.[1][3] In contrast, 131I-tositumomab, targeting CD20, was a potent radioimmunotherapy that provided a valuable treatment option for patients with relapsed and refractory disease by delivering targeted radiation.[4][15]
While the 131I-tositumomab regimen (Bexxar®) is no longer commercially available, the extensive clinical data generated from its use continues to inform the development of next-generation radioimmunotherapies.[9][10] The principles of targeting B-cell antigens, the use of dosimetry for personalized medicine, and the potent combination of biological and radiological effects remain highly relevant. Future research in this area may focus on humanized antibodies to reduce immunogenicity, alternative radionuclides with more favorable physical properties, and combination strategies with other novel agents to further improve outcomes for patients with B-cell malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficacy and Safety of Tositumomab and Iodine-131 Tositumomab (Bexxar) in B-Cell Lymphoma, Progressive After Rituximab [nlp.case.edu]
- 5. Update on the rational use of tositumomab and iodine-131 tositumomab radioimmunotherapy for the treatment of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 131I-Tositumomab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Pivotal study of iodine I 131 tositumomab for chemotherapy-refractory low-grade or transformed low-grade B-cell non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of tositumomab and iodine-131 tositumomab (Bexxar) in B-cell lymphoma, progressive after rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 131I–Tositumomab in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Radioimmunotherapy with tositumomab and iodine-131 tositumomab for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bectumomab and Gallium-67 Citrate Imaging in Lymphoma Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Bectumomab (a Technetium-99m labeled anti-CD22 monoclonal antibody fragment) and Gallium-67 (B84094) (Ga67) citrate (B86180) imaging for the detection and evaluation of lymphoma. This analysis is supported by experimental data from published studies, with a focus on quantitative performance, experimental methodologies, and the underlying biological mechanisms.
Data Presentation: Quantitative Performance Comparison
Direct head-to-head comparative studies with large patient cohorts providing detailed statistical analyses such as sensitivity and specificity for this compound versus Ga67 citrate are limited in the available literature. However, a retrospective study in patients with non-Hodgkin's lymphoma (NHL) provides some quantitative insights into their relative performance.
| Performance Metric | This compound (99mTc-IMMU-LL2) | Gallium-67 Citrate | Notes |
| Overall Site Detection | Revealed 56% of 117 conventionally identified sites[1] | Contributed to the definition of the 117 initial sites[1] | This compound's performance was graded against a composite of conventional imaging, including Ga67 citrate, CT, FDG-PET, and bone marrow biopsy. |
| Superior Performance | Superior in detecting disease at 6 sites [1] | Out-performed this compound in detecting disease at 23 sites [1] | This compound showed better performance in cases of low-grade NHL, while Ga67 citrate was more effective in intermediate to high-grade disease.[1] |
| Anatomic Location | Excelled in head and neck regions[1] | More effective in central abdominal and thoracic locations[1] | This compound imaging often failed in central body regions.[1] |
| Undetected Lesions | Uncovered 5 sites not evident with conventional imaging[1] | Part of the conventional imaging that missed these 5 sites[1] | This suggests a potential complementary role for this compound in specific cases. |
It is important to note that Ga67 citrate has been a long-standing tool in lymphoma imaging, with its overall sensitivity being approximately 80% in this application[2]. However, its uptake can be variable in low-grade lymphomas[2].
Mechanisms of Action and Biological Pathways
The fundamental difference in the performance of this compound and Ga67 citrate stems from their distinct mechanisms of localization in tumor tissues.
This compound: This agent is a radioimmunoconjugate. The Fab' fragment of a monoclonal antibody specifically targets the CD22 antigen, a transmembrane sialoglycoprotein expressed on the surface of B-lymphocytes.[3] Following binding to CD22, the this compound-CD22 complex is internalized by the cell, allowing the attached Technetium-99m radionuclide to deliver a detectable gamma signal from within the tumor cell.[4]
Gallium-67 Citrate: The uptake of Ga67 is not tumor-specific but rather relies on physiological processes that are often enhanced in malignant tissues. After intravenous injection, Ga67 binds to transferrin, a plasma protein involved in iron transport.[5][6] This Ga67-transferrin complex is then taken up by cells via the transferrin receptor.[5][6] Lymphoma cells, particularly those that are rapidly proliferating, often overexpress transferrin receptors, leading to increased Ga67 accumulation.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of imaging studies. Below are the generalized experimental protocols for this compound and Ga67 citrate imaging in lymphoma.
This compound (99mTc-IMMU-LL2, LymphoScan) Radioimmunoscintigraphy
This protocol is based on the principles of radioimmunoscintigraphy and details from the comparative study.
-
Patient Preparation: No specific patient preparation such as fasting is typically required. However, ensuring adequate hydration can aid in the clearance of unbound radiotracer.
-
Radiopharmaceutical: this compound is a Fab' fragment of a humanized monoclonal antibody (hLL2) that is labeled with Technetium-99m (99mTc). The specific activity and dosage would be prepared according to the manufacturer's instructions.
-
Administration: The 99mTc-labeled this compound is administered intravenously.
-
Imaging Acquisition:
-
Timing: Imaging is typically performed at multiple time points post-injection to allow for tumor uptake and clearance of background activity. Common imaging windows are between 4 and 24 hours post-injection.
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Views: Whole-body planar images (anterior and posterior) are acquired.
-
SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) of specific regions of interest (e.g., chest, abdomen, pelvis) is often performed to improve lesion localization and contrast.[7][8]
-
Gallium-67 Citrate Scintigraphy
This protocol is a synthesis of guidelines from multiple sources.[9]
-
Patient Preparation:
-
Bowel Preparation: As Ga67 is excreted through the bowel, which can interfere with the interpretation of abdominal and pelvic images, bowel preparation (e.g., laxatives) is often recommended, starting at the time of injection.
-
Hydration: Patients are encouraged to be well-hydrated to promote renal clearance of the tracer.
-
-
Radiopharmaceutical: Gallium-67 citrate.
-
Administration: Administered intravenously. The typical adult dose is 185-370 MBq (5-10 mCi).
-
Imaging Acquisition:
-
Timing: Imaging is usually performed 48 to 72 hours after injection to allow for optimal tumor-to-background ratios. In some cases, earlier imaging at 24 hours or delayed imaging at 96 hours may be performed.
-
Instrumentation: A gamma camera with a medium-energy collimator is required to accommodate the multiple gamma photon energies of Ga67.
-
Views: Whole-body planar imaging (anterior and posterior) is standard.
-
SPECT Imaging: SPECT of the chest, abdomen, and pelvis is routinely performed to enhance sensitivity and specificity.[9]
-
Logical Framework for Selection
The choice between this compound and Ga67 citrate imaging for a particular clinical or research scenario depends on several factors. The following diagram illustrates a logical decision-making process.
Conclusion
Both this compound and Gallium-67 citrate are valuable radiopharmaceuticals for the functional imaging of lymphoma, each with distinct advantages and limitations. This compound, with its specific targeting of the CD22 antigen, shows promise, particularly in low-grade non-Hodgkin's lymphoma and in identifying lesions in the head and neck region that may be missed by other modalities.[1] Conversely, Ga67 citrate has a longer history of use and has demonstrated robust performance in intermediate and high-grade lymphomas, especially in the central body cavities.[1] The choice of imaging agent should be guided by the specific clinical question, the suspected or known lymphoma subtype, and the anatomical area of interest. Further prospective, head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy of these two imaging agents.
References
- 1. Radioimmunoscintigraphy (RIS) with this compound (Tc99m labeled IMMU-LL2, Lymphoscan) in the assessment of recurrent non-Hodgkin's lymphoma (NHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Targeting CD22 for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo targeting of B-cell lymphoma with glycan ligands of CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism involved in gallium-67 (Ga-67) uptake by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of modulation of the transferrin receptor on gallium-67 uptake and cytotoxicity in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Radioimmunoscintigraphy with monoclonal antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fused Radioimmunoscintigraphy for Treatment Planning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gallium-67 scintigraphy evaluation of therapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bectumomab: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of Bectumomab, a radiolabeled monoclonal antibody, is a critical component of laboratory safety and regulatory compliance. Due to its radioactive nature, this compound requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Core Principles of this compound Disposal
This compound is a monoclonal antibody conjugated to a radioisotope, classifying it as a hazardous substance that necessitates stringent disposal protocols.[1] The primary principle governing its disposal is adherence to local, state, and federal regulations for radioactive and biohazardous waste.[2] It is imperative to consult your institution's specific safety data sheets (SDS) and waste management guidelines before initiating any disposal procedures.[3]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe handling and disposal of this compound and associated contaminated materials.
Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, immediately segregate all this compound-contaminated waste from general laboratory waste.[2] This includes unused this compound, empty vials, syringes, needles, personal protective equipment (PPE), and any other materials that have come into contact with the substance.
-
Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for radioactive and biohazardous waste.[4][5] The universal biohazard symbol and appropriate radioactive material warnings must be clearly visible.
Personal Protective Equipment (PPE)
-
Mandatory PPE: All personnel handling this compound waste must wear appropriate PPE, including:
-
Disposable gown
-
Gloves (double-gloving is recommended)
-
Eye protection (safety glasses or face shield)
-
Respiratory protection, if there is a risk of aerosolization.[6]
-
Decontamination of Liquid Waste
-
Chemical Disinfection: Liquid waste containing this compound should be decontaminated using a chemical disinfectant, such as a 1:10 dilution of bleach, for a minimum of 30 minutes before disposal.[7]
-
Autoclaving: Alternatively, liquid waste can be decontaminated by autoclaving.[8] However, ensure that the radioactive nature of the waste is compatible with the autoclave process and does not create additional hazards.
Disposal of Solid Waste
-
Sharps: All sharps, such as needles and syringes, must be placed in a designated, puncture-resistant sharps container.[9]
-
Other Solid Waste: Other solid waste, including vials, contaminated PPE, and labware, should be collected in red biohazard bags.[5] If the waste is also radioactive, it must be placed in a container appropriate for radioactive waste.
Storage and Labeling
-
Secure Storage: Store all this compound waste in a designated, secure area with restricted access.[4] The storage area should be well-ventilated.
-
Proper Labeling: Ensure all waste containers are properly labeled with the contents, date of generation, and any other information required by your institution and local regulations.
Final Disposal
-
Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed professional waste disposal service that is certified to manage radioactive and biohazardous materials.[2][10]
-
Documentation: Maintain meticulous records of all disposed this compound waste, including the date, quantity, and method of disposal.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
No quantitative data regarding specific disposal volumes, concentrations, or decay times for this compound were available in the searched resources. Disposal procedures should be based on the principles of As Low As Reasonably Achievable (ALARA) for radiation exposure and adherence to local waste acceptance criteria.
| Data Point | Value |
| Chemical Decontamination | 1:10 Bleach Solution, 30-minute contact time |
| Autoclave Decontamination | Follow manufacturer's validated cycle |
It is crucial to remember that the information provided here is a general guideline. Always prioritize your institution's specific protocols and the regulations set forth by local and national authorities. By adhering to these procedures, you can ensure a safe laboratory environment and the compliant disposal of this compound.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. moravek.com [moravek.com]
- 3. reddit.com [reddit.com]
- 4. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. susupport.com [susupport.com]
- 7. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 8. icahn.mssm.edu [icahn.mssm.edu]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. proteogenix.science [proteogenix.science]
Essential Safety and Logistical Information for Handling Bectumomab
Bectumomab is a monoclonal antibody (mAb), and while specific handling guidelines for this product are not detailed in the provided search results, comprehensive safety and logistical procedures for handling monoclonal antibodies, which are applicable to this compound, can be established. These protocols are designed to minimize occupational exposure and ensure the safe use and disposal of these therapeutic agents. The following guide provides essential, step-by-step information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is critical to reduce the risk of exposure to monoclonal antibodies.[1] Institutional safety plans and risk assessments should guide the selection of PPE.[2] For all PPE, it is important to ensure that the manufacturer has provided evidence of impermeability to hazardous drugs.[2]
Table 1: Recommended Personal Protective Equipment for Handling Monoclonal Antibodies
| Activity | Recommended PPE |
| Preparation in a Biological Safety Cabinet | Chemotherapy gloves (double-gloving recommended), back-fastening chemotherapy gown, face shield, and N95 respirator.[2] |
| Intravenous (IV) Administration | Two pairs of chemotherapy gloves, a chemotherapy-rated gown, and a face shield or mask combination are required.[2] |
| Handling Patient Waste (within 48-72 hours of administration) | Gloves should be worn when handling patient excreta such as urine, stool, or vomit.[3] |
| Spill Cleanup | Wear gloves to clean up any spills with paper towels, followed by cleaning the area with soap and water.[3] |
| Waste Disposal | PPE worn during the handling and administration of the drug should be disposed of as contaminated waste. |
Note: Disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after use.[2]
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound and related materials is essential for laboratory safety.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage or leakage.
-
Store the product according to the manufacturer's instructions, typically refrigerated.
Preparation:
-
All preparation of monoclonal antibodies should be performed using aseptic techniques in a biological safety cabinet (BSC) to prevent contamination and exposure.
-
Visually inspect parenteral drug products for particulate matter and discoloration before administration.[4]
Administration:
-
Administer the drug using a closed system transfer device (CSTD) where feasible to minimize the risk of spills and aerosol generation.[2]
-
Ensure the patient is well-hydrated.[4]
-
The infusion should be administered through a dedicated line with a sterile, in-line filter.[4]
Disposal Plan: Proper segregation and disposal of waste contaminated with monoclonal antibodies are crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound-Contaminated Waste
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, vials) | Puncture-resistant, purple-lidded sharps container.[5][6] | High-temperature incineration.[5] |
| Non-Sharp Solid Waste (gloves, gowns, tubing) | Yellow and purple-colored waste bags or rigid yellow containers with purple lids.[5] | High-temperature incineration.[5] |
| Liquid Waste | Leak-proof, sealable bottles/containers placed in a yellow box.[7] | To be handled by a licensed hazardous waste carrier. |
| Contaminated Patient Bedding/Gowns | Should be treated as cytotoxic waste and placed in designated laundry bags.[5] | Laundered according to institutional protocols for contaminated linen. |
Note: All waste containers must be clearly labeled as "Cytotoxic Waste" or with the appropriate biohazard symbol.[5][7]
Experimental Protocols: Step-by-Step Handling Procedure
The following is a generalized, step-by-step protocol for handling this compound, based on guidelines for monoclonal antibodies.
Step 1: Preparation and Pre-Administration
-
Gather Supplies: Assemble all necessary materials, including the correct dosage of this compound, diluents, sterile syringes and needles, infusion bags, and all required PPE.
-
Don PPE: Put on two pairs of chemotherapy gloves, a disposable gown, and a face shield with a mask.[2]
-
Prepare in a BSC: Conduct all manipulations, including vial reconstitution and dilution, within a certified Class II Biological Safety Cabinet.
-
Inspect the Vial: Visually inspect the this compound vial for any particulate matter or discoloration. Do not use if the solution is cloudy or contains visible particles.[4]
-
Withdraw and Dilute: Using aseptic technique, withdraw the calculated dose from the vial and dilute it in the appropriate infusion bag as per the manufacturer's protocol.
-
Labeling: Clearly label the infusion bag with the patient's name, the drug name, dose, and date/time of preparation.
Step 2: Administration
-
Patient Verification: Confirm the patient's identity using two identifiers.
-
Administer Pre-medications: If required, administer any pre-medications as prescribed.
-
Initiate Infusion: Administer the this compound solution via intravenous infusion using an infusion pump. The infusion line should have a 0.2-micron in-line filter.[4]
-
Monitor Patient: Closely monitor the patient for any signs of infusion reactions or adverse effects throughout the administration.
Step 3: Post-Administration and Disposal
-
Disconnect and Dispose of Tubing: Once the infusion is complete, disconnect the tubing and dispose of it, along with the empty infusion bag, into a designated cytotoxic waste container.
-
Doff PPE: Remove PPE in the following order to prevent contamination: outer gloves, gown, face shield, inner gloves. Dispose of all single-use PPE in the cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Decontaminate Work Area: Clean and decontaminate the biological safety cabinet and any other work surfaces according to institutional procedures.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Recommended PPE for handling monoclonal antibodies.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. pogo.ca [pogo.ca]
- 3. oncolink.org [oncolink.org]
- 4. Preparation & administration of COLUMVI™ (glofitamab-gxbm) | HCP [columvi-hcp.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. bsavalibrary.com [bsavalibrary.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
